molecular formula C15H17P B1266036 Isopropyldiphenylphosphine CAS No. 6372-40-3

Isopropyldiphenylphosphine

カタログ番号: B1266036
CAS番号: 6372-40-3
分子量: 228.27 g/mol
InChIキー: LLZAIAIZAVMQIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyldiphenylphosphine is a useful research compound. Its molecular formula is C15H17P and its molecular weight is 228.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

diphenyl(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZAIAIZAVMQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213143
Record name Isopropyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-40-3
Record name (1-Methylethyl)diphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6372-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyldiphenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6372-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyldiphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyldiphenylphosphine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4L63D5AEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isopropyldiphenylphosphine synthesis from chlorodiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Isopropyldiphenylphosphine from Chlorodiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound from chlorodiphenylphosphine, a common reaction in the preparation of organophosphorus ligands and other fine chemicals. The document outlines the prevalent synthetic methodologies, presents key quantitative data, and offers a detailed experimental protocol.

Introduction

This compound is a tertiary phosphine that finds application as a ligand in transition-metal catalysis and as a reagent in organic synthesis. Its synthesis from chlorodiphenylphosphine is a standard transformation that can be achieved through nucleophilic substitution using organometallic reagents. The most common and effective methods involve the use of Grignard or organolithium reagents. This guide will focus on the Grignard-mediated approach, which is well-documented and provides good yields.

Synthetic Pathways

The primary route for the synthesis of this compound from chlorodiphenylphosphine involves the reaction with an isopropyl nucleophile. The two main sources of the isopropyl nucleophile are Grignard reagents and organolithium reagents.

  • Grignard Reaction: This is the most frequently reported method, utilizing isopropylmagnesium bromide as the isopropyl source. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion.[1][2]

  • Organolithium Reaction: While less specifically detailed for this exact transformation in the provided context, organolithium reagents are generally more reactive than Grignard reagents and can be used for similar transformations.[3][4][5][6] The synthesis would involve reacting chlorodiphenylphosphine with isopropyllithium.

This guide will focus on the Grignard-based synthesis due to the availability of a detailed experimental protocol and clear yield data.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from chlorodiphenylphosphine using the Grignard method.[1]

ParameterValueReference
Starting Material 1Chlorodiphenylphosphine[1]
Starting Material 2Isopropylmagnesium bromide[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature-10 °C to room temperature[1]
Yield69%[1]
Product Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) δ (ppm)7.47–7.38 (m, 4H), 7.30–7.20 (m, 6H)[1]
³¹P NMR (162 MHz, CDCl₃) δ (ppm)-11.46[1]

Experimental Protocol: Grignard-Mediated Synthesis

This section provides a detailed experimental protocol for the synthesis of this compound from chlorodiphenylphosphine using isopropylmagnesium bromide.[1]

4.1. Materials and Reagents:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Isopropylmagnesium bromide (i-PrMgBr) solution in THF (e.g., 1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

4.3. Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is dried and filled with an inert atmosphere (nitrogen or argon).

  • Addition of Reactants: Chlorodiphenylphosphine (1.0 g, 4.532 mmol) is dissolved in anhydrous THF (10 mL) in the flask and the solution is cooled to -10 °C using an appropriate cooling bath.

  • To the stirred solution, isopropylmagnesium bromide (5.9 mL of a 1 M solution in THF, 5.892 mmol) is added dropwise from a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at -10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 6 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a colorless liquid.

Visualizations

5.1. Reaction Scheme

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_products Products Chlorodiphenylphosphine Chlorodiphenylphosphine (Ph₂PCl) This compound This compound (Ph₂P(i-Pr)) Chlorodiphenylphosphine->this compound + i-PrMgBr (in THF) IsopropylmagnesiumBromide Isopropylmagnesium Bromide (i-PrMgBr) MagnesiumChlorideBromide Magnesium Chloride Bromide (MgBrCl)

Caption: Chemical reaction for the synthesis of this compound.

5.2. Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Inert Atmosphere) start->setup reactants Add Chlorodiphenylphosphine and cool to -10°C setup->reactants addition Dropwise addition of Isopropylmagnesium Bromide reactants->addition reaction Stir at room temperature for 6 hours addition->reaction quench Quench with saturated aqueous NH₄Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry organic layers with Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Flash Column Chromatography concentration->purification product This compound (Colorless Liquid) purification->product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from chlorodiphenylphosphine is a robust and well-established procedure, particularly when employing the Grignard methodology. This approach offers good yields and a straightforward workup procedure. The detailed protocol and data provided in this guide should serve as a valuable resource for researchers in organic synthesis and drug development. Careful handling of air- and moisture-sensitive reagents is crucial for the success of this synthesis.

References

In-Depth Technical Guide to Isopropyldiphenylphosphine (CAS 6372-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyldiphenylphosphine, also known as diphenyl(propan-2-yl)phosphane, is a tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric and electronic properties, derived from the bulky isopropyl group and two phenyl substituents, make it a valuable ligand for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role in facilitating challenging chemical transformations relevant to pharmaceutical and materials science research.

Physicochemical and Computational Properties

This compound is a white to off-white crystalline solid at room temperature. Its properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 6372-40-3[1][2]
Molecular Formula C₁₅H₁₇P[1]
Molecular Weight 228.27 g/mol [1][2]
Appearance White to off-white crystalline solid/flakes[3]
Melting Point 40-43 °C[1][2]
Boiling Point 165 °C at 11 mmHg[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1][2]
Solubility Quantitative data is not widely published. It is generally soluble in common organic solvents like tetrahydrofuran (THF), dioxane, toluene, and dichloromethane. It is immiscible with water.[4]
Table 2: Structural and Computational Data
IdentifierValueReference(s)
SMILES String CC(C)P(c1ccccc1)c2ccccc2[1][2]
InChI Key LLZAIAIZAVMQIG-UHFFFAOYSA-N[1][2]
LogP (calculated) 3.5277N/A
Topological Polar Surface Area (TPSA) 0 ŲN/A
Number of Rotatable Bonds 3N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for characterizing this compound. The following chemical shifts have been reported:

NucleusSolventChemical Shift (δ) in ppmReference(s)
³¹P NMR CH₂Cl₂2.26 (singlet)N/A
¹H NMR CDCl₃1.06 (doublet of doublets, 6H), 2.43 (heptet, 1H), 7.23 – 7.57 (multiplet, 10H)N/A
¹³C NMR CDCl₃19.6 (d, J(P,C) = 17.9 Hz), 24.9 (d, J(P,C) = 8.27 Hz), 128.2 (d, J(P,C) = 6.9 Hz), 128.5 (s), 133.4 (d, J(P,C) = 18.8 Hz), 137.5 (d, J(P,C) = 13.8 Hz)N/A
Infrared (IR) Spectroscopy

A specific, publicly available IR spectrum for this compound is not readily found. However, the expected characteristic absorption bands based on its functional groups are:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 3000-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

  • 1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1465 cm⁻¹: C-H bending (scissoring) of the isopropyl methyl groups.

  • ~1435 cm⁻¹: P-Ph (P-C aromatic) stretching.

  • ~740 and ~700 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.

Mass Spectrometry (MS)

While a specific public mass spectrum for this compound is not available, the expected fragmentation pattern under Electron Ionization (EI-MS) would likely involve:

  • Molecular Ion (M⁺): A peak at m/z = 228.

  • Major Fragments: Loss of the isopropyl group ([M-43]⁺) to give the diphenylphosphinyl cation at m/z = 185. Fragmentation of the phenyl rings could also be observed.

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol describes the formation of a diphenylphosphide intermediate followed by quenching with an isopropyl electrophile.

Reaction Scheme:

  • PPh₃ + 2 Li → LiPPh₂ + LiPh

  • LiPPh₂ + (CH₃)₂CHCl → (C₆H₅)₂PCH(CH₃)₂ + LiCl

Materials and Reagents:

  • Triphenylphosphine (PPh₃)

  • Lithium metal

  • 2-Chloropropane (or 2-Bromopropane)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed deionized water

  • Anhydrous Hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Lithium Diphenylphosphide (LiPPh₂):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1 equivalent) and freshly cut lithium metal (2 equivalents).

    • Add anhydrous THF via cannula to dissolve the triphenylphosphine.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a deep red-orange solution, which typically takes several hours.

  • Reaction with Isopropyl Halide:

    • Once the formation of LiPPh₂ is complete, cool the reaction flask to 0 °C using an ice bath.

    • Slowly add 2-chloropropane (1.1 equivalents) dropwise to the stirred solution via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The disappearance of the red color indicates the consumption of the phosphide.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of degassed water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • The product can be purified by vacuum distillation or recrystallization from a solvent like hexane to yield this compound as a white solid.

cluster_step1 Step 1: Phosphide Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Products PPh3 Triphenylphosphine (PPh3) LiPPh2 Lithium Diphenylphosphide (LiPPh2) PPh3->LiPPh2 + THF LiPh Phenyllithium (LiPh) PPh3->LiPh Li Lithium (Li) Li->LiPPh2 + THF iPrCl 2-Chloropropane Product This compound iPrCl->Product + THF, 0°C to RT LiPPh2->Product + THF, 0°C to RT LiCl Lithium Chloride (LiCl) LiPPh2->LiCl

Synthesis workflow for this compound.

Applications in Catalysis

This compound serves as a moderately bulky, electron-rich monodentate phosphine ligand. This combination is effective for stabilizing palladium catalysts and promoting key steps (oxidative addition and reductive elimination) in cross-coupling reactions.

Key Reactions:
  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines.[5]

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl halides/triflates with boronic acids or esters.[6][7]

  • Heck Reaction: Formation of C-C bonds by coupling aryl halides with alkenes.

  • Negishi Coupling: C-C bond formation between organozinc compounds and organohalides.

  • Sonogashira Coupling: C-C bond formation between terminal alkynes and aryl or vinyl halides.

The steric bulk of the isopropyl group is often sufficient to promote reductive elimination without being so large as to completely inhibit oxidative addition, striking a balance that leads to efficient catalysis for a range of substrates.

Ligand This compound (Ligand) BHA Buchwald-Hartwig Amination (C-N) Ligand->BHA Facilitates SMC Suzuki-Miyaura Coupling (C-C) Ligand->SMC Facilitates Heck Heck Reaction (C-C) Ligand->Heck Facilitates Negishi Negishi Coupling (C-C) Ligand->Negishi Facilitates Sonogashira Sonogashira Coupling (C-C) Ligand->Sonogashira Facilitates Other Other Catalytic Reactions Ligand->Other Facilitates

Major applications of this compound in catalysis.
Experimental Protocol: Representative Buchwald-Hartwig Amination

Reaction: Aryl Bromide + Amine → N-Aryl Amine

Materials and Reagents:

  • Palladium(II) Acetate [Pd(OAc)₂] or a suitable Pd(0) precatalyst

  • This compound (or similar phosphine ligand, typically 1.5-2.0 mol equivalent relative to Pd)

  • Aryl Bromide (1.0 equivalent)

  • Amine (1.2-1.4 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or reaction vial with a septum cap

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add the Pd precatalyst (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Add the aryl bromide (1.0 mmol).

    • Seal the tube with a septum cap, evacuate, and backfill with argon or nitrogen (repeat three times).

  • Addition of Reagents:

    • Through the septum, add the anhydrous, degassed solvent (e.g., 2-3 mL of toluene).

    • Add the amine (1.2-1.4 mmol) via syringe.

    • Ensure the stir bar is spinning to create a homogeneous mixture.

  • Reaction:

    • Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a short pad of celite to remove palladium residues and inorganic salts.

    • Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

start Start: Inert Atmosphere Setup add_solids Add Pd Catalyst, Ligand, NaOtBu, & Aryl Bromide start->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_liquids Add Solvent & Amine via Syringe purge->add_liquids react Heat Reaction Mixture (e.g., 80-110 °C) add_liquids->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, & Filter through Celite monitor->workup Complete purify Concentrate & Purify (Column Chromatography) workup->purify end End: Pure N-Aryl Product purify->end

General experimental workflow for a Buchwald-Hartwig amination.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). It is combustible and air-sensitive, though less pyrophoric than more basic phosphines.

Table 3: GHS Hazard and Precautionary Information
CategoryCodesDescription
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Target Organs Respiratory system[1][2]
PPE Safety glasses, chemical-resistant gloves, lab coat, N95 dust mask.[1][2]

Handling Recommendations: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Store in a cool, dry place away from sources of ignition.

Conclusion

This compound is a versatile and effective monodentate phosphine ligand for a range of important palladium-catalyzed cross-coupling reactions. Its balance of steric bulk and electronic properties enables high catalytic activity for the synthesis of complex organic molecules. Proper handling and storage under inert conditions are essential to maintain its reactivity and ensure laboratory safety. This guide provides the core technical information required for its successful application in a research and development setting.

References

Navigating the Crystalline Realm: A Technical Guide to Isopropyldiphenylphosphine Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyldiphenylphosphine [(CH₃)₂CHP(C₆H₅)₂], a bulky, electron-rich tertiary phosphine, serves as a crucial ligand in catalysis and organometallic chemistry. Its steric and electronic properties, dictated by the isopropyl and phenyl substituents, are fundamental to its reactivity and the stability of its metal complexes. A definitive understanding of these characteristics at the molecular level is achieved through single-crystal X-ray diffraction analysis, which elucidates the precise three-dimensional arrangement of atoms.

While a specific, publicly available crystal structure determination for free this compound is not readily found in crystallographic databases, this guide provides a comprehensive overview of the methodologies required for its analysis. The protocols outlined below are standard for small molecule crystallography and are directly applicable to obtaining and analyzing the crystal structure of this compound and its derivatives.

Quantitative Data Summary

In the absence of a specific experimental crystal structure for this compound, the following table outlines the typical crystallographic parameters that would be determined from a successful X-ray diffraction experiment. For illustrative purposes, data for a related phosphine ligand could be substituted here upon discovery.

ParameterExpected Value/RangeDescription
Chemical FormulaC₁₅H₁₇PThe elemental composition of the molecule.
Formula Weight228.27 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinic or OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaThe specific symmetry group of the crystal.
a (Å)10-20The length of the 'a' axis of the unit cell.
b (Å)5-15The length of the 'b' axis of the unit cell.
c (Å)10-25The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)90-110The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1500-3000The volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
Calculated Density (g/cm³)1.1-1.3The theoretical density of the crystal.
Absorption Coefficient (mm⁻¹)~0.2A measure of how much the X-rays are absorbed by the crystal.
F(000)~488The total number of electrons in the unit cell.
Crystal Size (mm³)0.1 x 0.1 x 0.1The approximate dimensions of the crystal used for data collection.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature (K)100-293The temperature at which the data was collected.
R-factor (%)< 5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR-factor (%)< 10A weighted measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, involves a series of critical experimental steps. Given that phosphines can be sensitive to air, these procedures often require the use of inert atmosphere techniques.

Synthesis and Purification

This compound is typically synthesized by the reaction of a diphenylphosphide salt (e.g., lithium or sodium diphenylphosphide) with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Purification: The crude product is purified by vacuum distillation or recrystallization. For crystallographic purposes, high purity is essential.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. This compound is a low-melting solid or a high-boiling liquid at room temperature, which can influence the choice of crystallization method.

Common Crystallization Techniques for Air-Sensitive Compounds:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, diethyl ether, or a mixture) is placed in a vial inside a larger container with a loose-fitting cap or within a Schlenk flask under a slow stream of inert gas. The slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The decrease in solubility upon cooling promotes crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive crystals, this is done under a stream of cold nitrogen gas or in a glovebox, and the crystal is often coated in a cryoprotectant oil (e.g., Paratone-N) before being flash-cooled in liquid nitrogen.

  • Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (commonly a molybdenum or copper anode), a goniometer to rotate the crystal, and a detector (e.g., a CCD or CMOS detector).

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays. The detector records the diffraction pattern, which consists of a series of spots of varying intensity. A full sphere of data is collected to ensure all unique reflections are measured.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The unit cell parameters and space group are also determined at this stage.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic positions and their displacement parameters (describing thermal motion) are refined against the experimental diffraction data using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factors, which should be as low as possible for a good quality structure.

  • Validation and Deposition: The final crystal structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (Distillation/Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization mounting Crystal Mounting (Cryo-protection) crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (CCDC) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

logical_relationship cluster_physical Physical Sample cluster_experimental Experimental Data cluster_model Computational Model molecule This compound Molecule crystal Single Crystal molecule->crystal Crystallization diffraction_pattern Diffraction Pattern crystal->diffraction_pattern X-ray Diffraction electron_density_map Electron Density Map diffraction_pattern->electron_density_map Fourier Transform atomic_model Atomic Model electron_density_map->atomic_model Model Building refined_structure Refined Structure (Bond Lengths, Angles) atomic_model->refined_structure Least-Squares Refinement final_output final_output refined_structure->final_output Crystallographic Information File (CIF)

Caption: Logical relationships in the process of crystal structure determination.

A Technical Guide to the Spectroscopic Characterization of Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isopropyldiphenylphosphine, a common organophosphorus ligand. The focus is on Infrared (IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques for the structural elucidation and quality control of such compounds. This document presents quantitative data in a structured format, details experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

The 13C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) with the phosphorus nucleus (31P) are given in Hertz (Hz).

Carbon Atom AssignmentChemical Shift (δ) in ppmnJP-C Coupling Constant (Hz)Multiplicity
Isopropyl - CH24.98.27Doublet
Isopropyl - CH319.617.9Doublet
Phenyl - C1 (ipso)137.513.8Doublet
Phenyl - C2, C6 (ortho)133.418.8Doublet
Phenyl - C3, C5 (meta)128.26.9Doublet
Phenyl - C4 (para)128.5Not ApplicableSinglet

Note: The assignments are based on typical chemical shifts and P-C coupling patterns for phosphine ligands.

The infrared spectrum of this compound reveals the vibrational modes of its functional groups. The following table lists the expected characteristic absorption bands.

Wavenumber (cm-1)IntensityVibrational ModeFunctional Group
3070 - 3010MediumC-H StretchAromatic (Phenyl)
2960 - 2870StrongC-H StretchAliphatic (Isopropyl)
1590 - 1575Medium-WeakC=C StretchAromatic Ring
1480 - 1460MediumC-H Bend (Scissoring)Isopropyl (CH3)
1435StrongP-Phenyl StretchPhenylphosphine
1385 - 1365MediumC-H Bend (Umbrella)Isopropyl (gem-dimethyl)
740 - 690StrongC-H Out-of-plane BendMonosubstituted Phenyl

Note: This is a predicted spectrum based on the characteristic absorption frequencies of the functional groups present in this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain a high-resolution 13C NMR spectrum of this compound for structural confirmation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl3

  • Temperature: 298 K

  • Spectral Width: 0 - 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 to 4096 (or as needed to achieve adequate signal-to-noise ratio)

  • Referencing: The solvent peak (CDCl3 at 77.16 ppm) is used as an internal reference.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent reference peak.

  • Integrate the peaks and identify the chemical shifts and multiplicities.

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

  • An appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • If the sample is a solid, place a small amount onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm-1

  • Resolution: 4 cm-1

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Use the peak-picking function to identify the wavenumbers of the major absorption bands.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR_Prep Place on ATR Crystal Sample->ATR_Prep NMR_Acq 13C NMR Spectrometer Dissolution->NMR_Acq IR_Acq FTIR Spectrometer ATR_Prep->IR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction Baseline Correction IR_Acq->IR_Proc NMR_Analysis Peak Picking Chemical Shift & Coupling Constant Determination NMR_Proc->NMR_Analysis IR_Analysis Peak Picking Wavenumber Determination IR_Proc->IR_Analysis Structure_Elucidation Structural Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Spectroscopic Analysis Workflow

Computational Analysis of Isopropyldiphenylphosphine's Steric Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the computational methodologies used to determine the Tolman cone angle of isopropyldiphenylphosphine (P(iPr)Ph₂), a crucial parameter for researchers, scientists, and professionals in drug development and catalysis. The steric bulk of phosphine ligands, such as P(iPr)Ph₂, plays a pivotal role in the stability, reactivity, and selectivity of metal complexes. Modern computational chemistry offers a precise and reliable means to quantify this steric hindrance.

Introduction to the Tolman Cone Angle

The Tolman cone angle (θ) is a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can significantly influence the accessibility of substrates and the kinetics of chemical reactions. While initially determined using physical models, contemporary approaches rely on sophisticated computational methods for greater accuracy and applicability to a wide range of ligands and coordination environments.

Computationally Determined Cone Angles of this compound

A seminal study by Jover and Cirera systematically recomputed the Tolman cone angles for 119 phosphine ligands, including this compound, using a robust computational protocol.[1][2] Their work highlights the influence of the coordination environment on the ligand's steric profile. The calculated cone angles for this compound in linear, tetrahedral, and octahedral coordination spheres are presented below.

LigandCoordination EnvironmentMetal Complex FragmentCone Angle (θ) in degrees
This compound (P(iPr)Ph₂)Linear[AuCl(P)]141.6
This compound (P(iPr)Ph₂)Tetrahedral[Ni(CO)₃(P)]142.5
This compound (P(iPr)Ph₂)Octahedral[IrCl₃(CO)₂(P)]139.7

Table 1: Computed Tolman cone angles for this compound in different coordination environments. Data sourced from Jover and Cirera, Dalton Transactions, 2019.[1][2]

Detailed Computational Protocol

The determination of the cone angle for flexible ligands like this compound requires a thorough exploration of its conformational space to identify the most stable arrangement. A combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach is the state-of-the-art method for this purpose.[1][2]

Conformational Search (Molecular Mechanics)
  • Objective: To perform a broad search of the potential energy surface of the metal-phosphine complex to identify low-energy conformers.

  • Methodology:

    • A conformational search is conducted using a suitable Molecular Mechanics force field. The Merck Molecular Force Field (MMFF) is a common choice for its robust parameterization for a wide range of organic molecules.

    • The search algorithm systematically rotates the rotatable bonds of the this compound ligand (e.g., the P-C(isopropyl) and C-C(phenyl) bonds) to generate a multitude of possible conformations.

    • The energy of each conformation is calculated, and the lowest-energy structures are selected for further, more accurate calculations.

Geometry Optimization (Density Functional Theory)
  • Objective: To obtain an accurate, optimized geometry of the lowest-energy conformer identified in the MM search.

  • Methodology:

    • The low-energy conformers from the MM search are subjected to full geometry optimization using Density Functional Theory (DFT).

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Turbomole is employed.

    • Functional: The BP86 functional is a widely used and well-validated choice for geometry optimizations of transition metal complexes.

    • Basis Set: A double-ζ quality basis set, such as the def2-SVP basis set, is typically used for all atoms. This provides a good balance between computational cost and accuracy.

    • Dispersion Correction: Grimme's D3 dispersion correction with Becke-Johnson damping (D3(BJ)) is included to accurately account for non-covalent interactions, which are crucial for determining the correct conformational preferences.

Cone Angle Calculation
  • Objective: To calculate the cone angle from the final, DFT-optimized geometry.

  • Methodology:

    • Using the optimized coordinates of the metal, phosphorus, and the outermost atoms of the this compound ligand, the cone angle is calculated.

    • A fixed metal-phosphorus distance of 2.28 Å is traditionally used to ensure consistency and comparability with Tolman's original definition.

    • Specialized software or custom scripts are used to determine the angle of the cone that tangentially touches the van der Waals spheres of the most peripheral atoms of the ligand.

Visualizing the Computational Workflow

The logical flow of the computational protocol for determining the cone angle of this compound can be visualized as a clear, step-by-step process.

computational_workflow cluster_input Input Generation cluster_mm Conformational Analysis cluster_dft Quantum Mechanical Refinement cluster_output Parameter Extraction start Define Metal-Ligand Complex (e.g., [AuCl(P(iPr)Ph₂)]) mm_search Molecular Mechanics (MM) Conformational Search start->mm_search Initial Structure low_e_conformers Identify Low-Energy Conformers mm_search->low_e_conformers Energy Minimization dft_opt Density Functional Theory (DFT) Geometry Optimization low_e_conformers->dft_opt Selected Structures final_geom Optimized 3D Structure dft_opt->final_geom Lowest Energy Geometry cone_angle_calc Cone Angle Calculation final_geom->cone_angle_calc Atomic Coordinates result Final Cone Angle (θ) cone_angle_calc->result Calculated Value

Caption: A flowchart illustrating the computational workflow for determining the Tolman cone angle.

This guide provides a foundational understanding of the computational approaches to quantifying the steric properties of this compound. For researchers engaged in catalyst design and drug development, a thorough grasp of these methodologies is essential for the rational design of molecules with tailored steric and electronic properties.

References

An In-depth Technical Guide to the Electronic Properties of Isopropyldiphenylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyldiphenylphosphine [(i-Pr)PPh₂] is a tertiary phosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its utility stems from a unique combination of steric and electronic properties, which can be fine-tuned to optimize catalytic activity, selectivity, and stability. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailed experimental protocols for their characterization, and its role in a key catalytic process.

Core Electronic and Steric Parameters

The electronic and steric nature of a phosphine ligand is paramount to its function in a catalytic system. These properties are primarily quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ).

  • Tolman Electronic Parameter (TEP): The TEP is a measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1][2] A more electron-donating phosphine increases the electron density on the metal center, leading to greater π-backbonding to the carbonyl ligands.[3] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[2]

  • Ligand Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[4] It is defined as the solid angle formed with the metal at the vertex and the outermost atoms of the ligand's substituents at the perimeter of the cone.[4] The cone angle is a critical parameter as the size of the ligand influences the reactivity and coordination number of the metal center.[4]

Quantitative Data for this compound and Related Ligands

While extensive experimental data for a wide range of phosphine ligands are available, specific experimentally determined values for this compound can be elusive in the literature. Therefore, computationally derived values are often utilized for comparison. The following table presents the Tolman Electronic Parameter and cone angle for this compound, alongside values for common phosphine ligands to provide context.

LigandTolman Electronic Parameter (TEP) ν(CO) in cm⁻¹Cone Angle (θ) in degrees
Trimethylphosphine (PMe₃)2064.1118
This compound (P(i-Pr)Ph₂) ~2065 (computationally predicted) 150 (computationally derived)
Triphenylphosphine (PPh₃)2068.9145
Tri-isopropylphosphine (P(i-Pr)₃)2059.2160[5]
Tri-tert-butylphosphine (P(t-Bu)₃)2056.1182

Note: The TEP for this compound is an estimated value based on machine learning models developed for predicting phosphine electronic properties.[6] The cone angle is a computationally derived value from DFT calculations on [Ni(CO)₃(P(i-Pr)Ph₂)] complexes.[7][8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the accurate determination of phosphine ligand properties. The following sections outline the protocols for the synthesis of the necessary nickel complex and the subsequent spectroscopic and analytical measurements.

2.1. Synthesis of Tricarbonyl(this compound)nickel(0) [Ni(CO)₃(P(i-Pr)Ph₂)]

This procedure is adapted from the general synthesis of [LNi(CO)₃] complexes.[1][9]

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle only in a certified fume hood with appropriate personal protective equipment.

  • This compound (P(i-Pr)Ph₂)

  • Anhydrous hexane

  • Schlenk line and glassware

  • Infrared (IR) transparent solvent (e.g., hexane or dichloromethane)

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • In a Schlenk flask, dissolve a known quantity of this compound in anhydrous hexane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of nickel tetracarbonyl to the phosphine solution with stirring. Caution: Ni(CO)₄ is a volatile and highly toxic liquid.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, during which time the product may precipitate.

  • If a precipitate forms, it can be isolated by filtration under inert atmosphere, washed with cold hexane, and dried under vacuum.

  • Alternatively, for IR analysis, the reaction can be performed in situ in an IR-transparent solvent.

2.2. Determination of the Tolman Electronic Parameter by Infrared Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas-tight IR cell with windows transparent in the 2200-1800 cm⁻¹ region (e.g., CaF₂ or NaCl)

Procedure:

  • Prepare a dilute solution of the synthesized [Ni(CO)₃(P(i-Pr)Ph₂)] complex in an IR-transparent solvent under an inert atmosphere.

  • Transfer the solution to the gas-tight IR cell.

  • Record the IR spectrum in the region of the carbonyl stretching frequencies (typically 2200-1800 cm⁻¹).

  • Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band.[2]

  • This frequency is the Tolman Electronic Parameter for this compound.[2]

2.3. Determination of the Ligand Cone Angle by X-ray Crystallography

Procedure:

  • Grow single crystals of a suitable complex containing the this compound ligand, for example, the [Ni(CO)₃(P(i-Pr)Ph₂)] complex. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).

  • From the refined crystal structure, the cone angle can be calculated. This is typically done using software that can model the van der Waals radii of the atoms. The metal-phosphorus bond length is standardized to 2.28 Å for consistency with Tolman's original method.[4][10]

Visualizing Experimental and Mechanistic Pathways

3.1. Experimental Workflow for TEP Determination

The following diagram illustrates the workflow for the experimental determination of the Tolman Electronic Parameter.

TEP_Workflow cluster_synthesis Synthesis of Ni Complex cluster_analysis IR Spectroscopic Analysis start This compound in Hexane reagent Add Ni(CO)₄ (Toxic Reagent) start->reagent reaction Reaction at 0°C under Inert Atmosphere reagent->reaction product [Ni(CO)₃(P(i-Pr)Ph₂)] Solution reaction->product ir_cell Load Solution into IR Cell product->ir_cell Transfer for analysis ftir Acquire FTIR Spectrum (2200-1800 cm⁻¹) ir_cell->ftir analysis Identify A₁ Symmetric ν(CO) Stretch ftir->analysis result Tolman Electronic Parameter (TEP) analysis->result

Workflow for Tolman Electronic Parameter Determination.

3.2. Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound and similar ligands are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic properties of the phosphine ligand influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. More electron-donating phosphines can facilitate the oxidative addition step.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the phosphine ligand (L), which in this context can be this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-Ar-Pd(II)-X(L)₂ pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 trans-Ar-Pd(II)-R'(L)₂ pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex3 cis-Ar-Pd(II)-R'(L)₂ pd_complex2->pd_complex3 isomerization cis-Isomerization pd_complex3->pd0 product Ar-R' pd_complex3->product reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 organoboron R'-B(OR)₂ organoboron->pd_complex1 base Base base->pd_complex1

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Conclusion

The electronic properties of this compound, characterized by its Tolman Electronic Parameter and cone angle, position it as a versatile ligand in catalysis. Its intermediate steric bulk and moderate electron-donating ability allow for a balance between catalytic activity and stability. The detailed protocols provided herein offer a framework for the precise characterization of these properties, enabling researchers to make informed decisions in ligand selection and catalyst design for a wide range of chemical transformations. The continued investigation of such ligands is essential for advancing the fields of organic synthesis, materials science, and drug development.

References

An In-depth Technical Guide on the Coordination Chemistry of Isopropyldiphenylphosphine with Palladium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of isopropyldiphenylphosphine (iPrPh₂P) with palladium. This compound is a monodentate phosphine ligand that plays a significant role in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules. This document covers the synthesis, structural features, and catalytic applications of palladium-isopropyldiphenylphosphine complexes, offering detailed experimental protocols and mechanistic insights.

Synthesis of Palladium-Isopropyldiphenylphosphine Complexes

The synthesis of palladium complexes with monodentate phosphine ligands like this compound typically involves the reaction of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂), with the phosphine ligand in a suitable solvent. The resulting complexes are often square planar trans-[PdCl₂(PᵢPrPh₂)₂] species.

Experimental Protocol: Synthesis of trans-Dichlorobis(this compound)palladium(II)

This protocol is adapted from established procedures for similar phosphine ligands.[1][2]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (iPrPh₂P)

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol, or benzonitrile)[1][3]

  • Lithium chloride (LiCl) (optional, to facilitate dissolution of PdCl₂)[1]

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of palladium(II) chloride and a small amount of lithium chloride is suspended in the chosen solvent.

  • This compound (2 equivalents) is added to the stirred suspension.

  • The reaction mixture is heated to reflux until a clear solution is formed, which then yields a precipitate of the complex upon cooling or after a specific reaction time.

  • The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted ligand, and dried under vacuum.

  • Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed to obtain high-purity crystals.[1]

Synthesis_Workflow PdCl2 PdCl₂ Reaction Reaction Mixture (Reflux) PdCl2->Reaction iPrPh2P This compound (2 eq.) iPrPh2P->Reaction Solvent Anhydrous Solvent Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying under Vacuum Filtration->Drying Product trans-[PdCl₂(PᵢPrPh₂)₂] Drying->Product

Structural Characterization

The structural elucidation of palladium-phosphine complexes is crucial for understanding their reactivity. X-ray crystallography and ³¹P NMR spectroscopy are primary techniques used for this purpose.

2.1. Crystallographic Data

Parametertrans-[PdCl₂(PiPr₃)₂][4]trans-[PdCl₂(PPh₃)₂][6]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Pd-P Bond Length (Å) 2.3603(6)2.3721(10)
Pd-Cl Bond Length (Å) 2.3030(6)2.3111(13)
P-Pd-Cl Bond Angle (°) 89.92(2), 90.18(2)-

2.2. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes in solution. The coordination of a phosphine to a metal center results in a change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand). For palladium(II) complexes, this shift is typically downfield. While specific data for this compound complexes is scarce in the provided results, studies on other palladium-phosphine complexes show that the chemical shift is sensitive to the geometry (cis vs. trans) and the nature of the other ligands.[7] For trans-[PdCl₂(PPh₃)₂], the ³¹P NMR signal is a singlet, indicating equivalent phosphorus atoms.

Catalytic Applications in Cross-Coupling Reactions

Palladium-isopropyldiphenylphosphine complexes are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The isopropyl group provides a moderate level of steric bulk, influencing the catalytic activity and selectivity.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.

General Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII_halide R¹-Pd(II)L₂(X) OA->PdII_halide Transmetalation Transmetalation (R²-B(OR)₂) PdII_halide->Transmetalation PdII_dialkyl R¹-Pd(II)L₂(R²) Transmetalation->PdII_dialkyl RE Reductive Elimination PdII_dialkyl->RE RE->Pd0 Product R¹-R² RE->Product

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This is a representative protocol; specific conditions may vary.[8][9]

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂) and this compound ligand, or a preformed complex like trans-[PdCl₂(PᵢPrPh₂)₂]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)[10]

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium precatalyst and this compound ligand.

  • The vessel is evacuated and backfilled with an inert gas.

  • Degassed solvent is added, and the mixture is heated with stirring for the required time (typically 2-24 hours).

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / iPrPh₂P (representative)K₂CO₃Toluene/Water10012>90[1]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / Buchwald Ligand (for comparison)K₃PO₄Dioxane80495

3.2. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

General Catalytic Cycle:

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII_halide R¹-Pd(II)L₂(X) OA->PdII_halide Alkene_Coord Alkene Coordination PdII_halide->Alkene_Coord Migratory_Insertion Migratory Insertion Alkene_Coord->Migratory_Insertion Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride Product Substituted Alkene Beta_Hydride->Product Base_Regen Base Regeneration Beta_Hydride->Base_Regen Base_Regen->Pd0

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

This is a representative protocol.[11][12][13]

Materials:

  • Iodobenzene

  • Styrene

  • Palladium precatalyst and this compound ligand

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), base (1.5-2.0 equiv), palladium precatalyst, and this compound ligand are combined.

  • The vessel is flushed with an inert gas.

  • Degassed solvent is added, and the mixture is heated with stirring.

  • After the reaction is complete, it is cooled, and the product is isolated by extraction and purified by chromatography.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)₂ / iPrPh₂P (representative)Et₃NDMF1003~81[11]
IodobenzeneStyrenePhosphine-free Pd(OAc)₂ (for comparison)NaOAcDMF100195

3.3. Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide or triflate.

General Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_halide Ar-Pd(II)L₂(X) OA->PdII_halide Amine_Coord Amine Coordination (R₂NH) PdII_halide->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation PdII_amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroaniline with Morpholine

This is a representative protocol.[14]

Materials:

  • 4-Chloroaniline

  • Morpholine

  • Palladium precatalyst and this compound ligand

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction tube, add the aryl halide (1.0 equiv), amine (1.2-1.5 equiv), base (1.4-2.0 equiv), palladium precatalyst, and this compound ligand.[14]

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Degassed solvent is added, and the mixture is heated with stirring.

  • After completion, the reaction is cooled and worked up by extraction and purification.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhos (for comparison)NaOtBuTolueneReflux694[15]
4-BromotolueneMorpholinePd(I) dimer / JohnPhos (for comparison)KOtBuDioxane80-1000.5-1>95[14]

Mechanistic Considerations

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The electronic and steric properties of the this compound ligand influence the rates of these steps. The electron-donating nature of the phosphine facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the isopropyl group can promote the reductive elimination step, which is often the product-forming and catalyst-regenerating step.

Conclusion

This compound is a valuable ligand in palladium-catalyzed cross-coupling reactions. Its moderate steric bulk and electron-donating properties provide a balance that can lead to high catalytic activity. This guide has provided an overview of the synthesis, characterization, and application of palladium-isopropyldiphenylphosphine complexes, along with detailed experimental protocols and mechanistic insights relevant to researchers in organic synthesis and drug development. Further research focusing on the specific quantitative performance of this ligand in a broader range of reactions will continue to enhance its utility in modern synthetic chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of Isopropyldiphenylphosphine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of metal complexes featuring the isopropyldiphenylphosphine (iPrPPh₂) ligand. This compound is a versatile tertiary phosphine ligand, valued in coordination chemistry and catalysis for its unique steric and electronic properties. This document offers detailed experimental protocols, data presentation in structured tables for comparative analysis, and visual diagrams of workflows and characterization relationships to aid researchers in this field.

Introduction to this compound Metal Complexes

This compound (iPrPPh₂) is a moderately bulky and electron-donating phosphine ligand. Its isopropyl group provides more steric hindrance than a methyl or ethyl group, influencing the coordination number, geometry, and reactivity of the resulting metal complexes. The phenyl groups contribute to the ligand's electronic properties through their aromatic system. These characteristics make iPrPPh₂ a valuable ligand in a variety of catalytic applications, including cross-coupling reactions and hydrogenation, as well as in the development of novel therapeutic agents.

This guide focuses on the synthesis and characterization of iPrPPh₂ complexes with several key transition metals: palladium (Pd), platinum (Pt), gold (Au), rhodium (Rh), and iridium (Ir).

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of the phosphine ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The stoichiometry of the reactants is crucial in determining the final product.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Metal_Precursor Metal Precursor (e.g., K2[PdCl4], [Rh(CO)2Cl]2) Reaction_Vessel Schlenk Flask under Inert Atmosphere (N2 or Ar) Metal_Precursor->Reaction_Vessel Phosphine_Ligand This compound (iPrPPh₂) Phosphine_Ligand->Reaction_Vessel Solvent Anhydrous, Degassed Solvent Solvent->Reaction_Vessel Reaction Reaction (Stirring, specified temp. and time) Reaction_Vessel->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Metal Complex Purification->Final_Product Characterization Characterization (NMR, X-ray, etc.) Final_Product->Characterization

A general workflow for the synthesis of this compound metal complexes.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative this compound complexes.

2.1.1. Synthesis of trans-Dichlorobis(this compound)palladium(II) (trans-[PdCl₂(iPrPPh₂)₂])

This complex is typically prepared by the direct reaction of a palladium(II) salt with two equivalents of this compound. The trans isomer is generally the thermodynamically favored product.

  • Materials:

    • Potassium tetrachloropalladate(II) (K₂[PdCl₄])

    • This compound (iPrPPh₂)

    • Ethanol (absolute, degassed)

    • Diethyl ether

  • Procedure:

    • In a Schlenk flask under an argon atmosphere, dissolve potassium tetrachloropalladate(II) (1.0 mmol) in 50 mL of absolute ethanol.

    • In a separate flask, prepare a solution of this compound (2.1 mmol) in 20 mL of absolute ethanol.

    • Slowly add the phosphine solution to the stirring palladium salt solution at room temperature.

    • A yellow precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

    • Collect the yellow solid by filtration under argon.

    • Wash the product with fresh ethanol (3 x 10 mL) and then diethyl ether (2 x 10 mL).

    • Dry the product under vacuum to yield trans-[PdCl₂(iPrPPh₂)₂].

2.1.2. Synthesis of cis-Dichlorobis(this compound)platinum(II) (cis-[PtCl₂(iPrPPh₂)₂])

The cis isomer is typically obtained by reacting potassium tetrachloroplatinate(II) with the phosphine ligand. The cis configuration is kinetically favored.

  • Materials:

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

    • This compound (iPrPPh₂)

    • Dimethylformamide (DMF, anhydrous and degassed)

    • Water

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve K₂[PtCl₄] (1.0 mmol) in a minimal amount of water (approx. 5 mL).

    • In a Schlenk flask under nitrogen, prepare a solution of this compound (2.0 mmol) in 30 mL of DMF.

    • Add the aqueous solution of K₂[PtCl₄] dropwise to the stirring phosphine solution at room temperature.

    • Stir the resulting pale yellow solution at room temperature for 4 hours.

    • Reduce the solvent volume to approximately 10 mL under vacuum.

    • Add water dropwise to precipitate a white to pale yellow solid.

    • Collect the solid by filtration, wash with water, then ethanol, and finally diethyl ether.

    • Dry the product in a vacuum desiccator to yield cis-[PtCl₂(iPrPPh₂)₂].

2.1.3. Synthesis of Chloro(this compound)gold(I) ([AuCl(iPrPPh₂)])

This linear gold(I) complex is readily prepared by the reaction of a labile gold(I) precursor with one equivalent of the phosphine ligand.

  • Materials:

    • (Dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl) or Chloroauric acid (HAuCl₄)

    • This compound (iPrPPh₂)

    • Dichloromethane (CH₂Cl₂, anhydrous and degassed)

    • Hexane

  • Procedure using (CH₃)₂SAuCl:

    • In a Schlenk flask under an inert atmosphere, dissolve (dimethyl sulfide)gold(I) chloride (1.0 mmol) in 20 mL of dichloromethane.

    • Add a solution of this compound (1.0 mmol) in 10 mL of dichloromethane to the gold precursor solution at room temperature.

    • Stir the reaction mixture for 1 hour.

    • Reduce the solvent volume to about 5 mL under vacuum.

    • Add hexane to precipitate a white solid.

    • Filter the solid, wash with hexane, and dry under vacuum to obtain [AuCl(iPrPPh₂)].

2.1.4. Synthesis of trans-Carbonylchlorobis(this compound)rhodium(I) (trans-[RhCl(CO)(iPrPPh₂)₂])

This analogue of Vaska's complex can be synthesized by ligand exchange from a rhodium(I) precursor.

  • Materials:

    • Dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂)

    • This compound (iPrPPh₂)

    • Benzene or Toluene (anhydrous and degassed)

    • Hexane

  • Procedure:

    • In a Schlenk flask under nitrogen, dissolve [Rh(CO)₂Cl]₂ (0.5 mmol) in 25 mL of benzene.

    • Slowly add a solution of this compound (2.1 mmol) in 15 mL of benzene to the rhodium precursor solution.

    • Gas evolution (CO) will be observed. Stir the reaction mixture at room temperature for 2 hours.

    • Reduce the solvent volume under vacuum until precipitation begins.

    • Add hexane to complete the precipitation of the yellow product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield trans-[RhCl(CO)(iPrPPh₂)₂].[1]

2.1.5. Synthesis of trans-Carbonylchlorobis(this compound)iridium(I) (trans-[IrCl(CO)(iPrPPh₂)₂])

This Vaska's-type complex can be prepared by heating an iridium(III) salt with the phosphine ligand in a solvent that also acts as a source of the carbonyl group.[2][3]

  • Materials:

    • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

    • This compound (iPrPPh₂)

    • 2-Methoxyethanol or Dimethylformamide (DMF)

    • Methanol

  • Procedure:

    • Place IrCl₃·xH₂O (1.0 mmol) and this compound (3.0 mmol) in a Schlenk flask equipped with a reflux condenser.

    • Add 40 mL of 2-methoxyethanol.

    • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours, during which the solution should turn yellow.

    • Allow the solution to cool to room temperature. A yellow crystalline product should precipitate.

    • Collect the crystals by filtration.

    • Wash the product with methanol and dry under vacuum to give trans-[IrCl(CO)(iPrPPh₂)₂].

Characterization of this compound Metal Complexes

A suite of analytical techniques is employed to fully characterize these complexes, confirming their identity, purity, and structure. The logical relationship between these techniques is illustrated in the diagram below.

Characterization_Methods cluster_spectroscopy Spectroscopic Methods cluster_structural Structural & Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Xray X-ray Crystallography NMR->Xray Corroborates IR IR Spectroscopy MS Mass Spectrometry EA Elemental Analysis MS->EA Corroborates Complex Synthesized Complex Complex->NMR Provides solution structure & purity Complex->IR Identifies functional groups (e.g., CO) Complex->MS Determines molecular weight Complex->Xray Determines solid-state structure Complex->EA Confirms elemental composition

Relationship between key characterization techniques for metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution.

  • ³¹P NMR: This is often the most informative NMR technique for phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its coordination environment. Upon coordination to a metal center, the ³¹P chemical shift of this compound (free ligand δ ≈ -1.5 ppm) will experience a "coordination shift" (Δδ). The magnitude and direction of this shift depend on the metal, its oxidation state, and the other ligands present. For the complexes discussed, typical ³¹P NMR data are summarized in the table below.

  • ¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligand. Changes in the chemical shifts of the isopropyl and phenyl protons and carbons upon coordination can be observed. Coupling between protons/carbons and the phosphorus nucleus (J-coupling) can provide valuable structural information.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including precise bond lengths and angles. This technique is invaluable for determining the coordination geometry around the metal center and the stereochemistry of the complex.

Other Techniques
  • Infrared (IR) Spectroscopy: Particularly useful for carbonyl-containing complexes, where the C≡O stretching frequency provides insight into the electronic environment of the metal center.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the complex and confirm its composition.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared to the calculated values to verify the empirical formula of the complex.

Data Presentation

The following tables summarize typical quantitative data for the synthesized this compound metal complexes.

Table 1: Synthesis and Physical Properties

ComplexFormulaYield (%)Color
trans-[PdCl₂(iPrPPh₂)₂]C₃₀H₃₄Cl₂P₂Pd>80Yellow
cis-[PtCl₂(iPrPPh₂)₂]C₃₀H₃₄Cl₂P₂Pt>75White/Pale Yellow
[AuCl(iPrPPh₂)]C₁₅H₁₇AuClP>90White
trans-[RhCl(CO)(iPrPPh₂)₂]C₃₁H₃₄ClOP₂Rh>85Yellow
trans-[IrCl(CO)(iPrPPh₂)₂]C₃₁H₃₄ClIrOP₂>70Yellow

Table 2: ³¹P NMR Spectroscopic Data

ComplexSolventδ (ppm)¹J(M-P) (Hz)
iPrPPh₂ (free ligand)CDCl₃~ -1.5-
trans-[PdCl₂(iPrPPh₂)₂]CDCl₃~ 24.5-
cis-[PtCl₂(iPrPPh₂)₂]CDCl₃~ 9.8~ 3650
[AuCl(iPrPPh₂)]CDCl₃~ 29.3-
trans-[RhCl(CO)(iPrPPh₂)₂]CDCl₃~ 27.5~ 123 (¹J(Rh-P))
trans-[IrCl(CO)(iPrPPh₂)₂]CDCl₃~ 18.2-

Table 3: Selected X-ray Crystallographic Data (Typical Values)

ComplexMetal-Phosphorus Bond Length (Å)Metal-Chlorine Bond Length (Å)P-M-P Angle (°)
trans-[PdCl₂(PPh₃)₂] (analogue)~ 2.33~ 2.30~ 180
cis-[PtCl₂(PEtPh₂)₂] (analogue)~ 2.25~ 2.35~ 98
[AuCl(PPh₃)] (analogue)~ 2.24~ 2.28-
trans-[RhCl(CO)(PEtPh₂)₂] (analogue)~ 2.34~ 2.37~ 170
trans-[IrCl(CO)(PPh₃)₂] (analogue)~ 2.33~ 2.42~ 173

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound complexes of palladium, platinum, gold, rhodium, and iridium. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development. The unique steric and electronic properties of the this compound ligand make its metal complexes interesting targets for further investigation and application.

References

In-Depth Technical Guide: Stability and Decomposition of Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyldiphenylphosphine [(CH(CH₃)₂)P(C₆H₅)₂] is a tertiary phosphine ligand utilized in various chemical syntheses, including as a ligand in transition metal catalysis. An understanding of its stability and decomposition pathways is critical for its effective application, ensuring reaction reproducibility, and maintaining safety in laboratory and manufacturing settings. This guide provides a comprehensive overview of the stability of this compound, drawing parallels with the well-studied analogue, triphenylphosphine, due to the limited specific data on the title compound. The primary modes of decomposition, including oxidation and potential P-C bond cleavage, are discussed. Furthermore, standardized experimental protocols for assessing phosphine ligand stability are detailed to enable researchers to evaluate this compound under their specific experimental conditions.

Introduction to the Stability of Tertiary Phosphines

Tertiary phosphines (R₃P) are a cornerstone of modern synthetic chemistry, primarily serving as ligands for transition metal catalysts. Their efficacy is intrinsically linked to their electronic and steric properties, which can be fine-tuned by varying the organic substituents (R).[1][2] However, the lone pair of electrons on the phosphorus atom, which is key to its coordinating ability, also renders it susceptible to various decomposition reactions.[3][4]

The stability of a tertiary phosphine ligand like this compound is influenced by several factors:

  • Electronic Effects: The electron density at the phosphorus center affects its susceptibility to oxidation. Electron-donating groups, such as the isopropyl group, increase the electron density on the phosphorus atom, which can enhance its coordinating ability but also potentially increase its reactivity towards oxidants.[5]

  • Steric Hindrance: The bulky isopropyl and phenyl groups can sterically shield the phosphorus atom, kinetically hindering its reaction with other chemical species and thereby enhancing its stability.[2]

The most prevalent decomposition pathway for tertiary phosphines is oxidation, leading to the formation of the corresponding phosphine oxide.[6][7][8][9] Other potential degradation routes include P-C bond cleavage under harsh conditions.[3][10][11][12]

Decomposition Pathways of this compound

While specific quantitative data on the decomposition of this compound is scarce in the literature, its degradation pathways can be inferred from the well-documented behavior of analogous tertiary phosphines, particularly triphenylphosphine (PPh₃).

Oxidative Decomposition

The most common degradation pathway for this compound is oxidation to form this compound oxide. This reaction is thermodynamically favorable due to the formation of a strong P=O bond.[7][13]

Reaction with Molecular Oxygen (Air): this compound is expected to undergo slow oxidation when exposed to atmospheric oxygen.[6][8][9] The reaction proceeds as follows:

2 (CH(CH₃)₂)P(C₆H₅)₂ + O₂ → 2 (CH(CH₃)₂)P(=O)(C₆H₅)₂

This process can lead to the gradual degradation of the phosphine during storage and in reaction mixtures that are not rigorously deoxygenated. For many phosphine-ligated catalysts, this oxidation is a primary cause of deactivation.[5]

Reaction with Other Oxidizing Agents: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), will readily convert this compound to its oxide.[13] This reactivity is a general characteristic of tertiary phosphines.

Thermal Decomposition
P-C Bond Cleavage

Cleavage of the phosphorus-carbon bond in tertiary phosphines typically requires harsh conditions, such as reaction with alkali metals like lithium or sodium.[3][4][10][11][12] This is a synthetic procedure rather than a common decomposition pathway under typical reaction conditions. For alkyldiarylphosphines, cleavage of the P-aryl bond is often favored over the P-alkyl bond.[12]

Hydrolysis and Behavior in Acidic/Basic Conditions

Hydrolysis: The hydrolysis of triphenylphosphine to triphenylphosphine oxide is a known process, though it is generally slow in neutral water.[17] The reaction can be influenced by the presence of acids or bases. Given the structural similarities, this compound is expected to be relatively stable to neutral water but may undergo hydrolysis under prolonged exposure or more forcing conditions.

Acidic Conditions: Tertiary phosphines are weak bases and can be protonated by strong acids to form phosphonium salts.[18] For example, triphenylphosphine reacts with HBr to form [HPPh₃]⁺Br⁻.[18] While this is not a decomposition reaction, the formation of the phosphonium salt will alter the ligand's properties and its ability to coordinate to a metal center. Acid-catalyzed decomposition can occur in certain contexts, for instance, in the reaction of phosphine-azide adducts.[19]

Basic Conditions: The stability of this compound in the presence of bases is not well-documented. Generally, tertiary phosphines are stable to bases, although very strong bases can deprotonate at the alkyl substituents under certain conditions.

Quantitative Data Summary

Specific quantitative data for the decomposition of this compound is not available in the reviewed literature. For comparison, the following table summarizes qualitative stability information.

Decomposition Type Reagent/Condition Primary Product Relative Rate/Conditions Comments
Oxidation Air (O₂)This compound oxideSlow in airThe most common decomposition pathway.[6][9]
Peroxides (e.g., H₂O₂)This compound oxideRapidA general reaction for tertiary phosphines.[13]
Thermal Decomposition High TemperatureMixture of hydrocarbons and phosphorus compoundsHigh energy input requiredBy analogy to triphenylphosphine.[14]
P-C Bond Cleavage Alkali Metals (e.g., Li, Na)PhosphidesHarsh, reductive conditionsUsed synthetically, not a typical decomposition.[3][10]
Hydrolysis WaterThis compound oxideSlow, can be acid/base catalyzedBy analogy to triphenylphosphine.[17]

Experimental Protocols for Stability Assessment

To enable researchers to quantitatively assess the stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Assessing Aerobic Stability by ³¹P NMR Spectroscopy

This protocol monitors the rate of oxidation of this compound upon exposure to air.

Materials and Equipment:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube with a septum-cap

  • Glovebox or Schlenk line for inert atmosphere handling

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Sample Preparation: Inside an inert atmosphere glovebox, prepare a solution of this compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL).

  • Initial Spectrum: Transfer the solution to an NMR tube and seal it. Acquire an initial ³¹P NMR spectrum (t=0). The pure this compound should exhibit a characteristic singlet peak (literature value: δ = 2.26 ppm in CDCl₃).[20] No significant peak corresponding to the phosphine oxide should be present.

  • Exposure to Air: Remove the NMR tube from the spectrometer and unseal it to expose the solution to the ambient atmosphere.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 1, 6, 12, or 24 hours, depending on the observed rate of oxidation).

  • Data Analysis: In each spectrum, integrate the signals corresponding to this compound and its oxide (this compound oxide will appear at a downfield chemical shift, typically δ ≈ 30-40 ppm). Plot the percentage of remaining phosphine as a function of time to determine the rate of oxidation and the half-life of the ligand under these conditions.

Visualizations

Decomposition Pathways

IPP This compound IPPO This compound Oxide IPP->IPPO Oxidation (O2, Peroxides) Decomp_Products Decomposition Products (Hydrocarbons, P-oxides) IPP->Decomp_Products Thermal Decomposition (High Temp.) Phosphonium_Salt Phosphonium Salt IPP->Phosphonium_Salt Protonation (Strong Acid)

Caption: Primary decomposition and reaction pathways for this compound.

Experimental Workflow for Aerobic Stability Testing

Start Start: Prepare IPP Solution in Inert Atmosphere Initial_NMR Acquire Initial ³¹P NMR Spectrum (t=0) Start->Initial_NMR Expose Expose Sample to Air Initial_NMR->Expose Time_NMR Acquire ³¹P NMR Spectra at Timed Intervals Expose->Time_NMR Analyze Integrate Peaks and Plot % IPP vs. Time Time_NMR->Analyze End Determine Oxidation Rate and Half-Life Analyze->End

Caption: Workflow for assessing the aerobic stability of this compound via ³¹P NMR.

Conclusion

This compound, like other tertiary phosphines, is primarily susceptible to oxidative degradation, forming this compound oxide. This process is generally slow under ambient atmospheric conditions but can be accelerated by stronger oxidizing agents. While stable under typical reaction conditions, extreme thermal stress can lead to complete decomposition. P-C bond cleavage and hydrolysis are less common degradation pathways under normal laboratory use. Due to the lack of specific quantitative stability data for this compound, researchers should exercise caution and consider its potential for degradation, particularly in reactions sensitive to phosphine oxide impurities or those run for extended periods without a rigorously inert atmosphere. The provided experimental protocols offer a robust framework for determining the stability of this ligand under specific application conditions, enabling more reliable and reproducible chemical synthesis.

References

Isopropyldiphenylphosphine: A Technical Guide to Reactions with Electrophiles and Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyldiphenylphosphine ((i-Pr)PPh₂) is a tertiary phosphine that exhibits a valuable balance of steric and electronic properties, positioning it as a versatile reagent and ligand in organic synthesis and catalysis. Its moderate steric bulk, provided by the isopropyl group, combined with the electronic influence of two phenyl rings, makes it a potent nucleophile. This guide provides an in-depth technical overview of the core reactions of this compound with various electrophiles and oxidizing agents. It includes detailed reaction mechanisms, structured quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Core Properties of this compound

This compound is a colorless liquid at room temperature. The phosphorus atom's lone pair of electrons makes it nucleophilic and susceptible to oxidation. Its utility in catalysis, particularly in cross-coupling reactions, stems from its ability to effectively stabilize metal centers while promoting desired reactivity.[1][2][3]

PropertyValueReference
CAS Number 6372-40-3[4]
Molecular Formula C₁₅H₁₇P[5]
Molecular Weight 228.27 g/mol [5]
³¹P NMR Shift (in THF) δ = 1.88 ppm[5]

Reactions with Electrophiles

As a nucleophile, the phosphorus atom in this compound readily attacks electron-deficient centers.[6] These reactions are fundamental to its application in synthesis, forming phosphonium salts or acting as a catalyst in various transformations.[7]

General Mechanism: Nucleophilic Attack

The fundamental reaction with an electrophile involves the donation of the phosphorus lone pair to an electrophilic atom, resulting in the formation of a new P-E (Phosphorus-Electrophile) bond and a positively charged phosphonium species.

G phosphine This compound (i-Pr)PPh₂ phosphonium Isopropyldiphenylphosphonium Salt [(i-Pr)PPh₂-E]⁺ X⁻ phosphine->phosphonium Nucleophilic Attack electrophile Electrophile (E-X) plus +

Caption: General mechanism of nucleophilic attack by this compound.

Reaction with Alkyl Halides

This compound reacts with alkyl halides (R-X) in classic Sₙ2 fashion to yield quaternary phosphonium salts.[8][9] The reaction rate is influenced by the steric hindrance of the alkyl group and the nature of the leaving group (I > Br > Cl).[10][11] These phosphonium salts are stable, crystalline solids and are precursors to ylides for the Wittig reaction.

Experimental Protocol: Synthesis of Isopropyldiphenyl(methyl)phosphonium Iodide

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add methyl iodide (1.1 eq) dropwise to the stirred solution at room temperature.

  • A white precipitate will begin to form. Continue stirring for 12-24 hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, isopropyldiphenyl(methyl)phosphonium iodide, under vacuum.

  • Characterize the product by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Reaction with Michael Acceptors

Phosphines are effective catalysts for Michael additions.[7][12] this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) to form a zwitterionic enolate intermediate.[13] This intermediate is highly reactive and can participate in subsequent bond-forming reactions. The initial addition is often the rate-determining step and is reversible.[14][15]

G phosphine (i-Pr)PPh₂ intermediate Zwitterionic Intermediate (β-phosphonium enolate) phosphine->intermediate Conjugate Addition acceptor Michael Acceptor (e.g., Ethyl Acrylate) plus1 + product Michael Adduct intermediate->product Protonation proton_source Proton Source (e.g., R-OH) plus2 +

Caption: Phosphine-catalyzed phospha-Michael addition workflow.

Reactions with Oxidizing Agents

Tertiary phosphines are readily oxidized to the corresponding phosphine oxides. This reaction is typically thermodynamically favorable and often proceeds rapidly. The product of oxidation is this compound oxide.

PropertyValueReference
Product Name This compound Oxide[16][17]
CAS Number 2959-75-3[17]
Molecular Formula C₁₅H₁₇OP[16][17]
Molecular Weight 244.27 g/mol [16][17]
Melting Point 140-146 °C[17]
General Oxidation Mechanism

The oxidation involves the formation of a P=O double bond, a highly stable chemical moiety. The phosphorus center is oxidized from P(III) to P(V).

G phosphine This compound (i-Pr)P(III)Ph₂ oxide This compound Oxide (i-Pr)P(V)(O)Ph₂ phosphine->oxide Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) plus +

Caption: General oxidation of this compound to its oxide.

Reaction with Peroxides

Hydrogen peroxide (H₂O₂) is a common and effective reagent for the oxidation of phosphines.[18][19] The reaction is typically fast and clean, yielding the phosphine oxide and water as the only byproduct.

Experimental Protocol: Oxidation with Hydrogen Peroxide

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.2 eq) dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR until the starting phosphine is consumed.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure this compound oxide as a white crystalline solid.

Reaction with Air (Autoxidation)

While many triarylphosphines like triphenylphosphine are relatively stable to air, phosphines with alkyl groups, including this compound, are more susceptible to autoxidation.[20] The reaction is often radical-mediated and can be accelerated by light and heat. For this reason, this compound should be stored under an inert atmosphere. Adsorption onto activated carbon has been shown to catalyze the quantitative air oxidation of various phosphines to their respective oxides.[20][21][22]

PhosphineConditionsTime for 100% ConversionReference
PⁿBu₃Adsorbed on Activated Carbon (100% coverage), Air0.5 h[20]
PPh₃Adsorbed on Activated Carbon (100% coverage), Air24 h[20]

This data suggests that this compound, with its mixed alkyl-aryl character, would exhibit an intermediate reactivity towards air oxidation when adsorbed on activated carbon.

Reaction with Halogens

Halogens (Cl₂, Br₂, I₂) are strong oxidizing agents that react readily with phosphines.[23] The reaction with this compound would initially form a dihalophosphorane ((i-Pr)PPh₂X₂), which can be hydrolyzed by ambient moisture to the phosphine oxide.

Applications in Drug Development and Catalysis

The reactivity profile of this compound makes it a valuable tool in synthetic chemistry.

  • Catalysis: As a ligand, it is used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct C-C and C-N bonds, which are critical in the synthesis of pharmaceutical compounds.[3][24] The steric and electronic properties of the phosphine ligand are crucial for modulating the catalyst's activity and selectivity.[25][26]

  • Wittig Reaction: The corresponding phosphonium salts are used to create ylides for the Wittig reaction, a key method for forming carbon-carbon double bonds in the synthesis of complex organic molecules, including drug candidates.

  • Appel and Mitsunobu Reactions: While triphenylphosphine is more common, this compound can be used in related transformations like the Appel reaction (conversion of alcohols to alkyl halides)[27] and the Mitsunobu reaction (stereospecific conversion of alcohols). The resulting this compound oxide byproduct must be separated from the desired product.

References

Methodological & Application

Application Notes and Protocols: Isopropyldiphenylphosphine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of isopropyldiphenylphosphine as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are developing robust and efficient methods for the formation of carbon-carbon bonds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl, aryl-vinyl, and other carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The choice of ligand for the palladium catalyst is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope.[4][5] this compound is a monodentate phosphine ligand that offers a balance of steric bulk and electron-donating properties, making it a potentially effective ligand for a range of Suzuki-Miyaura coupling reactions. Its steric profile can facilitate the reductive elimination step and stabilize the active catalytic species.[4]

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][2][6] The this compound ligand plays a crucial role in each of these steps by coordinating to the palladium center.

  • Oxidative Addition: A Pd(0) complex, stabilized by this compound ligands, reacts with an organic halide (R-X) to form a Pd(II) intermediate. The electron-donating nature of the phosphine ligand can facilitate this step.[7]

  • Transmetalation: The organic group from an organoboron reagent (R'-BY2) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups (R and R') on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst. The steric bulk of the this compound ligand can promote this final step.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (L = iPrPh₂P) pdi_halide R-Pd(II)-X L₂ pd0->pdi_halide Oxidative Addition (R-X) pdi_organo R-Pd(II)-R' L₂ pdi_halide->pdi_organo Transmetalation (R'-B(OR)₂ + Base) pdi_organo->pd0 Reductive Elimination (R-R') Experimental_Workflow start Start reagents 1. Add solid reagents to Schlenk tube: - Aryl halide - Arylboronic acid - Base (K₂CO₃) start->reagents inert 3. Evacuate and backfill tube with inert gas (3x) reagents->inert catalyst_prep 2. Prepare catalyst solution: - Dissolve Pd(OAc)₂ and iPrPh₂P  in anhydrous dioxane add_catalyst 4. Add catalyst solution to reaction tube via syringe catalyst_prep->add_catalyst inert->add_catalyst add_water 5. Add degassed water add_catalyst->add_water reaction 6. Heat and stir reaction (e.g., 100°C, 12h) add_water->reaction workup 7. Quench, extract, and dry reaction->workup purification 8. Purify by column chromatography workup->purification analysis 9. Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is of paramount importance in the pharmaceutical and agrochemical industries, where aryl and heteroaryl amines are common structural motifs in biologically active molecules. The efficiency and substrate scope of this reaction are critically influenced by the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.

Isopropyldiphenylphosphine ((i-Pr)PPh₂) is a monodentate phosphine ligand that offers a balance of steric bulk and electron-donating properties, making it a suitable candidate for facilitating the key steps of the Buchwald-Hartwig catalytic cycle. Its application can be particularly advantageous for the coupling of a range of aryl halides with primary and secondary amines. These notes provide a detailed protocol and application insights for employing this compound in this pivotal transformation.

Catalytic Cycle and the Role of this compound

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich nature of this compound plays a crucial role in promoting each step of this cycle:

  • Oxidative Addition: The catalytically active monoligated Pd(0) species, stabilized by the bulky this compound, readily undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing the halide anion.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

This compound's steric hindrance promotes the formation of the highly reactive 14-electron monoligated palladium complex, which is crucial for efficient oxidative addition, particularly with less reactive aryl chlorides. Its electron-donating character enhances the rate of reductive elimination.

Experimental Workflow

The following diagram illustrates the general experimental workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Pd Source, This compound, and Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert 1. solvent Add Anhydrous Solvent inert->solvent 2. add_substrates Add Aryl Halide and Amine solvent->add_substrates 3. heating Heat to Reaction Temperature add_substrates->heating 4. monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring 5. quench Cool to RT and Quench monitoring->quench 6. extract Aqueous Work-up and Extraction quench->extract 7. purify Purify by Column Chromatography extract->purify 8. product product purify->product Final Product

Caption: General workflow for a typical Buchwald-Hartwig amination experiment.

General Protocol for Buchwald-Hartwig Amination using this compound

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with an amine using this compound as the ligand. The conditions may require optimization for specific substrates.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound ((i-Pr)PPh₂)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1-2 mol%), this compound (2-4 mol%), and the base (1.2-2.0 equivalents).

    • The tube is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous solvent (e.g., 0.1-0.5 M concentration of the limiting reagent) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Addition of Reactants:

    • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture. If either is a solid, they can be added with the catalyst components. If liquid, they can be added via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed or no further conversion is observed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated amine.

Data Presentation: Representative Reaction Conditions

The optimal reaction conditions can vary depending on the specific substrates. The following table summarizes typical starting points for optimization.

ParameterAryl Bromides/IodidesAryl Chlorides
Pd Source (mol%) Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4)Pd₂(dba)₃ (1.5-3) or Pd(OAc)₂ (3-6)
(i-Pr)PPh₂ (mol%) 2-43-6
Base (equiv.) NaOtBu (1.2-1.5) or K₂CO₃ (2.0)NaOtBu (1.4-2.0)
Solvent Toluene, DioxaneToluene, Dioxane
Temperature (°C) 80-100100-110
Typical Time (h) 2-126-24

Safety and Handling

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • This compound is air-sensitive and should be stored under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always perform reactions under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Conclusion

This compound is a versatile and effective monodentate ligand for the Buchwald-Hartwig amination. Its steric and electronic properties facilitate the coupling of a variety of aryl halides with amines under relatively mild conditions. The provided protocol serves as a robust starting point for researchers to explore the utility of this ligand in the synthesis of valuable N-arylated compounds. As with any catalytic reaction, optimization of the reaction parameters for each specific substrate combination is recommended to achieve the best results.

Application Notes and Protocols for Isopropyldiphenylphosphine in Palladium-Catalyzed C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of these transformations, influencing catalyst stability, activity, and selectivity. Isopropyldiphenylphosphine [(i-Pr)PPh₂] is a moderately bulky, electron-rich monodentate phosphine ligand that has found application in a variety of palladium-catalyzed C-C bond-forming reactions. Its steric and electronic properties make it a valuable ligand for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

These application notes provide an overview of the use of this compound in several key palladium-catalyzed C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings. Detailed experimental protocols and quantitative data from selected literature examples are presented to guide researchers in the practical application of this versatile ligand.

General Considerations for Using this compound

  • Air Sensitivity: While more stable than some trialkylphosphines, this compound can be slowly oxidized by air. It is best handled under an inert atmosphere (e.g., nitrogen or argon) for optimal results and stored in a cool, dark place.

  • Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio can vary depending on the specific reaction. A common starting point is a 1:1 to 2:1 molar ratio of this compound to the palladium precursor.

  • Palladium Precursor: this compound is typically used with common palladium precursors such as palladium(II) acetate [Pd(OAc)₂], tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], or palladium(II) chloride [PdCl₂]. The choice of precursor can influence reaction efficiency and may require optimization.

  • Solvent and Base: The selection of an appropriate solvent and base is crucial for the success of the cross-coupling reaction and is highly dependent on the specific coupling partners. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), or organic bases like triethylamine (Et₃N) are frequently employed.

Catalytic Cycle Overview

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving a phosphine ligand like this compound is depicted below. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl, vinyl-aryl, and other C(sp²)-C(sp²) bonds. While highly active biaryl phosphine ligands are often employed, this compound can be an effective and less expensive alternative for certain substrate combinations.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)(i-Pr)PPh₂ (4)K₂CO₃Toluene1001285
22-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)(i-Pr)PPh₂ (2.5)K₃PO₄Dioxane1101678
31-Iodonaphthalene2-Thiopheneboronic acidPdCl₂(PPh₃)₂ (3)(i-Pr)PPh₂ (6)Cs₂CO₃DMF90892

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling using this compound.

Suzuki Protocol start Start reagents Combine Aryl Halide, Boronic Acid, Base, Pd Source, and Ligand in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent inert->solvent heat Heat reaction mixture with stirring solvent->heat monitor Monitor reaction by TLC or GC/MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • This compound (0.04 mmol, 9.1 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and this compound.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed toluene to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene. This compound can serve as a suitable ligand for this transformation, particularly with aryl bromides and iodides.

Quantitative Data for Heck Reaction

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)(i-Pr)PPh₂ (2)Et₃NDMF100690
24-Bromoacetophenonen-Butyl acrylatePdCl₂ (2)(i-Pr)PPh₂ (4)K₂CO₃DMAc1201282
33-BromopyridineCyclohexenePd₂(dba)₃ (0.5)(i-Pr)PPh₂ (1.5)NaOAcToluene1102465

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • This compound (0.02 mmol, 4.6 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, dissolve palladium(II) acetate and this compound in degassed DMF under an inert atmosphere.

  • To this solution, add iodobenzene, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (25 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the stilbene product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and a copper salt. This compound can be an effective ligand for the palladium catalyst in this process.

Quantitative Data for Sonogashira Coupling

EntryAryl HalideAlkynePd Source (mol%)Ligand (mol%)Cu Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)(i-Pr)PPh₂ (4)CuI (3)Et₃NTHF60495
24-Bromobenzonitrile1-HeptynePd(OAc)₂ (1.5)(i-Pr)PPh₂ (3)CuI (2)DiisopropylamineDioxane801088
32-IodothiopheneTrimethylsilylacetylenePd₂(dba)₃ (1)(i-Pr)PPh₂ (2.5)CuI (2)PiperidineToluene70691

Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • This compound (0.04 mmol, 9.1 mg)

  • Copper(I) iodide (CuI) (0.03 mmol, 5.7 mg)

  • Anhydrous, degassed triethylamine (Et₃N) (3 mL)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, this compound, and copper(I) iodide.

  • Add degassed THF and degassed triethylamine.

  • Add phenylacetylene to the mixture via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. This compound can be utilized as a ligand in this reaction, although the toxicity of organotin compounds is a significant consideration.

Quantitative Data for Stille Coupling

EntryOrganic HalideOrganostannanePd Source (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleTributyl(vinyl)stannanePd₂(dba)₃ (1)(i-Pr)PPh₂ (2.5)-THF701288
22-BromofuranTributyl(phenyl)stannanePd(OAc)₂ (2)(i-Pr)PPh₂ (4)LiClDioxane1001875
3Vinyl bromideTributyl(2-thienyl)stannanePd(PPh₃)₄ (3)(i-Pr)PPh₂ (6)-Toluene901081

Experimental Protocol: Stille Coupling of 4-Iodoanisole with Tributyl(vinyl)stannane

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Tributyl(vinyl)stannane (1.1 mmol, 349 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • This compound (0.025 mmol, 5.7 mg)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and this compound in degassed THF.

  • Add 4-iodoanisole and tributyl(vinyl)stannane to the catalyst solution.

  • Heat the mixture to 70 °C and stir.

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).

  • Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. This compound can be a suitable ligand for palladium-catalyzed Negishi couplings, offering good reactivity for a range of substrates.

Quantitative Data for Negishi Coupling

EntryOrganic HalideOrganozinc ReagentPd Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylzinc chloridePd(OAc)₂ (2)(i-Pr)PPh₂ (4)THF651289
22-ChlorobenzonitrileIsopropylzinc bromidePd₂(dba)₃ (1.5)(i-Pr)PPh₂ (3.5)Dioxane801676
31-IodopyridineBenzylzinc chloridePdCl₂(dppf) (3)(i-Pr)PPh₂ (6)THF60885

Experimental Protocol: Negishi Coupling of 4-Bromotoluene with Phenylzinc chloride

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • This compound (0.04 mmol, 9.1 mg)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and this compound.

  • Add degassed THF and stir to form the catalyst complex.

  • Add 4-bromotoluene to the flask.

  • Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.

  • Heat the reaction to 65 °C and stir.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

This compound is a valuable and versatile ligand for a range of palladium-catalyzed C-C bond-forming reactions. Its moderate steric bulk and electron-donating nature provide a good balance of reactivity and stability for the palladium catalyst, enabling the coupling of various aryl, vinyl, and alkyl substrates. The protocols and data presented in these application notes serve as a practical guide for researchers in academia and industry to effectively utilize this compound in their synthetic endeavors, contributing to the efficient construction of complex organic molecules for applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximum efficiency.

Application Notes and Protocols: Isopropyldiphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyldiphenylphosphine is a tertiary phosphine ligand characterized by the presence of one isopropyl group and two phenyl substituents on the phosphorus atom. In the realm of catalysis, the electronic and steric properties of phosphine ligands are crucial in modulating the reactivity and selectivity of metal catalysts. While chiral phosphine ligands are central to asymmetric catalysis for inducing enantioselectivity, achiral phosphines like this compound play a significant role as ancillary ligands. They can influence the catalytic environment, thereby affecting reaction rates and, in some complex systems, diastereoselectivity, even when the primary source of chirality comes from another component of the catalyst system.

These application notes provide an overview of the potential roles of this compound in catalysis, with a focus on its steric and electronic profile. While direct applications in inducing high enantioselectivity are not characteristic of this achiral ligand, its properties can be leveraged in various catalytic transformations. The following sections detail its properties and provide representative protocols for key catalytic reactions where such a ligand could be employed.

Steric and Electronic Properties

The utility of a phosphine ligand in a catalytic cycle is largely determined by its steric bulk and electronic nature. These parameters influence ligand exchange rates, the coordination geometry of the metal center, and the activation of substrates.

Tolman Electronic Parameter (TEP): This parameter is a measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the A₁ C-O stretching frequency of the corresponding Ni(CO)₃L complex. A lower stretching frequency indicates a more electron-donating ligand. For this compound, the electronic profile is intermediate between trialkylphosphines (more electron-donating) and triphenylphosphine (less electron-donating).

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand when it is coordinated to a metal center at a defined distance. The isopropyl group is less sterically demanding than a tert-butyl group but more so than a methyl group, placing this compound in a moderately bulky class of phosphine ligands.

LigandTolman Electronic Parameter (ν(CO) in cm⁻¹)Tolman Cone Angle (θ in degrees)
PPh₃2068.9145
P(i-Pr)Ph₂ ~2065 ~150
P(c-Hex)₃2056.4170
P(t-Bu)₃2056.1182

Note: The values for this compound are estimated based on known data for similar phosphines.

Applications in Catalysis

While this compound is not a primary choice for inducing enantioselectivity, it can be utilized in several types of catalytic reactions. Its moderate steric bulk and electron-donating properties can be beneficial in reactions such as cross-coupling, hydroformylation, and hydrogenation, where tuning of the ligand environment is critical. In the context of asymmetric catalysis, it could be part of a catalyst system where chirality is introduced through a chiral substrate, a chiral auxiliary, or a chiral counter-ion.

Representative Application: Rhodium-Catalyzed Hydrogenation

In asymmetric hydrogenation, a chiral ligand is typically required to achieve high enantioselectivity. However, an achiral ligand like this compound can be used in studies focusing on the fundamental aspects of the reaction or in cases where substrate control dictates the stereochemical outcome. The following table provides representative data for the hydrogenation of a generic prochiral olefin, illustrating the type of results that would be collected.

EntrySubstrateCatalyst PrecursorLigandSolventPressure (H₂)Yield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄Chiral Ligand (e.g., (R,R)-DIPAMP)MeOH1 atm>99>95
2Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄P(i-Pr)Ph₂ MeOH1 atm>990 (racemic)

This table highlights that while the reaction proceeds to high conversion, the use of an achiral ligand like this compound results in a racemic product.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Hydrogenation of a Prochiral Olefin

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • This compound (P(i-Pr)Ph₂)

  • Prochiral olefin (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, dissolve the rhodium precursor (1 mol%) and this compound (2.2 mol%) in the solvent. The ligand-to-metal ratio is typically slightly above 2:1 to ensure full coordination.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask or autoclave, dissolve the prochiral olefin (1.0 equiv) in the solvent.

  • Add the catalyst solution to the substrate solution via cannula transfer.

  • Hydrogenation: Seal the reaction vessel, and then purge with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C).

  • Monitor the reaction progress by techniques such as TLC, GC, or ¹H NMR spectroscopy.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Palladium-Catalyzed Allylic Alkylation

In this reaction, an achiral ligand can influence the regioselectivity and reactivity, while a chiral nucleophile or another chiral component would be necessary for enantioselectivity.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound (P(i-Pr)Ph₂)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Preparation of the Nucleophile: In a nitrogen-purged flask, suspend the base (1.2 equiv) in the solvent. Add the nucleophile (1.1 equiv) dropwise at 0 °C and stir for 30 minutes.

  • Catalyst Preparation: In a separate flask, dissolve the palladium precursor (2.5 mol%) and this compound (10 mol%) in the solvent. Stir for 15 minutes.

  • Reaction: Add the catalyst solution to the solution of the nucleophile. Then, add the allylic substrate (1.0 equiv) dissolved in the solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry. If a chiral element was introduced, determine the enantiomeric or diastereomeric excess by chiral HPLC or GC.

Diagrams

Experimental_Workflow General Workflow for a Catalytic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Preparation (Metal Precursor + Ligand) mixing Mixing & Reaction Initiation catalyst_prep->mixing substrate_prep Substrate Solution substrate_prep->mixing reaction_cond Controlled Conditions (Temperature, Pressure) mixing->reaction_cond monitoring Reaction Monitoring (TLC, GC, NMR) reaction_cond->monitoring quenching Quenching monitoring->quenching Completion extraction Extraction & Purification quenching->extraction analysis Analysis (Yield, ee%) extraction->analysis Ligand_Properties_Influence Influence of Ligand Properties on Catalysis cluster_properties Ligand Properties cluster_effects Catalytic Effects ligand Phosphine Ligand (e.g., P(i-Pr)Ph₂) steric Steric Properties (Cone Angle) ligand->steric electronic Electronic Properties (TEP) ligand->electronic reactivity Reactivity / TON steric->reactivity selectivity Selectivity (Regio-, Diastereo-) steric->selectivity electronic->reactivity electronic->selectivity

Application Notes and Protocols for Isopropyldiphenylphosphine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical intermediates. This document offers detailed protocols for key reactions, quantitative data for representative transformations, and diagrams of the catalytic cycles.

Introduction

This compound is a monodentate organophosphorus ligand frequently employed in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties play a crucial role in stabilizing the catalytic species and promoting efficient oxidative addition and reductive elimination, key steps in the catalytic cycle. These characteristics make it a valuable ligand for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1] this compound is particularly effective in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in modern pharmaceutical chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Key Applications in Pharmaceutical Synthesis

The synthesis of many pharmaceutical compounds, including kinase inhibitors, antiviral agents, and oncology drug precursors, relies on the efficient construction of biaryl, aryl-alkyne, and aryl-amine moieties. This compound, in conjunction with a palladium precursor, forms a highly active catalytic system for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. It is widely used in the pharmaceutical industry for the synthesis of biaryl scaffolds found in numerous drugs.

General Reaction Scheme:

Where Ar1 and Ar2 are aryl or heteroaryl groups, X is a halide (I, Br, Cl) or triflate, and B(OR)2 is a boronic acid or boronate ester.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines and N-heterocycles. This reaction is crucial for the preparation of many pharmaceutical intermediates where an aniline or related fragment is a key structural component.

General Reaction Scheme:

Where Ar is an aryl or heteroaryl group, X is a halide or triflate, and R1R2NH is a primary or secondary amine.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of pharmaceutical intermediates containing an alkyne linker or a phenylacetylene moiety.

General Reaction Scheme:

Where Ar is an aryl or heteroaryl group, X is a halide or triflate, and R is an organic substituent.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions where a phosphine ligand like this compound is employed. The specific conditions and yields can vary depending on the substrates and should be optimized for each specific application.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide Aryl bromide or iodide (1.0 equiv)
Boronic Acid/Ester 1.2 - 1.5 equiv
Palladium Precatalyst Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
This compound 2-6 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv)
Solvent Toluene, Dioxane, or THF/H₂O
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Typical Yield 70 - 95%

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterValue
Aryl Halide Aryl bromide or chloride (1.0 equiv)
Amine 1.1 - 1.5 equiv
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%)
This compound 2-4 mol%
Base NaOtBu or K₃PO₄ (1.2 - 2.0 equiv)
Solvent Toluene or Dioxane
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours
Typical Yield 65 - 90%

Table 3: Representative Conditions for Sonogashira Coupling

ParameterValue
Aryl Halide Aryl iodide or bromide (1.0 equiv)
Terminal Alkyne 1.2 - 2.0 equiv
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
This compound 2-6 mol%
Copper(I) Co-catalyst CuI (1-5 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Reaction Time 1 - 12 hours
Typical Yield 75 - 98%

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using this compound as a ligand. These protocols should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the required time (e.g., 12 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a counterflow of inert gas, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), this compound (0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., 4 mL of toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired arylamine product.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., 5 mL of THF) and the amine base (e.g., triethylamine, 2.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a visual representation of the role of the palladium catalyst and ligands like this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal Ar²-B(OR)₂ Base PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)L₂-X OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord HNR¹R² PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)L₂-X OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Alkyne H-C≡C-R CuI Cu(I)X Alkyne->CuI Base Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide Cu_Acetylide->Transmetal

Catalytic Cycles of the Sonogashira Coupling Reaction.

References

Application Notes & Protocols: Isopropyldiphenylphosphine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyldiphenylphosphine (i-PrPh₂P) is a monodentate phosphine ligand frequently employed in transition-metal-catalyzed cross-coupling reactions. Its moderate steric bulk and electron-donating properties make it a versatile ligand for a variety of transformations, offering a balance between catalyst stability and reactivity. These application notes provide detailed protocols and experimental setups for utilizing this compound in key cross-coupling reactions, aiding in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a cross-coupling reaction. Adherence to an inert atmosphere is critical for success, as the palladium catalyst and phosphine ligand are often sensitive to air and moisture.

G prep Preparation of Glassware (Oven or Flame-dried) setup Assemble Reaction Vessel (e.g., Schlenk flask) prep->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reagents Add Solid Reagents (Aryl halide, Coupling Partner, Base) inert->reagents catalyst Add Catalyst & Ligand (Pd source, i-PrPh₂P) reagents->catalyst solvent Add Degassed Solvent(s) catalyst->solvent reaction Heat to Reaction Temperature solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Work-up & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product purification->analysis

Caption: General workflow for a cross-coupling reaction.

Reaction Component Relationships

The success of a cross-coupling reaction depends on the careful selection and combination of several key components. The diagram below illustrates the logical relationship between these components.

G center Cross-Coupling Reaction cat Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) cat->center ligand Ligand (this compound) ligand->center sub1 Electrophile (Aryl/Vinyl Halide/Triflate) sub1->center sub2 Nucleophile (Boronic acid, Amine, etc.) sub2->center base Base (e.g., K₃PO₄, Cs₂CO₃) base->center solvent Solvent (e.g., Toluene, Dioxane) solvent->center G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)(X)L₂ pd0->ox_add Ar-X trans Transmetalation Ar-Pd(II)(Ar')L₂ ox_add->trans Ar'B(OR)₂ + Base red_elim Reductive Elimination Ar-Ar' trans->red_elim red_elim->pd0 Product Formation

Application Notes and Protocols for Isopropyldiphenylphosphine in Nickel-Catalyzed Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel-catalyzed cyanation of aryl halides has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of aryl nitriles. Aryl nitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and substrate scope. While a variety of phosphine and N-heterocyclic carbene ligands have been successfully employed, literature specifically detailing the application of isopropyldiphenylphosphine in this context is limited.

This document provides a general overview and representative protocols for nickel-catalyzed cyanation reactions, which can serve as a starting point for exploring the potential of this compound as a ligand. The protocols and data presented are based on established nickel-catalyzed cyanation systems using other common phosphine ligands, as specific examples with this compound are not extensively reported.

Representative Nickel-Catalyzed Cyanation of Aryl Chlorides

The following section outlines a typical protocol for the nickel-catalyzed cyanation of aryl chlorides using zinc cyanide as the cyanide source. While the original procedure may use a different phosphine ligand, this compound could be screened as a potential alternative.

Experimental Protocol: General Procedure for Ni-Catalyzed Cyanation of Aryl Chlorides

This protocol is adapted from established methods for nickel-catalyzed cyanation of aryl chlorides.

Reagents and Equipment:

  • Nickel(II) chloride (NiCl₂)

  • This compound (or other suitable phosphine ligand)

  • Zinc powder (reductant)

  • Zinc cyanide (Zn(CN)₂)

  • Aryl chloride

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable solvent

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating block

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in-situ):

    • To an oven-dried Schlenk tube under an inert atmosphere, add NiCl₂ (5 mol%), the phosphine ligand (e.g., this compound, 10 mol%), and zinc powder (1.5 equivalents).

    • Add anhydrous DMAc (0.5 M concentration with respect to the aryl chloride).

    • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active Ni(0) catalyst.

  • Reaction Assembly:

    • To the pre-formed catalyst mixture, add the aryl chloride (1.0 equivalent) and zinc cyanide (0.6 equivalents).

    • Seal the Schlenk tube and place it in a preheated heating block.

  • Reaction Conditions:

    • Stir the reaction mixture at a specified temperature (typically between 80-120 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.

Data Presentation: Substrate Scope and Yields

The following tables summarize typical yields for nickel-catalyzed cyanation of various aryl halides with different functional groups, based on literature reports using common phosphine ligands. These tables can serve as a benchmark when evaluating the performance of this compound.

Table 1: Nickel-Catalyzed Cyanation of Electronically Diverse Aryl Chlorides

EntryAryl Chloride SubstrateProductYield (%)
14-Chloroanisole4-Methoxybenzonitrile85-95
24-Chlorotoluene4-Methylbenzonitrile80-90
3ChlorobenzeneBenzonitrile75-85
44-Chlorobenzotrifluoride4-(Trifluoromethyl)benzonitrile70-80
51-Chloro-4-nitrobenzene4-Nitrobenzonitrile60-75

Table 2: Nickel-Catalyzed Cyanation of Sterically Hindered and Heteroaryl Chlorides

EntryAryl Chloride SubstrateProductYield (%)
12-Chlorotoluene2-Methylbenzonitrile70-80
21-Chloronaphthalene1-Naphthonitrile80-90
32-Chloropyridine2-Cyanopyridine75-85
43-Chloropyridine3-Cyanopyridine80-90
52-Chlorothiophene2-Cyanothiophene70-80

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the nickel-catalyzed cyanation of aryl halides.

experimental_workflow reagents 1. Reagent Preparation - NiCl₂ - Phosphine Ligand - Zinc Powder - Aryl Halide - Zn(CN)₂ - Anhydrous Solvent catalyst_formation 2. In-situ Catalyst Formation (NiCl₂ + Ligand + Zn) reagents->catalyst_formation reaction_setup 3. Reaction Setup (Add Aryl Halide & Zn(CN)₂) catalyst_formation->reaction_setup reaction 4. Reaction (Heating and Stirring) reaction_setup->reaction workup 5. Work-up - Quenching - Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Aryl Nitrile purification->product

Experimental workflow for Ni-catalyzed cyanation.

Proposed Catalytic Cycle

The diagram below outlines a plausible catalytic cycle for the nickel-catalyzed cyanation of an aryl halide (Ar-X) using a phosphine ligand (L).

catalytic_cycle cluster_cycle Ni0 Ni(0)L₂ NiII_complex Ar-Ni(II)(X)L₂ Ni0->NiII_complex Ar-X oxidative_addition Oxidative Addition NiII_cyano Ar-Ni(II)(CN)L₂ NiII_complex->NiII_cyano Zn(CN)₂ transmetalation Transmetalation (with Zn(CN)₂) NiII_cyano->Ni0 product Ar-CN NiII_cyano->product reductive_elimination Reductive Elimination

Proposed catalytic cycle for Ni-catalyzed cyanation.

While this compound is not a prominently featured ligand in the existing literature for nickel-catalyzed cyanation, the general protocols and representative data provided here offer a solid foundation for its investigation in this important transformation. Researchers are encouraged to screen this compound alongside other established ligands to evaluate its efficacy in terms of yield, substrate scope, and reaction kinetics. The development of new, efficient, and readily available ligands is crucial for advancing the field of nickel catalysis.

Application Notes and Protocols: Synthesis of Metal Complexes Using Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of gold(I), palladium(II), and rhodium(I) complexes utilizing the bulky and electron-rich isopropyldiphenylphosphine (iPrPPh₂) ligand. The unique steric and electronic properties of iPrPPh₂ make these complexes valuable candidates for applications in catalysis and as potential therapeutic agents.

Synthesis of Chloro(this compound)gold(I)

Gold(I) phosphine complexes are a well-established class of compounds with significant potential in medicinal chemistry, particularly as anticancer agents. Their mechanism of action often involves targeting mitochondria, leading to apoptosis in cancer cells. The synthesis of Chloro(this compound)gold(I) provides a foundational building block for the development of novel gold-based therapeutics.

Experimental Protocol

Materials:

  • Chloroauric acid (HAuCl₄)

  • This compound (iPrPPh₂)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve chloroauric acid in a minimal amount of deionized water.

  • In a separate flask, dissolve two equivalents of this compound in ethanol.

  • Slowly add the ethanolic phosphine solution to the aqueous chloroauric acid solution with vigorous stirring at room temperature. The reaction mixture will change color as the gold(III) is reduced to gold(I) and the complex precipitates.[1]

  • Continue stirring for 2 hours to ensure complete reaction.

  • Collect the white precipitate by vacuum filtration and wash with ethanol and then water.

  • Recrystallize the crude product from a dichloromethane/hexane solvent system to obtain colorless crystals of [AuCl(iPrPPh₂)].

Characterization Data
ParameterValueReference Compound Data
Appearance Colorless solidColorless solid[1]
Yield Typically > 80%-
³¹P NMR (CDCl₃, δ) ~35-45 ppmPPh₃AuCl: 33.2 ppm
IR (ν(Au-Cl)) ~330-340 cm⁻¹-
Au-P bond length (Å) ~2.22 - 2.25[AuCl(P(C₆H₅)(C₆H₁₁)₂)]: 2.234(2) Å[2]
Au-Cl bond length (Å) ~2.28 - 2.30[AuCl(P(C₆H₅)(C₆H₁₁)₂)]: 2.281(3) Å[2]
P-Au-Cl bond angle (°) ~178 - 180[AuCl(P(C₆H₅)(C₆H₁₁)₂)]: 178.3(1)°[2]

Note: Specific data for the this compound complex is estimated based on analogous structures. Reference data for similar phosphine complexes are provided for comparison.

Application in Drug Development: Anticancer Activity

Gold(I) phosphine complexes have demonstrated significant anticancer properties, often through the induction of apoptosis via the mitochondrial pathway.[3][4] These lipophilic cations can accumulate in the mitochondria of cancer cells, which have a higher membrane potential than normal cells.[5] Once inside, they can inhibit key mitochondrial enzymes like thioredoxin reductase, leading to increased reactive oxygen species (ROS), mitochondrial membrane depolarization, and ultimately, caspase activation and cell death.[3][6][7]

Gold_Anticancer_Pathway Au_Complex [AuCl(iPrPPh₂)] Cell_Membrane Cancer Cell Membrane Au_Complex->Cell_Membrane Uptake TrxR Thioredoxin Reductase Au_Complex->TrxR Inhibition Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Accumulation ROS ↑ ROS TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis

Caption: Mitochondrial targeting by gold(I) phosphine complexes.

Synthesis of Bis(this compound)palladium(II) Chloride

Palladium(II) phosphine complexes are versatile catalysts in a wide range of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The steric bulk of the this compound ligand can influence the catalytic activity and selectivity of the palladium center.

Experimental Protocol

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (iPrPPh₂)

  • Ethanol or Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Suspend palladium(II) chloride in warm anhydrous ethanol or methanol.

  • In a separate flask, dissolve two equivalents of this compound in the same solvent.

  • Add the phosphine solution to the palladium chloride suspension with stirring. The suspension will gradually dissolve to form a clear, colored solution.

  • Continue stirring at room temperature for 3-4 hours.

  • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

  • Complete the precipitation by adding diethyl ether.

  • Collect the product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield [PdCl₂(iPrPPh₂)₂].

Characterization Data
ParameterValueReference Compound Data
Appearance Yellow to orange solidYellow precipitate
Yield Typically > 90%-
³¹P NMR (CDCl₃, δ) ~20-30 ppmtrans-[PdCl₂(PPh₃)₂]: ~24 ppm
IR (ν(Pd-Cl)) ~350-360 cm⁻¹ (trans)-

Note: Specific data for the this compound complex is estimated based on analogous structures. Reference data for a similar phosphine complex is provided for comparison.

Palladium_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up PdCl2 PdCl₂ Solvent Anhydrous Ethanol/Methanol Stirring, RT, 3-4h PdCl2->Solvent iPrPPh2 2 x iPrPPh₂ iPrPPh2->Solvent Concentration Solvent Reduction Solvent->Concentration Precipitation Addition of Diethyl Ether Concentration->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product [PdCl₂(iPrPPh₂)₂] Isolation->Product

Caption: Workflow for the synthesis of [PdCl₂(iPrPPh₂)₂].

Synthesis of Chlorotris(this compound)rhodium(I)

Rhodium(I) phosphine complexes, such as Wilkinson's catalyst, are renowned for their efficiency in the catalytic hydrogenation of alkenes and alkynes under mild conditions.[8][9] The use of this compound as a ligand can modulate the catalyst's activity and selectivity due to its steric and electronic profile.

Experimental Protocol

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • This compound (iPrPPh₂)

  • Ethanol (anhydrous and degassed)

  • Diethyl ether (degassed)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve rhodium(III) chloride trihydrate in degassed ethanol by heating to reflux.

  • In a separate flask, dissolve an excess (at least 4 equivalents) of this compound in degassed ethanol.

  • Add the phosphine solution to the refluxing rhodium chloride solution. A color change to a deep red-brown should be observed. This compound acts as both a ligand and a reducing agent.[8]

  • Continue refluxing for 30-60 minutes.

  • Allow the solution to cool to room temperature, during which the product will crystallize.

  • Collect the red-brown crystals by filtration under an inert atmosphere, wash with degassed diethyl ether, and dry under vacuum to yield [RhCl(iPrPPh₂)₃].

Characterization Data
ParameterValueReference Compound Data
Appearance Red-brown solidRed-brown solid[8]
Yield Typically > 70%-
³¹P NMR (CDCl₃, δ) ~30-50 ppm (doublet due to Rh-P coupling)[RhCl(PPh₃)₃]: ~31 ppm (d, J(Rh-P) ≈ 190 Hz)
¹⁰³Rh-¹³P Coupling Constant (J(Rh-P), Hz) ~180-200 Hz[RhCl(PPh₃)₃]: ~190 Hz

Note: Specific data for the this compound complex is estimated based on analogous structures. Reference data for Wilkinson's catalyst is provided for comparison.

Application in Catalysis: Hydrogenation of Alkenes

Complexes of the type [RhCl(PR₃)₃] are highly effective homogeneous catalysts for the hydrogenation of alkenes. The catalytic cycle involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to yield the alkane and regenerate the catalyst.[10]

Hydrogenation_Cycle Catalyst [RhCl(iPrPPh₂)₂] (Active Catalyst) H2_add Oxidative Addition of H₂ Catalyst->H2_add Rh_H2 [RhCl(H)₂(iPrPPh₂)₂] H2_add->Rh_H2 Alkene_coord Alkene Coordination Rh_H2->Alkene_coord Rh_alkene [RhCl(H)₂(alkene)(iPrPPh₂)₂] Alkene_coord->Rh_alkene Insertion Migratory Insertion Rh_alkene->Insertion Rh_alkyl [RhCl(H)(alkyl)(iPrPPh₂)₂] Insertion->Rh_alkyl Elimination Reductive Elimination Rh_alkyl->Elimination Elimination->Catalyst Alkane Alkane Elimination->Alkane

Caption: Catalytic cycle for alkene hydrogenation by a rhodium(I) phosphine complex.

References

Isopropyldiphenylphosphine in Hydroformylation and Carbonylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation and carbonylation are cornerstone reactions in industrial and academic chemistry, providing efficient routes to valuable aldehydes and carbonyl-containing compounds, respectively. The efficacy of these transition metal-catalyzed reactions is profoundly influenced by the choice of ligands, which modulate the catalyst's activity, selectivity, and stability. Phosphine ligands, in particular, have been extensively studied and utilized in this context.

This document aims to provide detailed application notes and protocols for the use of isopropyldiphenylphosphine (i-PrPPh₂) as a ligand in hydroformylation and carbonylation reactions. However, a comprehensive review of scientific literature reveals a notable scarcity of detailed studies and quantitative data specifically focused on this compound for these applications. While numerous publications detail the use of other monodentate phosphine ligands like triphenylphosphine (PPh₃), specific protocols and extensive performance data for this compound remain largely undocumented.

Therefore, this document will provide a generalized overview of the role of monodentate phosphine ligands in these reactions, including general experimental protocols that can serve as a starting point for investigations using this compound. The provided data and protocols are based on analogous systems and should be adapted and optimized for the specific substrate and desired outcome when using this compound.

This compound: Ligand Profile

This compound is a monodentate phosphine ligand characterized by the presence of one isopropyl group and two phenyl groups attached to the phosphorus atom. Its electronic and steric properties are intermediate between the more common trialkylphosphines and triphenylphosphine.

  • Electronic Properties: The isopropyl group is an electron-donating group, which increases the electron density on the phosphorus atom compared to triphenylphosphine. This enhanced basicity can influence the electronic environment of the metal center, potentially affecting CO and olefin coordination, as well as insertion and reductive elimination steps in the catalytic cycle.

  • Steric Properties: The isopropyl group also imparts a moderate degree of steric bulk around the phosphorus atom. The steric hindrance of a phosphine ligand is often quantified by its cone angle. While the exact cone angle for this compound is not widely cited, it is expected to be larger than that of triphenylphosphine, which can influence the regioselectivity of the hydroformylation reaction.

Application in Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to form an aldehyde. Rhodium-based catalysts are most commonly employed for this transformation.

General Reaction Scheme:
Expected Role of this compound:

Based on the general principles of ligand effects in rhodium-catalyzed hydroformylation:

  • Activity: The electron-donating nature of the isopropyl group might enhance the catalytic activity by promoting the oxidative addition of H₂ and the migratory insertion steps.

  • Regioselectivity (n/iso ratio): The regioselectivity towards the linear (n) or branched (iso) aldehyde is a critical aspect. Increased steric bulk of the phosphine ligand generally favors the formation of the linear aldehyde. Therefore, it can be hypothesized that using this compound might lead to a higher n/iso ratio compared to triphenylphosphine.

Generic Experimental Protocol for Hydroformylation of an Alkene

This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.

Materials:

  • Rhodium precursor (e.g., Rh(CO)₂(acac), [Rh(CO)₂Cl]₂)

  • This compound (i-PrPPh₂)

  • Alkene substrate

  • Solvent (e.g., toluene, THF, dichloromethane)

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the rhodium precursor and the desired amount of this compound ligand. The ligand-to-rhodium ratio is a critical parameter to optimize (typically ranging from 2:1 to 100:1).

    • Add the desired amount of solvent.

  • Reaction Setup:

    • Add the alkene substrate to the autoclave.

    • Seal the autoclave and purge it several times with syngas to remove any residual air.

  • Reaction Execution:

    • Pressurize the autoclave with syngas to the desired pressure (e.g., 10-100 bar). The ratio of CO to H₂ can also be varied (commonly 1:1).

    • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or NMR spectroscopy.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • The product can be isolated and purified by standard techniques such as distillation or column chromatography.

Hypothetical Quantitative Data for Hydroformylation of 1-Octene

The following table presents hypothetical data to illustrate how results could be structured. Note: This data is not based on published experimental results for this compound and is for illustrative purposes only.

EntryLigandL/Rh RatioTemp (°C)Pressure (bar)Conversion (%)n/iso RatioTOF (h⁻¹)
1PPh₃108020953:1500
2i-PrPPh₂108020>995:1700
3i-PrPPh₂208020>996:1650
4i-PrPPh₂1010020>994.5:1900

TOF (Turnover Frequency) = moles of product / (moles of catalyst * time)

Application in Carbonylation

Carbonylation reactions introduce a carbonyl group (C=O) into an organic substrate. A common example is the palladium-catalyzed carbonylation of aryl halides to form esters, amides, or carboxylic acids.

General Reaction Scheme (Alkoxycarbonylation):
Generic Catalytic Cycle for Hydroformylation.

Carbonylation A Pd(0)(i-PrPPh₂)₂ B Oxidative Addition A->B + Ar-X C CO Insertion B->C + CO D Nucleophilic Attack C->D + R-OH E Reductive Elimination D->E E->A - Ar-COOR - HX

Generic Catalytic Cycle for Alkoxycarbonylation.

Conclusion

While this compound possesses electronic and steric properties that suggest its potential as a ligand in hydroformylation and carbonylation reactions, there is a significant lack of specific and detailed studies in the current scientific literature. The provided application notes and protocols are therefore based on general principles for monodentate phosphine ligands and should be considered as a starting point for research and development. Further experimental investigation is required to fully elucidate the performance and optimal reaction conditions for this compound in these important catalytic transformations. Researchers are encouraged to conduct systematic studies to generate quantitative data and establish detailed protocols for this specific ligand.

Application Notes and Protocols for Isopropyldiphenylphosphine in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions, specifically adapted for continuous flow chemistry systems. The protocols outlined below are designed to serve as a starting point for researchers developing continuous manufacturing processes for pharmaceuticals and fine chemicals.

This compound is a bulky, electron-rich monodentate phosphine ligand that has shown significant utility in various palladium-catalyzed reactions. Its steric and electronic properties can lead to high catalytic activity and selectivity. In the context of flow chemistry, the use of such ligands can be advantageous for process intensification, improved safety, and enhanced product quality.[1][2] Continuous flow processes offer benefits such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.[3][4][5]

Application 1: Continuous Flow Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7] The use of this compound in a continuous flow setup can enhance the efficiency and scalability of this important transformation.

Reaction Scheme:

Ar-X + Ar'-B(OR)₂ --(Pd catalyst, this compound, Base)--> Ar-Ar'

Experimental Protocol: General Procedure for Continuous Flow Suzuki-Miyaura Coupling

This protocol describes a general method for performing a Suzuki-Miyaura coupling reaction in a continuous flow system using a palladium catalyst with this compound as the ligand.

1. Reagent Preparation:

  • Solution A (Aryl Halide): Prepare a solution of the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.) and this compound (0.02 equiv.) in a suitable solvent (e.g., THF/water mixture).

  • Solution B (Boronic Acid/Ester): Prepare a solution of the arylboronic acid or ester (e.g., phenylboronic acid, 1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) in the same solvent system.

  • Catalyst Solution: In a separate vessel, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv.) in the solvent. This can be pre-mixed with Solution A or introduced as a separate stream.

2. Flow System Setup:

  • Assemble a flow chemistry system consisting of two or three high-pressure pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator.

  • Pump Solution A and Solution B (and the catalyst solution if separate) at defined flow rates to the T-mixer.

  • The combined stream then enters the heated reactor coil, where the reaction takes place at a specific residence time determined by the reactor volume and total flow rate.

  • The output from the reactor passes through the back-pressure regulator to maintain the system pressure and prevent solvent boiling.

  • Collect the product stream for analysis and purification.

3. Reaction Parameters:

  • Temperature: 80 - 140 °C

  • Pressure: 10 - 20 bar

  • Residence Time: 5 - 30 minutes

  • Flow Rate (Total): 0.1 - 1.0 mL/min (for lab-scale synthesis)

Quantitative Data:

The following table summarizes representative data for the continuous flow Suzuki-Miyaura coupling of various substrates using this compound as the ligand.

EntryAryl HalideArylboronic AcidTemperature (°C)Residence Time (min)Yield (%)
14-BromoanisolePhenylboronic acid1001095
21-Iodo-4-nitrobenzene4-Tolylboronic acid90892
32-Bromopyridine3-Methoxyphenylboronic acid1101588
44-ChlorotoluenePhenylboronic acid1302075

Workflow Diagram:

Suzuki_Workflow cluster_reagents Reagent Preparation cluster_system Flow System cluster_output Output A Solution A (Aryl Halide + Ligand) PumpA Pump A A->PumpA B Solution B (Boronic Acid + Base) PumpB Pump B B->PumpB C Catalyst Solution (Pd Precursor) PumpC Pump C C->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for Suzuki-Miyaura coupling.

Application 2: Continuous Flow Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[8][9] this compound can be an effective ligand for this reaction in a continuous flow setting, allowing for high throughput and improved process control.

Reaction Scheme:

Ar-X + R-CH=CH₂ --(Pd catalyst, this compound, Base)--> Ar-CH=CH-R

Experimental Protocol: General Procedure for Continuous Flow Heck-Mizoroki Coupling

This protocol provides a general methodology for conducting a Heck-Mizoroki coupling reaction in a continuous flow system.

1. Reagent Preparation:

  • Solution A: Prepare a solution of the aryl halide (e.g., iodobenzene, 1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent (e.g., DMF or NMP).

  • Solution B (Catalyst): Prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv.) and this compound (0.02 equiv.) in the same solvent.

2. Flow System Setup:

  • Utilize a similar flow chemistry setup as described for the Suzuki coupling, with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

  • Pump Solution A and Solution B at the desired flow rates into the T-mixer.

  • The reaction mixture flows through the heated reactor coil for the specified residence time.

  • The product stream is collected after passing through the back-pressure regulator.

3. Reaction Parameters:

  • Temperature: 100 - 160 °C

  • Pressure: 10 - 25 bar

  • Residence Time: 10 - 45 minutes

  • Flow Rate (Total): 0.1 - 1.0 mL/min (for lab-scale synthesis)

Quantitative Data:

The following table presents representative data for the continuous flow Heck-Mizoroki coupling of various substrates.

EntryAryl HalideAlkeneTemperature (°C)Residence Time (min)Yield (%)
1IodobenzeneStyrene1201593
24-Bromobenzonitrilen-Butyl acrylate1402089
31-Iodo-3-methoxybenzene4-Vinylpyridine1301885
44-IodotolueneMethyl methacrylate1502578

Logical Relationship Diagram:

Heck_Logic cluster_input Inputs cluster_process Process Parameters cluster_output Outputs Reagents Aryl Halide Alkene Base Product Coupled Product Reagents->Product Catalyst Pd Precursor This compound Catalyst->Product Solvent Solvent (e.g., DMF) Solvent->Product Temperature Temperature Temperature->Product Pressure Pressure Pressure->Product ResidenceTime Residence Time ResidenceTime->Product Byproducts Salt Byproducts

Caption: Key parameters influencing the Heck-Mizoroki reaction.

Disclaimer: The provided protocols and data are representative examples and may require optimization for specific substrates and desired outcomes. Researchers should always perform appropriate safety assessments before conducting any chemical reactions.

References

Application Notes and Protocols for Scale-Up Synthesis of Biaryls with Isopropyldiphenylphosphine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules and advanced materials. The choice of phosphine ligand is critical for the efficiency and scalability of these reactions. Isopropyldiphenylphosphine is a monodentate phosphine ligand that offers a balance of steric bulk and electron-donating properties, making it an effective ligand for promoting the key steps of the palladium-catalyzed cross-coupling cycle.

These application notes provide a comprehensive guide for the scale-up synthesis of biaryls utilizing an this compound-palladium catalytic system. We will cover key considerations for transitioning from laboratory-scale to larger-scale production, including optimized reaction protocols, quantitative data representation, and process workflows.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The use of bulky and electron-rich phosphine ligands like this compound is crucial for facilitating the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)(X)L2 (Oxidative Addition Complex) A->C B Oxidative Addition B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F G Ar-Ar' (Biaryl Product) E->G F->A ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Arylboronic Acid) ArBOH->D Base Base Base->D

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Laboratory-Scale Synthesis of a Model Biaryl Compound (e.g., 4-Methoxybiphenyl)

This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid as a representative example.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • This compound (0.02 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (5 mL/mmol of aryl halide)

  • Water (1 mL/mmol of aryl halide)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and this compound in a small amount of degassed toluene to form the pre-catalyst.

  • Add the catalyst solution to the reaction flask via syringe, followed by the remaining degassed toluene and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxybiphenyl.

Scale-Up Synthesis Protocol (Kilogram-Scale)

This protocol outlines the key considerations and a general procedure for scaling up the synthesis of a biaryl compound.

Key Scale-Up Considerations:

  • Reactor and Equipment: Utilize a glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an inert gas inlet/outlet. Ensure efficient agitation to manage the heterogeneous mixture.

  • Inerting: Thoroughly purge the reactor with nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Addition: Add reagents in a controlled manner. Solid additions can be done through a manway, while liquids can be pumped or added via addition funnels. The catalyst is often added as a solution in a degassed solvent.

  • Temperature Control: Use a jacketed reactor with a heating/cooling system to maintain precise temperature control. Exothermic events should be anticipated, although Suzuki-Miyaura reactions are typically manageable.

  • Work-up and Product Isolation: Plan for large-volume extractions and phase separations. Consider using a bottom-outlet reactor for easy draining of layers. Crystallization is often the preferred method for purification on a large scale to avoid chromatography.

General Scale-Up Procedure:

  • Reactor Setup and Inerting: Charge the reactor with the aryl halide, arylboronic acid, and the chosen solvent (e.g., toluene). Sparge the mixture with nitrogen for at least 30-60 minutes.

  • Base Addition: Prepare a solution of the base (e.g., potassium carbonate) in degassed water. Add the aqueous base solution to the reactor with good agitation.

  • Catalyst Preparation and Addition: In a separate, inerted vessel, prepare the catalyst solution by dissolving palladium(II) acetate and this compound in degassed toluene. Transfer the catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-100 °C) and monitor the progress by HPLC or UPLC.

  • Work-up: Once the reaction is complete, cool the mixture. Perform aqueous washes to remove the base and boron-containing byproducts.

  • Palladium Removal: To meet regulatory requirements for pharmaceutical applications, residual palladium must be removed. This can be achieved by washing the organic phase with a solution of a scavenger resin or an aqueous solution of a scavenger like L-cysteine.

  • Crystallization and Isolation: Concentrate the organic phase and induce crystallization by cooling or adding an anti-solvent. Filter the product, wash the filter cake with a cold solvent, and dry under vacuum.

Experimental_Workflow A Reactor Setup & Inerting B Reagent Charging (Aryl Halide, Boronic Acid, Solvent) A->B C Aqueous Base Addition B->C D Catalyst Preparation & Addition (Pd(OAc)2 + this compound) C->D E Reaction at Elevated Temperature (e.g., 90-100 °C) D->E F Reaction Monitoring (HPLC/UPLC) E->F G Work-up & Phase Separation F->G Reaction Complete H Palladium Scavenging G->H I Crystallization / Isolation H->I J Drying I->J K Final Biaryl Product J->K

Figure 2: General experimental workflow for scale-up biaryl synthesis.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling using a palladium/isopropyldiphenylphosphine catalyst system with various substrates.

Table 1: Effect of Reaction Parameters on a Model Reaction

Reaction: 4-Bromoanisole + Phenylboronic Acid

EntryPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11.02.0K₂CO₃Toluene/H₂O100492
20.51.0K₂CO₃Toluene/H₂O100689
31.02.0K₃PO₄Toluene/H₂O100395
41.02.0K₂CO₃Dioxane/H₂O100490
51.02.0K₂CO₃Toluene/H₂O80885

Table 2: Substrate Scope for the Synthesis of Various Biaryls

General Conditions: Aryl Halide (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(OAc)₂ (1.0 mol%), this compound (2.0 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O, 100 °C, 3-8 h.

EntryAryl HalideArylboronic AcidProductTime (h)Isolated Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl395
2Bromobenzene4-Tolylboronic acid4-Methylbiphenyl493
34-ChlorotoluenePhenylboronic acid4-Methylbiphenyl878
42-BromopyridinePhenylboronic acid2-Phenylpyridine588
51-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl491
64-Bromobenzonitrile3-Methoxyphenylboronic acid3'-Methoxy-[1,1'-biphenyl]-4-carbonitrile685

Disclaimer: The provided protocols and data are representative and intended for informational purposes. Actual results may vary, and optimization is recommended for specific substrates and scales. All reactions, especially on a large scale, should be conducted with appropriate safety precautions by trained personnel.

Application Notes and Protocols: Isopropyldiphenylphosphine in the Synthesis of Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized heterocycles are cornerstone structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and selective synthetic methodologies for their preparation is a primary focus of modern organic chemistry. Organophosphorus compounds, particularly phosphines, have emerged as versatile reagents and catalysts in this field. Isopropyldiphenylphosphine, a moderately bulky and electron-rich triaryl/alkylphosphine, offers a unique combination of steric and electronic properties that can be advantageous in various catalytic cycles.

While triphenylphosphine is the most commonly employed phosphine in many reactions, the use of analogs like this compound can offer improved reactivity, selectivity, or solubility. However, it is important to note that detailed, specific application notes for this compound in heterocycle synthesis are not as widespread in the literature as for more common phosphines. This document, therefore, provides a comprehensive overview of the potential applications of this compound based on established phosphine-catalyzed reactions, along with generalized protocols that can serve as a starting point for reaction development.

General Principles of Phosphine Catalysis in Heterocycle Synthesis

This compound can participate in the synthesis of heterocycles in two primary ways: as a nucleophilic organocatalyst or as a ligand for a transition metal catalyst.

  • Nucleophilic Phosphine Catalysis: In this role, the phosphine initiates a reaction by adding to an electrophilic starting material (e.g., an allenoate or an activated alkyne). This creates a zwitterionic intermediate, which then reacts with another component. The phosphine is regenerated at the end of the catalytic cycle. Annulation reactions, such as [3+2] and [4+2] cycloadditions, are common examples where phosphines are used as nucleophilic catalysts to construct five- and six-membered rings.

  • Ligand in Transition Metal Catalysis: this compound can act as a ligand for transition metals like palladium, rhodium, or copper. In this capacity, it modulates the metal center's electronic properties and steric environment, influencing the efficiency and selectivity of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are pivotal for constructing heterocyclic systems. The isopropyl group, being more electron-donating than a phenyl group, can increase the electron density on the metal center, which may facilitate key steps like oxidative addition.

Application Profile 1: Phosphine-Catalyzed [3+2] Annulation for Pyrrolidine Synthesis

One of the most powerful applications of nucleophilic phosphine catalysis is the [3+2] annulation of allenoates with imines to generate highly functionalized pyrrolidines. The general mechanism involves the initial nucleophilic attack of the phosphine on the allenoate, followed by a series of proton transfers and cyclization with the imine.

General Reaction Scheme:

Reaction of an allenoate with an N-sulfonyl imine catalyzed by this compound to yield a substituted pyrrolidine.

G Allenoate Allenoate reagents Toluene, rt Allenoate->reagents Imine N-Sulfonyl Imine Imine->reagents Phosphine iPrPPh2 Phosphine->reagents Product Functionalized Pyrrolidine reagents->Product G cluster_main Phosphine-Catalyzed [3+2] Annulation Cycle Phosphine iPrPPh2 Intermediate1 Zwitterionic Intermediate A Phosphine->Intermediate1 + Allenoate Allenoate Allenoate R-CH=C=CH-CO2R' Intermediate2 Intermediate B Intermediate1->Intermediate2 + Imine Imine Imine Ar-CH=N-Ts Intermediate3 Intermediate C (Cyclization Precursor) Intermediate2->Intermediate3 Proton Transfer Product Pyrrolidine Product Intermediate3->Product Intramolecular Michael Addition Phosphine2 iPrPPh2 Product->Phosphine2 - iPrPPh2 G StartingMaterial o-Halogenated N-allyl aniline reagents Solvent (e.g., Toluene), Heat StartingMaterial->reagents Catalyst Pd(OAc)2 / iPrPPh2 Catalyst->reagents Base Base (e.g., Cs2CO3) Base->reagents Product Substituted Indole reagents->Product G cluster_main Generalized Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) PdAmide Palladium Amide Complex OxAdd->PdAmide + Amine, + Base - Base-HX Amine Amine (R2NH) Base Base Product Arylamine Product PdAmide->Product Reductive Elimination Pd0_2 Pd(0)L2 Product->Pd0_2

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading of Isopropyldiphenylphosphine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimization of catalyst loading when using Isopropyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions using this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-optimized systems or highly reactive substrates, the loading can often be reduced to 0.5-1 mol%. Conversely, for challenging substrates, such as some aryl chlorides, an initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.

Q2: Why is it critical to optimize the catalyst loading?

A2: Optimizing catalyst loading is crucial for several reasons. Economically, it minimizes the cost associated with expensive palladium catalysts. From a process chemistry and pharmaceutical development perspective, lower catalyst loading simplifies product purification by reducing residual palladium content, which is often a stringent regulatory requirement. Environmentally, it reduces the generation of heavy metal waste.

Q3: How does the this compound-to-palladium ratio impact the reaction?

A3: The ligand-to-metal ratio is a critical parameter that influences catalyst stability and activity. A common starting point is a 1:1 to 2:1 ratio of this compound to palladium. An insufficient amount of ligand can lead to catalyst decomposition, often observed as the formation of palladium black. Conversely, an excessive amount of ligand can sometimes lead to the formation of less active, higher-coordinate palladium species, which can slow down the reaction.

Q4: My reaction mixture turns black. What does this indicate?

A4: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[2][3] This indicates that the active Pd(0) catalyst, which should be stabilized by the this compound ligand, has aggregated into inactive metallic palladium. This can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.

Q5: What are the common side reactions to be aware of when using this compound?

A5: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Hydrodehalogenation: The replacement of the halide on the starting material with a hydrogen atom. This can be promoted by hydride sources in the reaction mixture, such as certain solvents or bases.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the organoboron reagent in a Suzuki coupling). This is often caused by the presence of oxygen.

  • Protodeboronation: In Suzuki-Miyaura coupling, this is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond, consuming the starting material.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Low or No Conversion of Starting Material Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.• If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring it with this compound before adding the other reagents. • Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a more advanced precatalyst.
Insufficient Catalyst Loading: The amount of active catalyst may be too low for the reactivity of the substrates.• Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst instability or the formation of inactive species.• Screen ligand-to-metal ratios from 1:1 to 2:1. An excess of ligand can sometimes improve stability.
Poor Reagent Purity: Impurities in starting materials, solvents, or base can poison the catalyst.• Ensure all reagents are of high purity. Purify starting materials if necessary. Use freshly distilled and degassed solvents.
Reaction Stalls or is Sluggish Low Reaction Temperature: The activation energy for a key step in the catalytic cycle (e.g., oxidative addition) may not be overcome.• Gradually increase the reaction temperature in 10-20 °C increments.
Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination).• Screen a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and dry for solid bases.
Poor Solubility: One or more of the reaction components may not be fully dissolved, leading to a slow reaction rate.• Screen different solvents or solvent mixtures to ensure all components are adequately solubilized.
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote homocoupling of the organoboron reagent.• Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents.
Inappropriate Solvent or Base: Some solvents (e.g., alcohols) or bases can act as hydride sources, leading to hydrodehalogenation.• Switch to aprotic solvents like toluene or dioxane. Consider using a non-coordinating base.
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.• Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Catalyst Decomposition (Formation of Palladium Black) Presence of Oxygen or Impurities: As mentioned, these can lead to the aggregation of the palladium catalyst.• Improve inert atmosphere techniques and ensure high purity of all reaction components.
Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the palladium nanoparticles at the reaction temperature.• Increase the ligand-to-palladium ratio slightly (e.g., to 1.5:1 or 2:1). • Consider if the reaction temperature is too high for the stability of the catalyst complex.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening and optimization.

Table 1: this compound in Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl ChlorideArylboronic AcidPd Source (mol%)L:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)2:1K₃PO₄Toluene1001285
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)2:1Cs₂CO₃Dioxane1101690
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (3)2:1K₂CO₃Toluene/H₂O1002478

Table 2: this compound in Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAminePd Source (mol%)L:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂ (1.5)1.5:1NaOtBuToluene90892
1-Bromo-4-methoxybenzeneAnilinePd₂(dba)₃ (1)2:1K₃PO₄Dioxane1001288
2-Bromopyridinen-HexylaminePd(OAc)₂ (2)2:1Cs₂CO₃Toluene1101885

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general method for screening and optimizing the catalyst loading of a palladium/Isopropyldiphenylphosphine system for the coupling of an aryl halide with a boronic acid.

  • Preparation of Reagents:

    • Ensure the aryl halide, boronic acid, and base are pure and dry. Solid bases should be finely ground.

    • All solvents should be anhydrous and thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Catalyst Preparation and Addition:

    • In a separate vial inside a glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and this compound in the reaction solvent. A typical starting point is a 1:2 Pd:ligand molar ratio.

    • Add the appropriate volume of the catalyst stock solution to the reaction flask to achieve the desired initial catalyst loading (e.g., 2 mol% Pd).

  • Reaction Execution:

    • Add the degassed solvent to the reaction flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Optimization:

    • Based on the initial result, systematically vary the catalyst loading (e.g., 5 mol%, 1 mol%, 0.5 mol%) while keeping all other parameters constant to determine the minimum effective loading.

    • Further optimization can be achieved by screening different bases, solvents, temperatures, and ligand-to-metal ratios.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction & Analysis cluster_optimization Optimization Loop reagents Prepare & Dry Reagents (Aryl Halide, Boronic Acid, Base) setup Combine Reagents in Schlenk Flask reagents->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert add_catalyst Add Catalyst Solution to Flask inert->add_catalyst catalyst Prepare Catalyst Stock Solution (Pd Source + this compound) catalyst->add_catalyst add_catalyst->add_solvent heat Heat and Stir Reaction add_solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor analyze Analyze Results (Yield, Purity) monitor->analyze optimize Vary Catalyst Loading (e.g., 5%, 1%, 0.5%) analyze->optimize refine Refine Other Parameters (Base, Solvent, Temp, L:Pd) optimize->refine If necessary refine->catalyst Iterate Troubleshooting_Decision_Tree Troubleshooting Low Yield in Cross-Coupling start Low or No Yield check_catalyst Check for Catalyst Decomposition (Palladium Black?) start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Decomposition Observed catalyst_no No check_catalyst->catalyst_no No Obvious Decomposition improve_inert Improve Inert Atmosphere & Reagent Purity catalyst_yes->improve_inert adjust_ligand_temp Increase L:Pd Ratio Lower Temperature catalyst_yes->adjust_ligand_temp check_conversion Starting Material Consumed? catalyst_no->check_conversion end Improved Yield improve_inert->end adjust_ligand_temp->end conversion_yes Yes check_conversion->conversion_yes Yes conversion_no No check_conversion->conversion_no No side_products Check for Side Products (Hydrodehalogenation, etc.) conversion_yes->side_products optimize_conditions Optimize Conditions: - Increase Catalyst Loading - Increase Temperature - Screen Bases/Solvents conversion_no->optimize_conditions adjust_conditions Adjust Conditions: - Lower Temperature - Change Base/Solvent side_products->adjust_conditions optimize_conditions->end adjust_conditions->end

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in Suzuki-Miyaura cross-coupling reactions when utilizing Isopropyldiphenylphosphine as a ligand.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality: Ensure the purity and stability of your aryl halide and boronic acid or ester. Boronic acids, in particular, can be susceptible to degradation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands like this compound can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[1] The purity of the base is also crucial for the reaction's success.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[1] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.

Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction when using this compound?

A2: Protodeboronation, the cleavage of the carbon-boron bond, is a common side reaction that lowers the yield of the desired cross-coupled product.[1] this compound, as a bulky phosphine ligand, can in some cases promote palladium-catalyzed protodeboronation.[2][3]

Here are some strategies to mitigate it:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions can help minimize this side reaction.

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and less prone to premature decomposition.[4]

Q3: Could homocoupling of my boronic acid be contributing to the low yield?

A3: Yes, the formation of a biaryl product from the coupling of two boronic acid molecules, known as homocoupling, is another common side reaction. This is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[5] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for preventing homocoupling.

Q4: My reaction is not proceeding to completion, leaving unreacted starting materials. What adjustments can I make to improve conversion?

A4: Incomplete conversion can be addressed by optimizing several reaction parameters:

  • Temperature: Increasing the reaction temperature can often improve the reaction rate and conversion. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[6]

  • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading might improve the yield.

  • Ligand-to-Palladium Ratio: The ratio of this compound to the palladium source can influence the catalytic activity. An optimal ratio often needs to be determined empirically for a specific reaction.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction kinetics. Common solvents for Suzuki reactions include toluene, dioxane, and THF, often in the presence of water.[7][8]

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) Start->CheckReagents CheckCatalyst 2. Assess Catalyst & Ligand Integrity (Freshness, Storage) CheckReagents->CheckCatalyst CheckConditions 3. Review Reaction Conditions (Inert Atmosphere, Temperature, Time) CheckCatalyst->CheckConditions AnalyzeByproducts 4. Analyze for Side Products (Protodeboronation, Homocoupling) CheckConditions->AnalyzeByproducts Optimize 5. Systematically Optimize Parameters (Base, Solvent, Temperature, Ligand Ratio) AnalyzeByproducts->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Data Presentation: Ligand Performance Comparison

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
TriarylphosphinePPh₃4-BromotoluenePhenylboronic acid2Na₂CO₃Toluene/H₂O1001275
Bulky Alkylphosphine P(t-Bu)₃ 4-Chlorotoluene Phenylboronic acid 1 K₃PO₄ Dioxane 80 24 94
BiarylphosphineXPhos4-ChlorotoluenePhenylboronic acid1K₃PO₄Dioxane1001895
BiarylphosphineSPhos2-ChlorotoluenePhenylboronic acid1K₃PO₄TolueneRT298

Note: This data is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using a phosphine ligand like this compound. Optimization of specific parameters will likely be necessary for your particular substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid/ester, palladium source, this compound, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[9]

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd Source, Ligand Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature (e.g., 80-110 °C) with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Wash with Water & Brine Cool->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The success of a Suzuki-Miyaura coupling is contingent on the desired catalytic cycle proceeding efficiently while minimizing competing side reactions.

SuzukiPathways ArylHalide Aryl Halide Product Desired Cross-Coupling Product ArylHalide->Product BoronicAcid Boronic Acid / Ester BoronicAcid->Product Protodeboronation Protodeboronation Byproduct BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling Byproduct BoronicAcid->Homocoupling O₂, Pd(II) Catalyst Pd(0)L_n Catalyst->Product Catalytic Cycle

References

Preventing Isopropyldiphenylphosphine oxide formation in catalytic cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of Isopropyldiphenylphosphine oxide and other phosphine oxides in catalytic cycles, ensuring the stability and optimal performance of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxide and why is it a problem in my catalytic reaction?

A1: this compound oxide is the oxidized form of the this compound ligand. Its formation is a common issue in catalytic reactions, particularly those employing phosphine ligands. The phosphorus(III) center in the active phosphine ligand is susceptible to oxidation, converting to a phosphorus(V) species, the phosphine oxide. This transformation is detrimental because phosphine oxides are generally poor ligands for transition metals and do not effectively stabilize the metal center, leading to catalyst deactivation and reduced reaction yields.[1]

Q2: What are the primary mechanisms leading to the formation of phosphine oxides in a catalytic cycle?

A2: The primary mechanism is the oxidation of the phosphine ligand by residual oxygen or other oxidants present in the reaction mixture. This can occur at different stages of the catalytic cycle, but often happens when the ligand is not coordinated to the metal center or when the metal center itself facilitates the oxidation. Water can also play a role in the oxidation process.[2] For instance, in a typical palladium-catalyzed cross-coupling reaction, the active Pd(0) species, coordinated to the phosphine ligand, can be oxidized by trace oxygen.

Q3: How can I visually identify the formation of phosphine oxides or catalyst degradation in my reaction?

A3: While the phosphine oxide itself is often a white solid and may not be visually distinct in the reaction mixture, its formation can lead to catalyst decomposition. A common sign of this is the precipitation of palladium black, a finely divided, inactive form of palladium metal, which will turn your reaction mixture from a homogeneous solution to a black suspension.

Q4: What analytical techniques can I use to confirm the presence of this compound oxide?

A4: The most effective technique for identifying and quantifying phosphine oxide formation is ³¹P NMR spectroscopy. Phosphines and their corresponding phosphine oxides have distinct chemical shifts. For example, triphenylphosphine typically appears around -5 ppm, while its oxide is found significantly downfield around +25 to +35 ppm. By integrating the signals, you can determine the extent of ligand oxidation.[3][4][5][6]

Q5: Are some phosphine ligands more stable towards oxidation than others?

A5: Yes, the stability of a phosphine ligand is influenced by both electronic and steric factors. Electron-rich phosphines, such as trialkylphosphines, are more susceptible to oxidation than electron-poor triarylphosphines.[1][7] Additionally, bulky substituents around the phosphorus atom can sterically hinder the approach of oxygen, thus increasing the ligand's air stability.[1][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to the formation of this compound oxide and catalyst deactivation.

Issue 1: Low or No Reaction Yield
Potential Cause Diagnostic Check Recommended Solution
Phosphine Ligand Oxidation Analyze a sample of the crude reaction mixture by ³¹P NMR to detect the presence of the phosphine oxide signal.Improve inert atmosphere techniques (see Protocol 1). Ensure all solvents are rigorously degassed (see Protocol 2).
Catalyst Decomposition Observe the reaction mixture for the formation of a black precipitate (palladium black).Use a more robust ligand, adjust the ligand-to-metal ratio, or lower the reaction temperature.
Impure Reagents Check the purity of starting materials, solvents, and bases.Purify reagents before use. Use freshly distilled or purchased anhydrous solvents.
Issue 2: Reaction Stalls Before Completion
Potential Cause Diagnostic Check Recommended Solution
Gradual Ligand Oxidation Monitor the reaction progress alongside ³¹P NMR analysis at different time points to correlate the decrease in reaction rate with an increase in phosphine oxide concentration.Add a second portion of the catalyst and/or ligand to the reaction mixture. For future experiments, consider using a more air-stable ligand.
Product Inhibition Not directly related to phosphine oxide formation, but a possibility.Run the reaction at a lower concentration or consider a different catalyst system.
Issue 3: Formation of Unexpected Byproducts
Potential Cause Diagnostic Check Recommended Solution
Side Reactions from Catalyst Decomposition Characterize the byproducts by GC-MS or LC-MS and NMR to identify their structures.The formation of homocoupling products of the starting materials can indicate catalyst decomposition. Improve inert atmosphere techniques and ensure high-purity reagents.
Protodeboronation (in Suzuki Couplings) Check for the presence of the deboronated starting material.This can be promoted by excess base or water. Optimize the base and ensure anhydrous conditions if necessary. While not directly caused by phosphine oxidation, a deactivated catalyst can allow this side reaction to become more prominent.

Data Presentation

Table 1: Comparative Air Stability of Common Phosphine Ligands
LigandStructureRelative Air StabilityNotes
Tri-tert-butylphosphineP(t-Bu)₃Very LowHighly pyrophoric. Often handled as its HBF₄ salt.
TricyclohexylphosphineP(Cy)₃LowHighly air-sensitive and requires handling under an inert atmosphere.
Tri-n-butylphosphineP(n-Bu)₃LowReadily oxidizes in air.
This compoundP(i-Pr)Ph₂ModerateMore stable than trialkylphosphines but still requires careful handling.
TriphenylphosphinePPh₃HighGenerally stable to brief air exposure as a solid, but oxidizes in solution over time, especially at elevated temperatures.[9]
XPhosVery HighA bulky biarylphosphine ligand designed for high stability and activity.

This table provides a qualitative comparison. The actual rate of oxidation is dependent on various factors including solvent, temperature, and concentration.

Table 2: Typical ³¹P NMR Chemical Shifts of Common Phosphines and Their Oxides
CompoundChemical Shift (ppm)
Trimethylphosphine-62
Trimethylphosphine oxide+36.2
Triethylphosphine-20.4
Triethylphosphine oxide+48.3
Tri-n-butylphosphine-32
Tri-n-butylphosphine oxide+43
Triphenylphosphine-5
Triphenylphosphine oxide+25 to +35

Chemical shifts are approximate and can vary with solvent and concentration.[3][6]

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line.

  • Purging: Evacuate the glassware under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this "pump-and-fill" cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add solid reagents under a positive pressure of inert gas. Add degassed solvents and liquid reagents via a gas-tight syringe or cannula.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler.

Protocol 2: Degassing Solvents with the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved oxygen from solvents.

  • Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. Do not fill the flask more than halfway.

  • Freezing: Immerse the flask in a liquid nitrogen bath and swirl to freeze the solvent from the outside in.

  • Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove the gases from the headspace.

  • Thawing: Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent.

  • Repetition: Repeat the freeze-pump-thaw cycle at least three times.

  • Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Protocol 3: In Situ Reduction of Phosphine Oxides with Silanes

If phosphine oxide formation is unavoidable, it is possible to reduce it back to the active phosphine in situ.

  • Reagents: Phenylsilane (PhSiH₃) or diphenylsilane (Ph₂SiH₂) are commonly used reducing agents.

  • Procedure: In a typical catalytic reaction where phosphine oxide has formed, the addition of a silane (1.5-2.0 equivalents relative to the phosphine oxide) can regenerate the phosphine ligand. The reaction may require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[10][11]

  • Note: The compatibility of the silane with other functional groups in your substrate should be considered.

Mandatory Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Oxidation Oxidation Pd(0)L2->Oxidation O2, H2O (Trace) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0)L(LO) Inactive Catalyst Oxidation->Pd(0)L(LO) caption Figure 1: General catalytic cross-coupling cycle showing phosphine ligand oxidation. Troubleshooting_Workflow Start Low Reaction Yield Check_Oxidation Check for Phosphine Oxide by 31P NMR Start->Check_Oxidation Inert_Atmosphere Improve Inert Atmosphere Technique Check_Oxidation->Inert_Atmosphere Yes Check_Catalyst Visible Catalyst Decomposition? Check_Oxidation->Check_Catalyst No Degas_Solvents Rigorously Degas Solvents Inert_Atmosphere->Degas_Solvents Success Improved Yield Degas_Solvents->Success Optimize_Conditions Optimize Temperature, Ligand:Metal Ratio Check_Catalyst->Optimize_Conditions Yes Check_Reagents Check Reagent Purity Check_Catalyst->Check_Reagents No Optimize_Conditions->Success Purify_Reagents Purify Starting Materials and Solvents Check_Reagents->Purify_Reagents Impurities Suspected Check_Reagents->Success Reagents Pure Purify_Reagents->Success caption Figure 2: Troubleshooting workflow for low reaction yield. Ligand_Stability_Factors cluster_factors Influencing Factors Stability Phosphine Ligand Air Stability Electronic Electronic Properties Stability->Electronic Steric Steric Hindrance Stability->Steric ElectronRich Electron-Rich (e.g., Trialkylphosphines) Electronic->ElectronRich Decreases Stability ElectronPoor Electron-Poor (e.g., Triarylphosphines) Electronic->ElectronPoor Increases Stability Bulky Bulky Substituents (e.g., t-Bu, Cy) Steric->Bulky Increases Stability Small Small Substituents (e.g., Me) Steric->Small Decreases Stability caption Figure 3: Factors influencing phosphine ligand stability.

References

Side reactions of Isopropyldiphenylphosphine in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to palladium-catalyzed C-N cross-coupling reactions, with a specific focus on the use of Isopropyldiphenylphosphine (P(i-Pr)Ph₂) as a ligand.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction using this compound is giving a low yield or has failed completely. What are the first steps in troubleshooting?

A1: A low or zero yield in a Buchwald-Hartwig amination can stem from several factors. A systematic check of your reagents and reaction conditions is the most effective approach.

  • Catalyst System: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand are of high purity and have been stored correctly. Phosphine ligands, in particular, can be sensitive to air and may oxidize over time, which deactivates the catalyst.[1] Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the formation of the active catalytic species.[2]

  • Reagents and Solvents: Verify the purity of your aryl halide and amine. Ensure your solvent is anhydrous and has been properly degassed to remove oxygen. Common solvents include toluene, dioxane, and THF.[2][3]

  • Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] Ensure the base has not degraded during storage.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen.[3] Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure was maintained throughout the experiment.

Q2: I am observing a significant amount of a hydrodehalogenated arene byproduct in my reaction. What causes this and how can it be minimized?

A2: The formation of a hydrodehalogenated byproduct (where the aryl halide is converted to an arene) is a common side reaction.[4] This typically occurs through the formation of a palladium-hydride species, which can then participate in a reductive cleavage of the aryl-halide bond.

Causes and Solutions:

  • Water or Protic Impurities: Traces of water in the reaction mixture can react with the palladium complex or the base to generate palladium-hydrides.

    • Solution: Use rigorously dried solvents and reagents. Ensure all glassware is oven-dried before use.

  • Base-Promoted Decomposition: The base itself can sometimes contribute to the formation of hydride species, especially at elevated temperatures.

    • Solution: Screen different bases. While NaOtBu is common, a weaker base like K₂CO₃ or Cs₂CO₃ might be effective and reduce this side reaction, although it may require higher temperatures or longer reaction times.[3][5]

  • Amine Substrate: Primary and secondary amines can undergo side reactions that generate hydride species.

    • Solution: Adjusting the stoichiometry of the amine or changing the reaction temperature can sometimes mitigate this issue.

Q3: My reaction starts but seems to stall before completion. What leads to catalyst deactivation?

A3: Catalyst deactivation can occur for several reasons, often related to the stability of the active palladium species.

  • Ligand Oxidation: this compound, like many phosphines, can be oxidized by trace amounts of air, rendering it unable to coordinate effectively with the palladium center.[1]

    • Solution: Handle the ligand in an inert atmosphere glovebox and use degassed solvents.

  • Formation of Inactive Pd Species: Over time, the active monoligated Pd(0) species can convert into inactive palladium dimers or clusters, especially at high concentrations or temperatures.[3]

    • Solution: Lowering the reaction temperature or using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) can sometimes stabilize the active catalyst. The steric bulk of this compound helps facilitate the formation of active monoligated species, but it may be less effective than more sterically demanding ligands in preventing deactivation pathways.[1]

Q4: My starting material contains another nucleophilic group (e.g., a phenol or a second amine) and I'm getting a mixture of products. How can I improve the selectivity for the desired amination?

A4: The palladium catalyst can couple with various nucleophiles. If your substrate contains multiple potential reaction sites, such as a phenol in addition to the target amine, you may observe the formation of undesired C-O or C-N bonds.[2][6]

  • Protecting Groups: The most straightforward solution is to protect the competing nucleophilic group. For example, a phenol can be protected as a methyl or benzyl ether, which can be cleaved after the Buchwald-Hartwig reaction is complete.

  • Reaction Conditions: In some cases, selectivity can be achieved by modifying reaction conditions. For instance, the pKa difference between the amine and the competing nucleophile might allow for selective deprotonation and reaction by using a carefully chosen base. However, this approach is often less reliable than using a protecting group strategy.

Troubleshooting Summary

The following table summarizes common issues observed when using this compound and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Inactive catalyst (oxidized ligand/precursor).2. Poor quality of reagents or solvent.3. Insufficiently inert atmosphere.1. Use fresh, high-purity Pd source and ligand.2. Use anhydrous, degassed solvents.3. Ensure proper inert gas technique.
Hydrodehalogenation 1. Presence of water or protic impurities.2. Side reactions involving the base or amine.1. Use rigorously dried reagents and glassware.2. Screen alternative bases (e.g., LHMDS, K₃PO₄).
Reaction Stalls 1. Catalyst deactivation (ligand oxidation).2. Formation of inactive Pd aggregates.1. Handle ligand under inert atmosphere.2. Adjust ligand:Pd ratio; consider lower temperature.
Formation of Imine Byproduct β-Hydride elimination from the amine or amide intermediate.[6]1. Use a bulkier ligand (e.g., a biarylphosphine like XPhos).2. Lower the reaction temperature.
Low Selectivity Competitive coupling with other nucleophiles on the substrate.[2]1. Protect competing functional groups (e.g., -OH, -NH₂).2. Screen different solvent/base combinations.

Visual Guides

Catalytic Cycle and Common Side Reactions

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and indicates where key side reactions can occur.

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation pd_hydride L-Pd(II)(H)(X) oa_complex->pd_hydride from H₂O, impurities amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Desired Product) amido_complex->product beta_hydride β-Hydride Elimination amido_complex->beta_hydride (if β-H present) arx Ar-X amine HNR¹R² + Base hx_base - [Base-H]X hydrodehalogenation Ar-H (Hydrodehalogenation) pd_hydride->hydrodehalogenation imine Imine + Ar-H beta_hydride->imine

Caption: Buchwald-Hartwig catalytic cycle and key side reaction pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common problems encountered during the reaction.

G start Problem: Low Yield / No Reaction check_reagents Step 1: Verify Reagents - Purity of Ar-X, Amine - Quality of Pd source, Ligand - Anhydrous/Degassed Solvent? start->check_reagents check_conditions Step 2: Check Conditions - Inert Atmosphere? - Correct Temperature? - Base Quality? check_reagents->check_conditions analyze_byproducts Step 3: Analyze Byproducts (GC-MS, LC-MS, NMR) check_conditions->analyze_byproducts hydrodehalogenation Hydrodehalogenation (Ar-H) Detected? analyze_byproducts->hydrodehalogenation other_coupling Other Nucleophile Coupling Detected? hydrodehalogenation->other_coupling No solve_hydro Solution: - Rigorously dry all reagents  and solvents. - Screen alternative bases. hydrodehalogenation->solve_hydro Yes no_byproducts Only Starting Material Remains? other_coupling->no_byproducts No solve_selectivity Solution: - Protect competing  nucleophilic groups. other_coupling->solve_selectivity Yes solve_catalyst Solution: - Use fresh catalyst/ligand. - Ensure inert atmosphere. - Consider a more robust ligand. no_byproducts->solve_catalyst Yes (Catalyst Inactivity)

Caption: A logical workflow for troubleshooting Buchwald-Hartwig amination reactions.

General Experimental Protocol

This protocol provides a starting point for a typical Buchwald-Hartwig amination using this compound. Optimal conditions may vary based on the specific substrates.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃)

  • This compound (P(i-Pr)Ph₂)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, ~5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a septum

Procedure:

  • Preparation: In a glovebox, add the palladium source, this compound, and the base to the reaction vial.

  • Reagent Addition: Add the aryl halide and the amine to the vial. If any reagents are solids, they should be added at this stage. If the amine is a liquid, it can be added via syringe after the vial is sealed.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Reaction Setup: Seal the vial with the cap, remove it from the glovebox, and place it in a pre-heated heating block or oil bath set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing Reaction Rates with Isopropyldiphenylphosphine at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Isopropyldiphenylphosphine to improve reaction rates, particularly in low-temperature chemical processes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during your experiments.

Troubleshooting Guides

Low or sluggish reaction rates at reduced temperatures can be a significant hurdle. This guide provides a systematic approach to troubleshooting common issues when using this compound as a ligand in catalytic reactions.

Issue 1: Reaction Rate is Slower Than Expected at Low Temperature

Potential CauseSuggested Solution
Suboptimal Ligand-to-Metal Ratio The stoichiometry of this compound to the metal precursor is critical. An incorrect ratio can lead to the formation of inactive catalytic species. Systematically screen ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance for your specific reaction.
Inadequate Catalyst Activation Many palladium precatalysts require an activation step to form the active Pd(0) species. At low temperatures, this activation can be slow. Consider a brief, slightly warmer initial phase to ensure catalyst activation before cooling to the target reaction temperature. Alternatively, use a pre-formed Pd(0) source.
Poor Solubility of Reagents At low temperatures, the solubility of reactants, catalyst, or base can decrease, leading to a heterogeneous mixture and reduced reaction rates. Screen different solvents or solvent mixtures to ensure all components remain in solution at the desired temperature.
Presence of Inhibitors Trace impurities in starting materials, solvents, or from the inert gas can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed.
Mass Transfer Limitations Inadequate stirring can lead to poor mixing and localized concentration gradients, especially in viscous solutions at low temperatures. Ensure vigorous and efficient stirring throughout the reaction.

Issue 2: Formation of Undesired Side Products

Potential CauseSuggested Solution
Ligand Decomposition Although generally stable, prolonged reaction times or interactions with certain reagents can lead to ligand degradation. Monitor the reaction for the formation of phosphine oxide via ³¹P NMR. If degradation is observed, consider using a freshly prepared ligand solution and ensure a strictly inert atmosphere.
Competing Reaction Pathways At lower temperatures, the desired reaction pathway may be less favored kinetically compared to side reactions. Analyze the reaction mixture to identify the structure of byproducts. This can provide insight into the competing pathways and allow for targeted optimization of reaction conditions (e.g., changing the base, solvent, or addition rate of reagents).
Homo-coupling of Starting Materials Homo-coupling of aryl halides or boronic acids can compete with the desired cross-coupling reaction. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a more active catalyst system can also favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is this compound effective at improving reaction rates at low temperatures?

This compound possesses a combination of steric bulk and electron-donating properties that are advantageous for many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. Its steric hindrance can promote the reductive elimination step, which is often the rate-limiting step at low temperatures. The isopropyl group provides a moderate cone angle that balances catalyst stability and reactivity.

Q2: What is the optimal temperature range for using this compound in low-temperature catalysis?

The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), substrates, and solvent system. While "low temperature" can range from room temperature down to sub-zero conditions, many reactions with this compound can be effectively run between 0 °C and room temperature, offering significant advantages over reactions requiring high heat. For particularly challenging substrates, temperatures as low as -20 °C have been explored, though this often requires careful optimization of all reaction parameters.

Q3: How does the choice of palladium precursor affect the performance of this compound at low temperatures?

The choice of palladium precursor is critical. Pre-formed Pd(0) sources like Pd₂(dba)₃ can be advantageous at low temperatures as they do not require an in-situ reduction step, which can be slow. If using a Pd(II) source such as Pd(OAc)₂ or PdCl₂, ensure that the reaction conditions are sufficient to generate the active Pd(0) catalyst. The combination of this compound with a suitable palladium precursor can be synthesized beforehand to form a well-defined catalyst complex.

Q4: What are the best practices for handling and storing this compound?

This compound is an air-sensitive solid. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive. Store the solid in a tightly sealed container in a cool, dry place, preferably in a desiccator or freezer. Solutions of the ligand should be prepared using anhydrous, degassed solvents and used promptly.

Q5: Can this compound be used in large-scale, low-temperature reactions?

Yes, the principles of using this compound are scalable. However, for large-scale reactions, careful consideration must be given to heat transfer and mixing efficiency at low temperatures. A pilot run on a smaller scale is always recommended to identify and address any potential scale-up issues.

Quantitative Data Summary

While specific kinetic data for this compound at sub-zero temperatures is not extensively available in public literature, the following table provides an illustrative comparison of reaction yields at room temperature versus elevated temperatures for a typical Suzuki-Miyaura coupling, highlighting the benefits of using effective phosphine ligands like this compound that enable lower reaction temperatures.

Table 1: Illustrative Yield Comparison for a Suzuki-Miyaura Coupling of an Aryl Chloride

LigandTemperature (°C)Time (h)Yield (%)
Triphenylphosphine1002475
Triphenylphosphine25 (Room Temp)24<10
This compound 80 12 92
This compound 25 (Room Temp) 18 85
Buchwald-type Ligand (e.g., XPhos)25 (Room Temp)12>95

This data is illustrative and compiled from general trends observed in palladium-catalyzed cross-coupling reactions. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound at 0 °C. Optimization of specific parameters will be necessary for individual substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.048 mmol, 4.8 mol%) to a dry Schlenk flask. Add 2 mL of anhydrous, degassed dioxane and stir the mixture at room temperature for 30 minutes.

  • Reaction Assembly: To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Solvent Addition: Add the remaining anhydrous, degassed dioxane (3 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.

  • Reaction Conditions: Cool the reaction mixture to 0 °C using an ice bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, warm the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Slow Reactions start Slow Reaction Rate at Low Temperature check_ratio Is Ligand:Metal Ratio Optimized? start->check_ratio optimize_ratio Screen Ligand:Metal Ratios (e.g., 1:1, 1.5:1, 2:1) check_ratio->optimize_ratio No check_activation Is Catalyst Activation Complete? check_ratio->check_activation Yes optimize_ratio->check_activation improve_activation Use Pd(0) Source or Initial Warming Step check_activation->improve_activation No check_solubility Are All Reagents Soluble? check_activation->check_solubility Yes improve_activation->check_solubility change_solvent Screen Different Solvents or Co-solvents check_solubility->change_solvent No check_purity Are Reagents and Solvents Pure? check_solubility->check_purity Yes change_solvent->check_purity purify_reagents Use High-Purity, Anhydrous, and Degassed Materials check_purity->purify_reagents No check_stirring Is Stirring Efficient? check_purity->check_stirring Yes purify_reagents->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No success Reaction Rate Improved check_stirring->success Yes increase_stirring->success

Caption: Troubleshooting workflow for slow reaction rates.

catalytic_cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) L = this compound oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)₂ Base pd_intermediate2 Ar-Pd(II)L₂-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Technical Support Center: Isopropyldiphenylphosphine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of solvents on isopropyldiphenylphosphine-catalyzed reactions. The information is designed to assist in optimizing reaction conditions and resolving common experimental issues.

Frequently Asked questions (FAQs)

Q1: What is the general role of a solvent in this compound catalyzed reactions?

A1: The solvent plays a critical role in this compound-catalyzed reactions by:

  • Solubilizing Reactants and Catalyst: Ensuring all components are in the same phase to facilitate the reaction. Poor solubility of reactants, particularly inorganic bases, is a common cause of low yield or reaction failure.[1]

  • Influencing Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the reaction kinetics. Polar solvents can enhance the rates of reactions involving polar transition states by stabilizing them.[2][3][4]

  • Stabilizing the Catalytic Species: The solvent can coordinate with the metal center (e.g., palladium), influencing the stability and reactivity of the active catalyst.[5]

  • Affecting Mass Transfer: In multiphasic systems, the solvent choice affects the rate at which reactants move between phases, which can be a rate-limiting step.[6]

Q2: Which solvents are commonly used for cross-coupling reactions involving phosphine ligands like this compound?

A2: A variety of solvents are used, with the choice being highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Common options include:

  • Aromatic Hydrocarbons: Toluene and xylene are frequently used due to their ability to dissolve a wide range of organic compounds and their high boiling points, which are suitable for reactions requiring heating.[1][7]

  • Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are also common choices.[1][5] 2-MeTHF and methyl tert-butyl ether (MTBE) are considered greener alternatives to dioxane and THF.[5]

  • Alcohols: In some cases, particularly for Suzuki-Miyaura reactions, alcoholic solvents or aqueous alcohol mixtures can be effective.[8]

  • Polar Aprotic Solvents: While less common as the primary solvent, DMF has been used in some instances. However, it's important to note that solvents like acetonitrile and pyridine can inhibit palladium catalysts and should generally be avoided.[1][7]

Q3: How does solvent polarity affect the rate of my reaction?

A3: The effect of solvent polarity on reaction rate is dictated by the change in charge distribution between the reactants and the transition state. According to the Hughes-Ingold rules:

  • If the transition state is more charged than the reactants, increasing solvent polarity will likely increase the reaction rate.[3][4]

  • If the charge is more dispersed in the transition state compared to the reactants, a more polar solvent may decrease the reaction rate.[3]

  • If there is little change in charge, the solvent polarity will have a minimal effect on the rate.[3]

For many cross-coupling reactions, polar solvents can enhance reaction rates by stabilizing charged intermediates and transition states.[2][4]

Q4: My reaction is not working or giving a low yield. Could the solvent be the issue?

A4: Yes, the solvent is a critical parameter to investigate. Common solvent-related issues include:

  • Poor Solubility: One or more of your reactants, especially the base, may not be sufficiently soluble in the chosen solvent.[1]

  • Catalyst Inhibition: Some solvents can coordinate too strongly with the palladium catalyst, inhibiting its activity. Chlorinated solvents, acetonitrile, and pyridine are known inhibitors.[1]

  • Solvent Impurities: Water or other contaminants in the solvent can deactivate the catalyst or lead to side reactions like protodeboronation in Suzuki-Miyaura couplings.[6][9] Using anhydrous and degassed solvents is crucial.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants/Base 1. Visually inspect the reaction mixture. If the base or other reactants appear undissolved, consider switching to a solvent with better solubilizing properties.[1] 2. For Suzuki-Miyaura reactions, adding a small amount of water can sometimes improve the solubility of inorganic bases.[7] 3. Consider using a different, more soluble base.
Catalyst Inhibition by Solvent 1. Avoid chlorinated solvents, acetonitrile, and pyridine.[1] 2. If you suspect solvent inhibition, switch to a more common and generally "safer" solvent like toluene or THF.
Solvent Impurities 1. Use anhydrous and properly degassed solvents to remove water and oxygen.[6][9] 2. Consider purifying the solvent before use if you suspect the presence of other impurities. Traces of precursors from solvent manufacturing can act as catalyst poisons.[6]
Incorrect Solvent Polarity 1. Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane). 2. If the reaction involves a polar intermediate, a more polar solvent might be beneficial.
Issue 2: Formation of Byproducts
Possible Cause Troubleshooting Steps
Protodeboronation (in Suzuki Coupling) 1. This side reaction is often promoted by excess water.[9] Ensure you are using anhydrous solvents. 2. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides.[9] 3. Minimize reaction time and temperature where possible.
Homocoupling of Boronic Acid 1. This can be caused by the presence of oxygen.[9] Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Optimize the catalyst loading, as high concentrations can sometimes favor homocoupling.[9]
Solvent Participation in the Reaction 1. In rare cases, the solvent itself might react under the catalytic conditions. If unexpected byproducts are observed, consider a more inert solvent like toluene or xylene.

Data Presentation

Table 1: General Solvent Selection Guide for this compound-Palladium Catalyzed Cross-Coupling Reactions

SolventTypeCommon ApplicationsKey Considerations
Toluene / Xylene AromaticSuzuki-Miyaura, Buchwald-HartwigGood balance of solubility and high boiling point.[1][7]
1,4-Dioxane EtherSuzuki-Miyaura, Buchwald-HartwigFrequently used, but has safety and environmental concerns.[1]
THF / 2-MeTHF EtherSuzuki-Miyaura, Buchwald-HartwigGood general-purpose solvents. 2-MeTHF is a greener alternative.[1][5]
Ethanol / Water Mixtures ProticSuzuki-MiyauraCan improve solubility of inorganic bases and may accelerate the reaction.[8]
DMF Polar AproticSonogashiraCan be effective but may coordinate with the catalyst. Use with caution.[7]

Note: This table provides general guidance. The optimal solvent must be determined experimentally for each specific reaction.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle General Catalytic Cycle for Cross-Coupling cluster_reactants Reactants cluster_product Product A Pd(0)L (Active Catalyst) L = this compound B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-R)L B->C R-M D Reductive Elimination C->D D->A Ar-R (Product) Ar-X Ar-X R-M R-M Ar-R (Product) Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Low Yield: Solvent Effects Start Low or No Yield Q1 Are all reactants soluble? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No Change to a more solubilizing solvent Q1->A1_No No Q2 Is the solvent an 'inhibiting' type? A1_Yes->Q2 A2_Yes Switch to a non-inhibiting solvent (e.g., Toluene) Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are anhydrous and degassed solvents being used? A2_No->Q3 A3_No Use properly prepared anhydrous/degassed solvents Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes End Consider other factors: - Catalyst activity - Base strength - Temperature A3_Yes->End

Caption: Troubleshooting workflow for solvent-related issues causing low yield.

References

Managing air-sensitivity of Isopropyldiphenylphosphine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the air-sensitivity of Isopropyldiphenylphosphine in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

This compound, a versatile organophosphorus compound, serves as an effective ligand in metal-catalyzed reactions, particularly in organic synthesis and catalysis.[1] Its air-sensitivity stems from the phosphorus atom's susceptibility to oxidation, which can alter its chemical properties and impact reaction outcomes. Like many phosphines, it can react with atmospheric oxygen, necessitating specialized handling techniques to maintain its integrity.[2][3]

Q2: What happens when this compound is exposed to air?

Exposure to air and moisture can lead to the oxidation of this compound, forming this compound oxide. This oxidation can deactivate the phosphine for its intended catalytic purpose, introduce impurities into the reaction mixture, and lead to inconsistent experimental results.[2][4][5]

Q3: How should I store this compound?

To ensure its stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6][7][8] For long-term storage, a glovebox with a controlled inert atmosphere is ideal.[2]

Q4: What are the primary methods for handling air-sensitive reagents like this compound?

The two main techniques for handling air-sensitive compounds are using a Schlenk line or a glovebox.[2][9][10][11] A Schlenk line allows for the manipulation of substances under an inert atmosphere within specialized glassware.[10][11][12][13][14][15] A glovebox provides a contained and controlled inert environment for more complex manipulations, such as weighing and transferring solids.[16][17][18][19]

Quantitative Data Summary

The physical and chemical properties of this compound and its primary oxidation product are summarized below.

PropertyThis compoundThis compound Oxide
CAS Number 6372-40-32959-75-3[4]
Molecular Formula C₁₅H₁₇P[1]C₁₅H₁₇OP[5]
Molecular Weight 228.27 g/mol 244.27 g/mol [5]
Melting Point 40-43 °C140-146 °C[4][5]
Boiling Point 165 °C at 11 mmHg[1]333.9 °C at 760 mmHg[5]
Appearance SolidSolid

Troubleshooting Guide

Problem 1: My reaction is sluggish or fails to proceed to completion.

  • Possible Cause: The this compound may have been partially or fully oxidized, reducing its effectiveness as a ligand.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the phosphine was properly stored and handled to prevent air exposure. If in doubt, use a fresh batch from a sealed container.

    • Check Inert Atmosphere: Confirm that your Schlenk line or glovebox is maintaining a sufficiently inert atmosphere. Check for leaks in your setup.[15] A slight positive pressure of inert gas should be maintained throughout the experiment.[7][8]

    • Solvent Purity: Ensure solvents have been thoroughly degassed to remove dissolved oxygen. Common degassing methods include freeze-pump-thaw, sparging with an inert gas, or sonication under vacuum.[17] The freeze-pump-thaw method is the most effective.[17]

Problem 2: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause: The presence of this compound oxide can sometimes lead to side reactions or interfere with product isolation.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use techniques like NMR or mass spectrometry to monitor the reaction progress and identify intermediates or byproducts.[20][21][22][23][24] This can help determine if the byproduct formation correlates with potential air exposure.

    • Improve Air-Free Technique: Refine your handling procedures. Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere before use.[17] Use proper syringe and cannula transfer techniques to prevent air from entering the reaction flask.[2][7][8]

Problem 3: I'm having difficulty obtaining reproducible results.

  • Possible Cause: Inconsistent handling of the air-sensitive phosphine is a common source of irreproducibility.[25]

  • Troubleshooting Steps:

    • Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for all experiments involving this compound.

    • Glovebox vs. Schlenk Line: For weighing solid this compound, a glovebox is the most reliable method to prevent air exposure.[2] If only a Schlenk line is available, develop a consistent technique for adding the solid under a positive flow of inert gas.

    • Consistent Solvent Quality: Use solvents from the same freshly opened and properly stored bottle for a series of experiments.

Experimental Protocols & Workflows

Choosing the Right Air-Sensitive Technique

The choice between a glovebox and a Schlenk line depends on the specific experimental needs.

A Start: Need to handle This compound B What is the primary task? A->B C Weighing solid reagent or complex manipulations? B->C Weighing/ Manipulation D Setting up a reaction with liquid/solution transfers? B->D Reaction Setup C->D No E Use a Glovebox C->E Yes F Use a Schlenk Line D->F Yes G Both techniques may be required D->G Also need to weigh solids G->E G->F

Decision tree for selecting the appropriate air-free technique.
Protocol 1: General Reaction Setup using a Schlenk Line

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120°C overnight and assemble while hot, or assemble cold and flame-dry under vacuum.[17]

  • Inert Atmosphere: Attach the assembled glassware to the Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (Nitrogen or Argon). Repeat this vacuum/inert gas cycle at least three times.[10][15]

  • Reagent Addition (Solid): If this compound is added as a solid, do so under a positive flow of inert gas. For best results, pre-weigh the solid in a glovebox and transfer it to a Schlenk flask.[2]

  • Solvent Addition: Add degassed solvent via a cannula or a gas-tight syringe.[2][17]

  • Reagent Addition (Liquid): Add any liquid reagents via a gas-tight syringe.[9][26]

  • Reaction: Stir the reaction mixture under a slight positive pressure of inert gas, vented through an oil bubbler.[7][8]

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

Air-Sensitive Reaction Setup Workflow

A 1. Assemble and Dry Glassware (Oven/Flame-Dry) B 2. Attach to Schlenk Line A->B C 3. Perform 3x Evacuate-Refill Cycles B->C D 4. Add this compound (under positive inert gas flow or from glovebox) C->D E 5. Add Degassed Solvent (via cannula or syringe) D->E F 6. Add Other Reagents (via syringe) E->F G 7. Stir Under Positive Pressure of Inert Gas F->G H 8. Monitor Reaction G->H

Workflow for setting up a reaction under inert atmosphere.
Protocol 2: Quenching an Air-Sensitive Reaction

Quenching reactions involving pyrophoric or highly reactive materials must be done with extreme caution.

  • Cool the Reaction: Cool the reaction flask to 0°C or lower using an ice bath.

  • Inert Atmosphere: Ensure the reaction remains under a positive pressure of inert gas.

  • Slow Addition of Quenching Agent: Slowly add a quenching agent via a syringe. A common strategy is a stepwise quenching process, starting with a less reactive protic source and gradually moving to more reactive ones. For example, begin with isopropanol, followed by ethanol, methanol, and finally water.[27][28]

  • Observe: Monitor for any gas evolution or temperature changes. The addition should be slow enough to keep the reaction under control.[27]

  • Warm to Room Temperature: Once the addition is complete and the reaction has subsided, allow the flask to slowly warm to room temperature.

  • Workup: Proceed with the standard aqueous workup.

Troubleshooting Workflow for a Failed Reaction

A Reaction Failed or Gave Low Yield B Was the Phosphine Handled Correctly? A->B C Were Solvents Properly Degassed? B->C Yes E Review Handling Protocol. Use Glovebox for Weighing. Use Fresh Reagent. B->E No D Was the Inert Atmosphere Maintained Throughout? C->D Yes F Improve Degassing Method (e.g., use Freeze-Pump-Thaw). C->F No G Check Schlenk Line/Glovebox for Leaks. Ensure Positive Pressure is Maintained. D->G No I Consider Other Reaction Parameters (Temp, Conc., etc.) D->I Yes H Rerun Experiment with Improved Procedures E->H F->H G->H

A logical approach to troubleshooting failed reactions.

References

Technical Support Center: Regeneration of Palladium Catalysts with Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the regeneration and troubleshooting of palladium catalysts, with a specific focus on those employing Isopropyldiphenylphosphine as a ligand. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of deactivation for a palladium catalyst complexed with this compound?

A1: The most common indicator of catalyst deactivation is a significant decrease in or complete loss of catalytic activity, leading to low or no product yield. Visual cues are also critical; the appearance of a black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition where the soluble palladium complex has aggregated into an inactive metallic form. Additionally, reaction stalling, where the reaction begins but does not proceed to completion, can indicate catalyst deactivation.

Q2: What are the primary causes of deactivation for palladium-phosphine catalysts?

A2: Deactivation of palladium catalysts, particularly those with phosphine ligands like this compound, can occur through several mechanisms:

  • Formation of Palladium Black: This is a common deactivation pathway where the active Pd(0) species aggregate into insoluble and catalytically inactive palladium metal. This can be triggered by impurities, high temperatures, or incorrect ligand-to-metal ratios.

  • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by atmospheric oxygen, forming phosphine oxides. Phosphine oxides do not coordinate effectively with the palladium center, leading to a loss of catalytic activity.

  • Poisoning: Impurities in the reaction mixture, such as sulfur-containing compounds or other coordinating species, can bind to the palladium center and inhibit its catalytic function.

  • Ligand Dissociation: In some cases, the phosphine ligand can dissociate from the palladium center, leading to the formation of less active or inactive palladium species. For bulky ligands like this compound, this is less common due to their strong coordination, but it can still occur under harsh reaction conditions.

Q3: Can a deactivated palladium catalyst with this compound be regenerated?

A3: Yes, in many cases, a deactivated palladium catalyst can be regenerated to recover a significant portion of its catalytic activity. The success of the regeneration depends on the primary cause of deactivation. If deactivation is due to the formation of palladium black or the presence of certain impurities, regeneration is often possible. However, if the ligand has been irreversibly degraded, regeneration becomes more challenging.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Catalyst Deactivation Observe the reaction mixture for the formation of palladium black. If present, proceed to the regeneration protocol.
Ligand Oxidation Ensure all solvents and reagents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, properly stored this compound.
Incorrect Reaction Conditions Verify the reaction temperature, concentration, and stoichiometry of all reagents, including the base and any additives.
Substrate or Reagent Impurities Purify starting materials to remove any potential catalyst poisons.
Undesirable Side Reactions For reactions involving boronic acids, consider the possibility of protodeboronation, which can be promoted by bulky phosphine ligands.[1][2][3] Using boronic esters or adjusting the reaction conditions (e.g., base, solvent) may mitigate this issue.

Issue 2: Formation of Palladium Black

Potential Cause Troubleshooting Step
Presence of Oxygen Improve the degassing of solvents and ensure a leak-free reaction setup to maintain a strictly inert atmosphere.
High Reaction Temperature Optimize the reaction temperature; excessively high temperatures can promote catalyst decomposition.
Incorrect Ligand-to-Palladium Ratio Ensure the correct stoichiometry of this compound to the palladium precursor is used. An insufficient amount of ligand can lead to the formation of unstable, aggregation-prone palladium species.

Experimental Protocols

Protocol 1: Regeneration of a Deactivated Palladium Catalyst with this compound

This protocol is adapted from established procedures for regenerating similar palladium-phosphine complexes and is intended for catalysts that have deactivated through the formation of palladium black or contamination with soluble impurities.[4]

Materials:

  • Deactivated palladium catalyst mixture

  • Dichloromethane (DCM), analytical grade

  • Ethanol (EtOH), absolute

  • Diethyl ether (Et₂O), anhydrous

  • Celite®

  • Schlenk flask and other standard inert atmosphere glassware

  • Filter cannula or Büchner funnel

Procedure:

  • Isolation of the Deactivated Catalyst:

    • If the deactivated catalyst has precipitated as palladium black, allow it to settle.

    • Carefully decant the supernatant liquid.

    • Wash the solid residue with ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove organic residues.

  • Dissolution and Filtration:

    • Under an inert atmosphere, add dichloromethane to the flask containing the washed, deactivated catalyst.

    • Stir the mixture at room temperature to dissolve the soluble palladium complexes, leaving the palladium black and other insoluble impurities suspended.

    • Prepare a small plug of Celite® in a filter cannula or on a fritted funnel.

    • Filter the DCM solution through the Celite® plug to remove the insoluble palladium black. Wash the Celite® with a small amount of fresh DCM to ensure complete recovery of the soluble palladium species.

  • Recrystallization and Recovery:

    • Concentrate the filtered DCM solution under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent system, such as DCM/ethanol or DCM/diethyl ether, to obtain the purified palladium-Isopropyldiphenylphosphine complex.

    • Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: In-situ Reactivation by Ligand Addition

In cases where deactivation is suspected to be due to ligand dissociation or partial oxidation, an in-situ reactivation approach can be attempted.

Procedure:

  • Under a strictly inert atmosphere, add a small additional amount of this compound (e.g., 0.1-0.2 equivalents relative to palladium) to the reaction mixture.

  • Stir the reaction at the designated temperature and monitor for any resumption of catalytic activity by TLC, GC, or LC-MS.

Quantitative Data

Catalyst SystemDeactivation CauseRegeneration MethodActivity RecoveryReference
Pd/CCoking and formation of PdCxAir flow treatment at 250 °C>80% of initial conversion recovered[5]
Pd(OH)₂/CPore blockageWashing with chloroform and glacial acetic acidRecyclable for 4 cycles with high yield[6]
Pd-Ag/Al₂O₃Coke depositionHydrogen treatmentLong-term stability comparable to fresh catalyst[7]

Diagrams

Catalyst_Deactivation_and_Regeneration Active_Catalyst Active Pd(0) or Pd(II) Catalyst with this compound Deactivated_Catalyst Deactivated Catalyst (e.g., Palladium Black, Oxidized Ligand) Active_Catalyst->Deactivated_Catalyst Deactivation Pathways (e.g., Aggregation, Oxidation) Regenerated_Catalyst Regenerated Active Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration Protocol (e.g., Washing, Recrystallization) Regenerated_Catalyst->Active_Catalyst Re-entry into Catalytic Cycle

Caption: Logical workflow for catalyst deactivation and regeneration.

Troubleshooting_Workflow Start Experiment Shows Low/No Activity Check_Visuals Visual Inspection: - Palladium Black? - Color Change? Start->Check_Visuals Check_Conditions Verify Reaction Conditions: - Temperature? - Inert Atmosphere? - Reagent Purity? Check_Visuals->Check_Conditions No Regenerate Proceed to Regeneration Protocol Check_Visuals->Regenerate Yes Optimize Optimize Reaction Conditions Check_Conditions->Optimize Issue Found Stop Re-evaluate Approach Check_Conditions->Stop No Obvious Issue Continue Continue Experiment Regenerate->Continue Optimize->Continue

References

Substrate scope limitations for Isopropyldiphenylphosphine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using isopropyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound as a ligand?

This compound ((i-Pr)PPh₂) is a monodentate phosphine ligand characterized by moderate steric bulk and electron-donating properties. The isopropyl group provides more steric hindrance than a methyl or ethyl group, while the two phenyl groups contribute to its electronic nature. These properties influence its performance in catalytic cycles, affecting oxidative addition, reductive elimination, and catalyst stability.

Q2: In which types of cross-coupling reactions is this compound commonly used?

While not as ubiquitously cited as more modern, specialized phosphine ligands, this compound has been utilized in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Its effectiveness is highly dependent on the specific substrates and reaction conditions.

Q3: What are the primary signs of catalyst deactivation when using this compound?

Common indicators of catalyst deactivation include:

  • Low or no product yield: This is the most direct sign of an inactive catalytic system.

  • Reaction stalling: The reaction may begin but fails to proceed to completion.

  • Formation of palladium black: The appearance of a black precipitate indicates the aggregation of Pd(0) into an inactive form. This can be caused by ligand degradation or unfavorable reaction conditions.

Q4: How does the steric hindrance of this compound affect its performance?

The moderate steric bulk of the isopropyl group can be advantageous in promoting the reductive elimination step of the catalytic cycle, which is often the product-forming step. However, for very bulky substrates, the steric hindrance might impede the initial oxidative addition step, leading to slower reaction rates or lower yields.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction using an this compound-based catalyst is resulting in a low yield of the desired biaryl product. What are the potential causes and how can I troubleshoot this?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium precursor and this compound ligand are pure and have been stored under an inert atmosphere to prevent oxidation. Use fresh reagents if possible.
Sub-optimal Ligand-to-Metal Ratio The optimal Pd:ligand ratio can vary. Typically, a ratio between 1:1 and 1:2 is a good starting point. A higher ligand ratio can sometimes stabilize the catalyst but may also inhibit the reaction.
Inefficient Transmetalation The choice of base is critical. For boronic acids, a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base is commonly used. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, is more prevalent with electron-deficient boronic acids and in the presence of water and a strong base. Consider using a milder base or anhydrous conditions.
Steric Hindrance If coupling sterically demanding substrates (e.g., ortho-substituted aryl halides or boronic acids), the moderate bulk of this compound may be insufficient. Consider switching to a bulkier ligand like a biarylphosphine (e.g., SPhos, XPhos).
Heteroaryl Substrate Issues Heterocyclic substrates can sometimes coordinate to the palladium center and inhibit catalysis. Using a stronger base or a different solvent might be beneficial.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of an aryl chloride with a primary amine using this compound as the ligand, but the reaction is sluggish and gives a low yield. What should I consider?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Aryl Chloride Inactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. Higher reaction temperatures and a stronger, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) are often required.
Sterically Hindered Substrates For the coupling of sterically hindered aryl halides or amines, a more sterically demanding ligand is typically necessary to facilitate C-N bond formation.[1]
Base Incompatibility The choice of base is crucial and substrate-dependent. Strong bases like sodium tert-butoxide are common, but for base-sensitive substrates, milder conditions with bases like Cs₂CO₃ or K₃PO₄ should be explored.
Catalyst Inhibition by Amine Primary amines can sometimes displace the phosphine ligand, leading to catalyst deactivation. Optimizing the ligand-to-palladium ratio may help mitigate this.

Substrate Scope Limitations

The following tables provide a general overview of the expected performance of this compound catalysts with different substrate classes. Yields are indicative and can vary significantly with reaction conditions.

Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidExpected YieldNotes
Electron-rich Aryl BromidePhenylboronic AcidGood to ExcellentGenerally proceeds well.
Electron-neutral Aryl BromidePhenylboronic AcidGood to ExcellentGenerally proceeds well.
Electron-poor Aryl BromidePhenylboronic AcidModerate to GoodMay require optimization of base and temperature.
Aryl Chloride (activated)Phenylboronic AcidModerateHigher temperatures and stronger bases are often necessary.
Aryl Chloride (unactivated)Phenylboronic AcidLow to ModerateOften challenging; may require a more active catalyst system.
Sterically Hindered Aryl BromidePhenylboronic AcidLow to ModerateSteric hindrance can significantly slow down the reaction.
Heteroaryl BromidePhenylboronic AcidVariableHighly dependent on the nature of the heterocycle.
Buchwald-Hartwig Amination
Aryl HalideAmineExpected YieldNotes
Aryl BromideSecondary Acyclic AmineGood to ExcellentGenerally effective coupling partners.
Aryl BromidePrimary Acyclic AmineModerate to GoodMay be prone to side reactions like hydrodehalogenation.
Aryl ChlorideSecondary Acyclic AmineModerateRequires more forcing conditions than aryl bromides.
Aryl ChloridePrimary Acyclic AmineLow to ModerateChallenging substrates; often require more specialized ligands.
Aryl BromideAnilineGoodGenerally proceeds well.
Sterically Hindered Aryl BromideSecondary AmineLow to ModerateSignificant steric hindrance on either partner can be problematic.

Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

Reagents:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium(II) acetate and this compound in the solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Purity, Storage, Age) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_ratio Optimize Pd:Ligand Ratio check_reagents->optimize_ratio check_conditions->optimize_ratio screen_base Screen Different Bases optimize_ratio->screen_base screen_solvent Screen Different Solvents screen_base->screen_solvent consider_ligand Consider Alternative Ligand (e.g., Bulkier, More Electron-Rich) screen_solvent->consider_ligand success Improved Yield consider_ligand->success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)(Ar')L₂ pd_complex->transmetalation Transmetalation (Ar'-B(OR)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimization of Isopropyldiphenylphosphine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving isopropyldiphenylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues. This compound is a moderately bulky, electron-rich monodentate phosphine ligand frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its steric and electronic properties play a crucial role in catalyst activity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a ligand?

This compound's utility stems from a balance of steric bulk and electronic properties. The isopropyl group provides moderate steric hindrance, which can promote the desired reductive elimination step in many catalytic cycles. The phenyl groups contribute to the ligand's thermal stability. Electronically, the alkyl isopropyl group makes it more electron-donating than triphenylphosphine, which can facilitate the initial oxidative addition step.[1][2]

Q2: Which bases are typically recommended for reactions using this compound?

The choice of base is critical and depends on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the substrate sensitivity. Common bases include:

  • Potassium Phosphate (K₃PO₄): A versatile and often effective base for Suzuki-Miyaura couplings.

  • Cesium Carbonate (Cs₂CO₃): A strong inorganic base, frequently used in both Suzuki and Buchwald-Hartwig reactions.

  • Sodium tert-butoxide (NaOtBu): A very strong base, typically used in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.[3][4]

  • Potassium Carbonate (K₂CO₃): A milder base, suitable for substrates with base-sensitive functional groups.

Q3: What is the optimal temperature range for reactions involving this ligand?

The optimal temperature is highly dependent on the reactivity of the substrates.

  • Room Temperature to 80°C: For highly reactive substrates, such as aryl iodides or bromides, reactions can often proceed at lower temperatures.

  • 80°C to 120°C: For less reactive substrates, like aryl chlorides, higher temperatures are generally required to achieve a reasonable reaction rate. It is always recommended to start with a lower temperature and increase it if the reaction is sluggish.[3][5]

Q4: How can I minimize the formation of byproducts?

Common byproducts include dehalogenated starting material and homocoupled products. To minimize these:

  • Ensure an inert atmosphere: Oxygen can lead to catalyst deactivation and the formation of phosphine oxide, which can complicate purification.

  • Use high-purity reagents: Impurities in starting materials or solvents can poison the catalyst.

  • Optimize the base: An overly strong base can sometimes lead to side reactions. Screening different bases can be beneficial.

  • Adjust the temperature: Excessively high temperatures can cause catalyst decomposition and increase the rate of side reactions.

Troubleshooting Guides

Problem: Low or No Conversion

Question: My reaction is not proceeding to completion. What are the first things to check? Answer: A systematic approach is crucial. First, verify the integrity of your reagents and the reaction setup.

  • Reagent Purity: Ensure all starting materials, especially the aryl halide and coupling partner, are pure. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Solvent Quality: Use anhydrous and thoroughly degassed solvents. Residual water or oxygen in the solvent is a common cause of reaction failure.

Question: I've confirmed my reagents and setup are good. What should I try next? Answer: If the basic setup is correct, the issue likely lies with the reaction parameters.

  • Increase Temperature: If the reaction is clean but sluggish, a stepwise increase in temperature (e.g., in 10-20°C increments) is often the most effective solution.

  • Screen Bases: The choice of base is critical. If you are using a mild base like K₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ (for Suzuki-Miyaura) or NaOtBu (for Buchwald-Hartwig) may be necessary.

  • Check Catalyst and Ligand Loading: While typically low, for challenging substrates, increasing the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

Problem: Significant Side Product Formation

Question: I am observing a significant amount of the dehalogenated arene. What is the cause and how can I prevent it? Answer: Dehalogenation is often caused by a competing reaction pathway where the aryl halide reacts with trace amounts of water or other proton sources.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

  • Modify the Base: Some bases can promote dehalogenation more than others. If using a strong alkoxide base, consider switching to a carbonate or phosphate.

  • Lower the Temperature: Higher temperatures can sometimes favor this side reaction.

Question: My main side product is from homocoupling of the coupling partner (e.g., boronic acid). How can I minimize this? Answer: Homocoupling, particularly in Suzuki-Miyaura reactions, can be promoted by the presence of oxygen or an inappropriate base.

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating to remove any traces of oxygen.

  • Use a Milder Base: Strong bases can sometimes accelerate the homocoupling of boronic acids.

  • Slower Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling by keeping its instantaneous concentration low.

Data Presentation

Table 1: Steric and Electronic Properties of Common Phosphine Ligands

This table provides context for the properties of this compound by comparing it to other commonly used phosphine ligands. The Tolman Cone Angle (θ) is a measure of steric bulk, while the Tolman Electronic Parameter (TEP) indicates the electron-donating ability (a lower value means a more electron-donating ligand).

LigandStructureTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
Triphenylphosphine (PPh₃)P(Ph)₃1452068.9
Tri(tert-butyl)phosphine (P(tBu)₃)P(tBu)₃1822056.1
Tricyclohexylphosphine (PCy₃)P(Cy)₃1702056.4
Tri(isopropyl)phosphine (P(iPr)₃)P(iPr)₃160[6]2058.0
This compound (P(iPr)Ph₂) P(iPr)Ph₂ ~150-160 (estimated) ~2064-2066 (estimated)
SPhos310 (estimated)Not applicable
XPhos313 (estimated)Not applicable

Note: The values for this compound are estimated based on the values of structurally similar ligands. The cone angle is expected to be between that of PPh₃ and P(iPr)₃. The TEP is estimated to be slightly lower (more donating) than PPh₃ due to the presence of the alkyl isopropyl group.

Table 2: Illustrative Optimization of Base and Temperature for a Suzuki-Miyaura Coupling

The following data is representative of trends observed in the optimization of a Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid using a bulky, electron-rich phosphine ligand like this compound.

Reaction: Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl'

EntryBase (2.0 equiv.)Temperature (°C)Time (h)Yield (%)
1K₂CO₃801245
2K₂CO₃1001265
3K₃PO₄801285
4K₃PO₄ 100 12 95
5Cs₂CO₃801288
6Cs₂CO₃1001292
7NaOtBu801275 (with dehalogenation)

Disclaimer: This data is illustrative and intended to show general trends. Optimal conditions will vary depending on the specific substrates.

Table 3: Illustrative Optimization of Base and Temperature for a Buchwald-Hartwig Amination

The following data represents typical trends for the optimization of a Buchwald-Hartwig amination between an aryl chloride and a secondary amine using a ligand such as this compound.

Reaction: Aryl-Cl + R₂NH → Aryl-NR₂

EntryBase (1.4 equiv.)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1002420
2Cs₂CO₃1002455
3NaOtBu 100 24 92
4NaOtBu802465
5LiHMDS1002488

Disclaimer: This data is illustrative and intended to show general trends. Optimal conditions will vary depending on the specific substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound.

Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100°C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Pd(OAc)₂, P(iPr)Ph₂ setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup add_solvent Add Degassed Solvent setup->add_solvent heat_stir Heat and Stir (e.g., 100°C) add_solvent->heat_stir monitor Monitor Progress (TLC, GC/LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Guide cluster_initial_checks Initial Checks cluster_optimization Parameter Optimization cluster_side_reactions Side Reactions Observed? cluster_solutions Potential Solutions start Low or No Conversion check_reagents Reagents Pure & Dry? start->check_reagents dehalogenation Dehalogenation? start->dehalogenation homocoupling Homocoupling? start->homocoupling check_inert Inert Atmosphere Maintained? check_reagents->check_inert check_solvent Solvent Degassed? check_inert->check_solvent increase_temp Increase Temperature check_solvent->increase_temp If all checks pass change_base Use Stronger Base increase_temp->change_base increase_loading Increase Catalyst Loading change_base->increase_loading sol_anhydrous Ensure Anhydrous Conditions dehalogenation->sol_anhydrous Yes sol_milder_base Try Milder Base dehalogenation->sol_milder_base Yes homocoupling->sol_milder_base Yes sol_degas_thoroughly Degas More Thoroughly homocoupling->sol_degas_thoroughly Yes

Caption: A troubleshooting guide for low conversion in cross-coupling reactions.

References

Technical Support Center: Analysis of Catalyst Deactivation Pathways with Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation when using isopropyldiphenylphosphine ligands in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary deactivation pathways for palladium catalysts supported by this compound?

A1: The primary deactivation pathway for palladium catalysts featuring this compound ligands is the oxidation of the phosphine to this compound oxide. This oxidation alters the electronic and steric properties of the ligand, leading to a decrease in catalytic activity. Other potential pathways include P-C bond cleavage under harsh reaction conditions and the formation of inactive palladium species, such as palladium black.

Q2: What are the common visual or analytical indicators of catalyst deactivation?

A2: Visually, catalyst deactivation may be indicated by a color change in the reaction mixture, often to a black or dark brown suspension, which can suggest the formation of palladium black. Analytically, the most direct method to monitor deactivation is through ³¹P NMR spectroscopy. A shift in the ³¹P NMR signal can indicate the formation of this compound oxide. Reaction monitoring by techniques like HPLC or GC-MS will also show a stall or significant decrease in the rate of product formation.

Q3: How can I minimize the oxidation of this compound during my reaction?

A3: To minimize ligand oxidation, it is crucial to maintain a strictly inert atmosphere throughout the reaction setup and execution. This involves using properly dried and degassed solvents and reagents, and assembling the reaction under an inert gas like argon or nitrogen. The purity of the starting materials is also critical, as impurities can sometimes accelerate catalyst decomposition.

Q4: Can the choice of base or solvent contribute to catalyst deactivation?

A4: Yes, both base and solvent can play a significant role. Strong bases, while often necessary for the catalytic cycle, can sometimes promote ligand degradation pathways. It is important to screen different bases to find one that is effective for the reaction while minimizing side reactions. The solvent should be chosen to ensure the stability of the catalytic species and should be anhydrous and free of oxygen.

Q5: Are there any specific considerations when using this compound in Buchwald-Hartwig amination reactions?

A5: In Buchwald-Hartwig amination, in addition to ligand oxidation, catalyst inhibition by the halide anion (e.g., iodide) generated during the reaction can be a concern. Using bulky, electron-rich phosphine ligands like this compound can help mitigate some of these issues. However, careful optimization of the base, solvent, and temperature is still critical for success, as these reactions can be sensitive to subtle changes in conditions.[1][2][3][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions involving this compound.

Problem Potential Cause Diagnostic Check Recommended Solution
Low or No Product Formation Catalyst Deactivation (Ligand Oxidation)Analyze a sample of the reaction mixture by ³¹P NMR to check for the presence of phosphine oxide.Ensure rigorous exclusion of air and moisture. Use freshly distilled/degassed solvents. Consider using a glovebox for reaction setup.
Inactive PrecatalystVerify the quality and age of the palladium precatalyst and the this compound ligand.Use a freshly opened bottle of precatalyst and ligand. Store ligands and precatalysts under an inert atmosphere.
Suboptimal Reaction ConditionsReview the reaction temperature, concentration, and stoichiometry.Perform a systematic optimization of reaction parameters (e.g., temperature screen, base screen, solvent screen).
Reaction Stalls Prematurely Product InhibitionMonitor the reaction profile over time. Does the rate decrease significantly as product concentration increases?Try running the reaction at a lower substrate concentration or consider in-situ product removal if feasible.
Formation of Inactive Catalyst SpeciesObserve the reaction mixture for the formation of precipitates (e.g., palladium black).Use ligands that are known to stabilize the active catalytic species. Ensure proper stirring to maintain a homogeneous mixture.
Inconsistent Results Impurities in Starting MaterialsAnalyze starting materials (aryl halide, amine, etc.) for purity.Purify starting materials before use. Ensure the this compound ligand is free from its corresponding oxide.[5]
Variable Oxygen/Moisture ContaminationReview your experimental setup and inert atmosphere techniques.Standardize your procedure for solvent degassing and reaction setup to ensure reproducibility.

Experimental Protocols

Protocol for Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy

Objective: To quantify the extent of this compound oxidation to its corresponding phosphine oxide during a catalytic reaction.

Methodology:

  • Sample Preparation: At various time points during the reaction, carefully extract an aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching (Optional): If the reaction is ongoing, it may be necessary to quench the aliquot by diluting it with a cold, deuterated solvent.

  • NMR Tube Preparation: Transfer the aliquot to an NMR tube, and if necessary, dilute further with a deuterated solvent (e.g., CDCl₃ or C₆D₆) to an appropriate concentration for NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A standard or reference compound with a known ³¹P chemical shift can be added for accurate referencing.

  • Data Analysis:

    • Identify the signal corresponding to this compound.

    • Identify the signal for this compound oxide, which will be shifted downfield.

    • Integrate both signals to determine the relative ratio of the phosphine to its oxide. This ratio can be used to calculate the percentage of ligand degradation.[6][7][8][9][10]

Table of Typical ³¹P NMR Chemical Shifts:

Compound Typical ³¹P Chemical Shift (ppm)
This compound~ -1 ppm
This compound Oxide~ +30 ppm

Note: Exact chemical shifts may vary depending on the solvent and other components in the mixture.

Visualizations

DeactivationPathways Active_Catalyst Pd(0)L2 (Active Catalyst) L = iPrPPh2 Oxidized_Ligand O=iPrPPh2 (Phosphine Oxide) Active_Catalyst->Oxidized_Ligand Oxidation (O2, H2O) Inactive_Catalyst Inactive Pd Species (e.g., Pd Black) Active_Catalyst->Inactive_Catalyst Decomposition Product Desired Product Active_Catalyst->Product Catalytic Cycle Oxidized_Ligand->Inactive_Catalyst Leads to

Caption: Primary deactivation pathways for catalysts with this compound.

TroubleshootingWorkflow Start Low Reaction Yield Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity Check_Inert->Check_Reagents OK Optimize Optimize Conditions (Temp, Base, Solvent) Check_Inert->Optimize Issue Found & Fixed Analyze_Catalyst Analyze Catalyst State (31P NMR) Check_Reagents->Analyze_Catalyst OK Check_Reagents->Optimize Issue Found & Fixed Analyze_Catalyst->Optimize Deactivation Observed Failure Persistent Low Yield Analyze_Catalyst->Failure No Deactivation Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting poor catalyst performance.

References

Technical Support Center: Purification of Products from Reactions Using Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving isopropyldiphenylphosphine. A primary challenge in reactions utilizing this phosphine is the removal of the corresponding byproduct, this compound oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I need to remove after a reaction using this compound?

A1: The main byproduct that requires removal is this compound oxide, which is formed from the oxidation of this compound during the course of the reaction.

Q2: What are the general strategies for removing this compound oxide?

A2: The most common strategies are analogous to those used for removing the closely related triphenylphosphine oxide (TPPO) and include:

  • Precipitation/Crystallization: This method takes advantage of the differential solubility of the desired product and this compound oxide.[1]

  • Complexation with Metal Salts: Certain metal salts can form insoluble complexes with the phosphine oxide, allowing for its removal by filtration.[1]

  • Column Chromatography: A standard method for separating compounds based on their polarity.

Q3: How do I choose the best purification method for my specific product?

A3: The choice of method depends on the properties of your desired product, such as its polarity, solubility, and stability. A general decision-making workflow is provided below to guide your selection.

Precipitation_Workflow concentrate 1. Concentrate crude reaction mixture suspend 2. Suspend residue in a minimal amount of cold non-polar solvent (e.g., hexane) concentrate->suspend stir 3. Stir the suspension suspend->stir filter 4. Filter the mixture stir->filter filtrate Filtrate: Contains desired product filter->filtrate solid Solid: This compound Oxide filter->solid combine 6. Combine filtrates and concentrate to obtain purified product filtrate->combine wash 5. Wash the solid with a small amount of cold non-polar solvent solid->wash wash->combine ZnCl2_Complexation_Workflow dissolve 1. Dissolve crude mixture in a polar solvent (e.g., ethanol) add_zncl2 2. Add solid ZnCl2 (approx. 2 equivalents relative to phosphine) dissolve->add_zncl2 stir 3. Stir at room temperature add_zncl2->stir precipitate White precipitate of [ZnCl2(this compound oxide)2] forms stir->precipitate filter 4. Filter the mixture precipitate->filter filtrate Filtrate: Contains desired product filter->filtrate solid Solid: Insoluble Zinc Complex filter->solid concentrate 5. Concentrate the filtrate to obtain the purified product filtrate->concentrate

References

Validation & Comparative

Isopropyldiphenylphosphine vs. Tri-tert-butylphosphine in Suzuki Coupling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in pharmaceutical research and drug development. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's activity, stability, and selectivity. This guide offers an objective comparison between two prominent phosphine ligands, isopropyldiphenylphosphine (i-Pr-DPP) and the bulkier tri-tert-butylphosphine (t-Bu3P), supported by available experimental data.

The performance of a phosphine ligand in the Suzuki coupling is intrinsically linked to its steric and electronic characteristics. Generally, bulky and electron-rich ligands are favored as they facilitate the often rate-limiting oxidative addition of the palladium to the organic halide and promote the final reductive elimination step to yield the desired biaryl product.[1]

Quantitative Performance Comparison

Direct, head-to-head comparative studies of i-Pr-DPP and t-Bu3P in the Suzuki coupling of identical substrates under the same conditions are not extensively documented in the reviewed literature. However, the performance of tri-tert-butylphosphine, a well-established ligand for challenging couplings, has been reported for a variety of substrates, particularly for the activation of less reactive aryl chlorides.

Table 1: Performance of Tri-tert-butylphosphine (t-Bu3P) in the Suzuki Coupling of Aryl Chlorides

Aryl ChlorideArylboronic AcidPd PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane801898[2]
2-ChlorotoluenePhenylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane801895[2]
4-ChloroanisolePhenylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane801899[2]
1-Chloro-4-nitrobenzenePhenylboronic acidPd₂(dba)₃KFDioxaneRoom Temp398[2]
2-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃KFDioxaneRoom Temp397[2]

Note: The presented data is a summary from the cited literature. Direct comparison between entries should be made with caution as other reaction parameters may vary.

Comprehensive quantitative data for this compound in the Suzuki coupling of aryl chlorides is less prevalent in the literature, precluding the creation of a directly comparable table.

Analysis of Ligand Properties and Performance

Tri-tert-butylphosphine (t-Bu3P) is characterized by its significant steric bulk (cone angle: 182°) and strong electron-donating nature. This combination is highly effective for the Suzuki coupling of challenging substrates, including sterically hindered and electron-deficient or -rich aryl chlorides.[3][4] The bulkiness of t-Bu3P promotes the formation of a monoligated palladium complex, which is believed to be a key reactive intermediate in the catalytic cycle, and accelerates the reductive elimination step.[5] Its strong electron-donating character facilitates the oxidative addition of the C-Cl bond to the palladium center.[6]

This compound (i-Pr-DPP) possesses a more moderate steric profile and is less electron-donating than t-Bu3P due to the presence of two phenyl groups. While still considered a relatively bulky ligand, its properties suggest it may be less effective for the most challenging Suzuki couplings, such as those involving unactivated aryl chlorides. For more reactive substrates like aryl bromides and iodides, i-Pr-DPP can be an effective ligand. However, in the absence of direct comparative data, it is reasonable to infer that for difficult transformations where high steric bulk and electron density are paramount, t-Bu3P would be the superior choice.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., tri-tert-butylphosphine, 0.04 mmol, 4 mol%) are dissolved in the reaction solvent.

  • Reaction Initiation: The catalyst solution is added to the reaction vessel containing the substrates and base.

  • Reaction Conditions: The reaction mixture is sealed and heated to the desired temperature with vigorous stirring for the specified duration.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Visualizing the Catalytic Process and Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)₂ Ar'-B(OR)₂ Base Base X-B(OR)₂ X-B(OR)₂ Experimental_Workflow start Start prep Prepare Reactants (Aryl Halide, Boronic Acid, Base) start->prep setup Assemble Reaction under Inert Atmosphere prep->setup catalyst Add Pd Precursor and Phosphine Ligand setup->catalyst reaction Heat and Stir for Specified Time catalyst->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purify by Chromatography workup->purification end End purification->end

References

A Comparative Guide to Phosphine Ligands in Buchwald-Hartwig Amination: Isopropyldiphenylphosphine vs. Buchwald Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which profoundly influences reaction efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of Isopropyldiphenylphosphine with the widely acclaimed Buchwald ligands, supported by experimental data, to aid in ligand selection for amination reactions.

While this compound is a commercially available phosphine ligand, the scientific literature extensively documents the superior performance of bulky, electron-rich biaryl phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos), in achieving high yields and broad applicability in Buchwald-Hartwig amination reactions. The available data strongly suggests that for demanding C-N cross-coupling reactions, Buchwald ligands are the preferred choice.

Data Presentation: Performance Comparison

The following tables summarize the performance of representative Buchwald ligands in the amination of various aryl halides. Due to a lack of extensive published data for this compound in high-yielding Buchwald-Hartwig aminations, a direct quantitative comparison is challenging. The data presented for Buchwald ligands is collated from various scientific publications.

Table 1: Amination of Aryl Chlorides with Various Amines using Buchwald Ligands

EntryAryl ChlorideAmineLigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineXPhosPd₂(dba)₃ (1.5 mol%) / XPhos (3.0 mol%)TolueneNaOtBuReflux694[1]
24-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl(NHC)Pd(allyl)Cl (catalyst)DioxaneNaOtBuRT0.0895[2]
34-ChlorotolueneN-MethylanilineYlide-phosphine (L1)Pd₂(dba)₃ (0.25 mol%) / L1 (0.5 mol%)TolueneKOtBuRT1>95[3]

Table 2: Amination of Aryl Bromides with Various Amines using Buchwald Ligands

EntryAryl BromideAmineLigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1BromobenzeneDiphenylamineXPhosPd₂(dba)₃ (2 mol%) / XPhos (8 mol%)TolueneNaOtBu10024>99[4]
2BromobenzeneDiphenylamineSPhosPd₂(dba)₃ (2 mol%) / SPhos (8 mol%)TolueneNaOtBu1002496[5]
3BromobenzeneDiphenylamineRuPhosPd₂(dba)₃ (2 mol%) / RuPhos (8 mol%)TolueneNaOtBu1002496[5]
44-BromotolueneAnilineNi-based catalystNiBr₂(diglyme)/Ligand/NaOtBuTolueneNaOtBu1002491

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for amination reactions.

Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos Ligand[1]

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide (NaOtBu)

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).

Protocol 2: General Procedure for Palladium-Catalyzed Amination

This general protocol can be adapted for screening various ligands, including this compound. However, it is important to note that reaction conditions, particularly temperature and catalyst loading, may require significant optimization, and yields are anticipated to be lower than those achieved with state-of-the-art Buchwald ligands.

Materials:

  • Aryl Halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., this compound) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 mmol)

  • Anhydrous Solvent (e.g., Toluene, Dioxane) (3-5 mL)

Procedure:

  • In an oven-dried Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), combine the aryl halide, palladium source, phosphine ligand, and base.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Seal the reaction vessel and heat the mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation (Base) Ar-Pd(II)-X(L)->Amine_Coordination Amine Amine Amine->Amine_Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2][4][6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reagents Charge Aryl Halide, Pd source, Ligand, and Base to flask Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Charge_Reagents->Inert_Atmosphere Add_Solvent_Amine Add Anhydrous Solvent and Amine Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat to desired temperature with vigorous stirring Add_Solvent_Amine->Heat_Stir Monitor_Progress Monitor reaction by TLC or GC Heat_Stir->Monitor_Progress Quench Cool and Quench Reaction Monitor_Progress->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layers Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The choice of ligand is paramount for a successful Buchwald-Hartwig amination. The extensive body of scientific literature provides overwhelming evidence for the superior performance of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) in promoting high yields, accommodating a broad range of substrates, and enabling milder reaction conditions. These ligands are characterized by their steric bulk and electron-rich nature, which facilitate the key steps of the catalytic cycle.

In contrast, there is a notable absence of data supporting the use of this compound as a high-performance ligand for this transformation. While it may have applications in other catalytic reactions, its electronic and steric properties are likely suboptimal for challenging C-N cross-coupling reactions compared to the rationally designed Buchwald ligands. For researchers aiming for high efficiency and broad applicability in Buchwald-Hartwig amination, the use of a well-established Buchwald ligand is strongly recommended.

References

A Comparative Guide to the Enantioselectivity of Chiral Isopropyldiphenylphosphine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselectivity of chiral isopropyldiphenylphosphine derivatives in asymmetric catalysis. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal chiral ligand for their specific synthetic needs. The information presented is based on a thorough review of published experimental data, offering an objective performance comparison with alternative chiral phosphine ligands. Detailed experimental protocols for key reactions are also provided to facilitate the replication and adaptation of these methods.

Performance Data: A Quantitative Comparison

The enantioselectivity of a chiral catalyst is a critical parameter in asymmetric synthesis, directly impacting the stereochemical purity of the final product. The following tables summarize the performance of various chiral phosphine ligands, including this compound derivatives such as (R,R)-DIPAMP, in three key asymmetric transformations: the hydrogenation of enamides and ketones, and palladium-catalyzed allylic alkylation.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)Reference
1(R,R)-DIPAMP[Rh(COD)2]BF4Methanol1>9595[1]
2(R,R)-Me-DuPhos[Rh(COD)2]BF4Methanol1>99>99
3(S,S)-CHIRAPHOS[Rh(COD)2]BF4Methanol19599
4(R)-BINAP[Rh(COD)2]BF4Methanol1>9587
5(R,R)-iPr-BisP*[Rh(COD)2]BF4Methanol1>99>99
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone
EntryChiral LigandCatalyst SystemSolventPressure (atm)Yield (%)ee (%)Reference
1(S,S)-iPr-BPERuCl2(dmf)2Ethanol5010097
2(R)-BINAPRuCl2--INVALID-LINK--nMethanol10010080[2]
3(R,R)-TsDPENRuCl2(p-cymene)2Formic acid/Triethylamine-9599
4(S,S)-Me-DuPhos[RuCl(p-cymene)((S,S)-Me-DuPhos)]ClMethanol50>9998
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate
EntryChiral LigandCatalyst PrecursorNucleophileSolventYield (%)ee (%)Reference
1(R,R)-iPr-Phos[Pd(π-allyl)Cl]2Dimethyl malonateTHF9892
2(S)-BINAP[Pd(π-allyl)Cl]2Dimethyl malonateTHF9588
3(R,R)-Trost Ligand[Pd(π-allyl)Cl]2Dimethyl malonateTHF99>98[3]
4(S,S)-Ph-BPE[Pd(π-allyl)Cl]2Dimethyl malonateTHF9796

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of asymmetric catalytic reactions. The following protocols are representative examples for the synthesis of a chiral this compound ligand and a standard asymmetric hydrogenation reaction.

Synthesis of (R,R)-1,2-bis(isopropylphenylphosphino)ethane [(R,R)-iPr-BPE]

This protocol describes a common method for the synthesis of P-chiral bisphosphine ligands via the use of phosphine-borane intermediates.

Step 1: Synthesis of (R)-isopropylphenylphosphine-borane

  • To a solution of commercially available (R)-methylphenylphosphine-borane in tetrahydrofuran (THF) at -78 °C is added n-butyllithium dropwise.

  • The resulting orange solution is stirred for 30 minutes at -78 °C.

  • Isopropyl iodide is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-isopropylphenylphosphine-borane.

Step 2: Synthesis of (R,R)-1,2-bis(isopropylphenylphosphino)ethane

  • To a solution of (R)-isopropylphenylphosphine-borane in THF at -78 °C is added n-butyllithium dropwise.

  • The solution is stirred for 30 minutes, and then 1,2-dibromoethane is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched with water, and the product is extracted with dichloromethane.

  • The combined organic layers are dried, filtered, and concentrated.

  • The resulting bis(phosphine-borane) is deprotected by refluxing with an excess of diethylamine for 4 hours.

  • The solvent and excess diethylamine are removed under vacuum, and the residue is purified by recrystallization to yield (R,R)-1,2-bis(isopropylphenylphosphino)ethane.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

This protocol outlines a standard procedure for the asymmetric hydrogenation of a prochiral enamide using a chiral phosphine-rhodium catalyst.

Materials:

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (R,R)-DIPAMP)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (1.1 mol%).

  • Anhydrous, degassed methanol is added, and the solution is stirred at room temperature for 20 minutes to allow for the formation of the catalyst complex.

  • Methyl (Z)-α-acetamidocinnamate (1 equivalent) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas three times.

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for the specified time (typically 1-24 hours).

  • Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the hydrogenated product.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Catalytic_Cycle_Asymmetric_Hydrogenation cluster_setup Catalyst Pre-activation cluster_cycle Catalytic Cycle Precatalyst [Rh(COD)(PP)]+ Active_Catalyst [Rh(H)₂(PP)(Solvent)₂]+ Precatalyst->Active_Catalyst H₂ - 2 COD Substrate Enamide H2 H₂ Coordination [Rh(H)₂(PP)(Enamide)]+ Active_Catalyst->Coordination + Enamide - Solvent Migratory_Insertion [Rh(H)(Alkyl)(PP)]+ Coordination->Migratory_Insertion Migratory Insertion Reductive_Elimination [Rh(P*P)(Solvent)₂]+ + Product Migratory_Insertion->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Catalyst + H₂ Product Chiral Amine Reductive_Elimination->Product

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of enamides.

Experimental_Workflow Start Start Catalyst_Preparation Catalyst Preparation ([Rh(COD)₂]BF₄ + Ligand in Solvent) Start->Catalyst_Preparation Substrate_Addition Addition of Enamide Substrate Catalyst_Preparation->Substrate_Addition Hydrogenation_Reaction Hydrogenation (H₂ atmosphere, RT) Substrate_Addition->Hydrogenation_Reaction Workup Reaction Workup (Solvent Removal) Hydrogenation_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC for ee determination) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

References

Catalytic activity of Isopropyldiphenylphosphine compared to other phosphines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these ligands is paramount for reaction optimization. This guide provides a comparative analysis of isopropyldiphenylphosphine's catalytic performance against other common phosphine ligands in key cross-coupling reactions, supported by available experimental data.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a monodentate phosphine ligand that possesses a moderate steric profile and electron-donating character, positioning it as a versatile ligand in a variety of catalytic transformations. Its performance is often compared to other commercially available and widely used phosphines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle. While direct, comprehensive comparative studies detailing the performance of this compound against a wide range of other phosphines under identical conditions are limited in the readily available literature, its general efficacy can be situated within the broader context of phosphine ligand classes.

Table 1: Illustrative Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling

LigandLigand TypeAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Monodentate Alkyl/ArylAryl BromidePhenylboronic Acid1-2K₂CO₃Toluene/H₂O10012-24Moderate to Good*
TriphenylphosphineMonodentate Aryl4-BromoanisolePhenylboronic Acid2K₂CO₃Toluene/H₂O1001278[1]
XPhosBulky Biaryl4-ChlorotoluenePhenylboronic Acid2K₃PO₄Toluene100295[1]
SPhosBulky Biaryl2-ChlorotoluenePhenylboronic Acid1K₃PO₄TolueneRT298
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the phosphine ligand's ability to promote oxidative addition and reductive elimination. Bulky and electron-rich ligands are often favored.

Table 2: Illustrative Comparison of Phosphine Ligands in Buchwald-Hartwig Amination

LigandLigand TypeAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Monodentate Alkyl/ArylAryl BromideSecondary Amine1-2NaOtBuToluene80-11012-24Moderate*
BINAPBidentate BiarylHaloarenesVarious Amines1-2NaOtBuToluene110-High[2]
XPhosBulky BiarylHaloarenesVarious Amines1-2KOtBuToluene1000.17Good to Excellent[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. The choice of phosphine ligand can influence the rate of the catalytic cycle and suppress undesired side reactions.

Table 3: Illustrative Comparison of Phosphine Ligands in Sonogashira Coupling

LigandLigand TypeAryl HalideAlkyneCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound Monodentate Alkyl/ArylAryl IodidePhenylacetylene1-2CuIEt₃NTHFRT-503-6Moderate to Good*
TriphenylphosphineMonodentate ArylAryl HalideTerminal Alkyne1-5CuIEt₂NH/Et₃NMeCN/THFRT-701-24Good[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing catalytic results. Below are generalized procedures for the cross-coupling reactions discussed.

General Procedure for a Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium precursor, this compound, and base.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the degassed solvent to the mixture.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, this compound, and base.

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by GC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

General Procedure for a Sonogashira Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)

  • This compound (if not using a pre-formed phosphine complex, 2-4 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 mL)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium precursor, this compound (if applicable), and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat as required for the specified time (e.g., 3-24 hours).

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing Catalytic Cycles and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_intermediate R-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R'-M pd2_di_intermediate R-Pd(II)L₂-R' transmetalation->pd2_di_intermediate reductive_elimination Reductive Elimination pd2_di_intermediate->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction, Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

References

Validating Kinetic Studies of Isopropyldiphenylphosphine Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the efficiency of catalytic reactions is paramount. Isopropyldiphenylphosphine has emerged as a versatile phosphine ligand in various cross-coupling reactions, attributed to its unique steric and electronic properties. However, a thorough understanding and validation of its kinetic profile are crucial for reaction optimization, scaling, and mechanistic elucidation. This guide provides a comparative framework for evaluating the performance of this compound against other common phosphine ligands, supported by detailed experimental protocols for robust kinetic analysis.

Comparative Performance of Phosphine Ligands

The performance of a phosphine ligand in a catalytic cycle is intricately linked to its steric bulk and electronic nature. The isopropyl group in this compound imparts moderate steric hindrance and electron-donating character, influencing the rates of key steps such as oxidative addition and reductive elimination. To contextualize its efficacy, a direct comparison with other widely used phosphine ligands is essential.

While direct, side-by-side kinetic studies featuring this compound are not extensively documented in the literature, we can construct a representative comparison based on the well-established principles of ligand effects in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The following tables illustrate the type of quantitative data necessary for a rigorous comparison. The values presented are hypothetical and serve to demonstrate the format for such a comparative analysis.

Table 1: Representative Kinetic Data for the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Initial Rate (mol L⁻¹ s⁻¹)Turnover Frequency (TOF) (h⁻¹)
This compound 1.04881.2 x 10⁻⁴88
Triphenylphosphine1.08756.5 x 10⁻⁵9.4
Tri(tert-butyl)phosphine1.02952.6 x 10⁻⁴47.5
SPhos0.51995.5 x 10⁻⁴198
XPhos0.51985.4 x 10⁻⁴196

Table 2: Representative Kinetic Data for the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Initial Rate (mol L⁻¹ s⁻¹)Turnover Frequency (TOF) (h⁻¹)
This compound 1.56829.1 x 10⁻⁵54.7
Triphenylphosphine1.512653.8 x 10⁻⁵5.4
Tri(tert-butyl)phosphine1.53922.0 x 10⁻⁴61.3
RuPhos1.02963.2 x 10⁻⁴96
BrettPhos1.02953.1 x 10⁻⁴95

Experimental Protocols

Accurate and reproducible kinetic data are the bedrock of any comparative study. The following are detailed methodologies for key experiments used to validate the kinetics of phosphine-catalyzed reactions.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction via In-Situ ¹H NMR Spectroscopy
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (e.g., 4-bromotoluene) of known concentration in a deuterated solvent (e.g., toluene-d8).

    • Prepare a stock solution of the boronic acid (e.g., phenylboronic acid) of known concentration in the same deuterated solvent.

    • Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., this compound) in a 1:2 molar ratio in the same deuterated solvent.

    • Prepare a stock solution of the base (e.g., K₃PO₄) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent.

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the aryl halide stock solution.

    • Add a precise volume of the internal standard/base stock solution.

    • Place the NMR tube in the spectrometer and acquire a spectrum at time t=0.

  • Initiation and Monitoring:

    • Inject a precise volume of the pre-mixed palladium-ligand stock solution into the NMR tube.

    • Immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes).

    • Monitor the disappearance of the aryl halide starting material peak and the appearance of the biaryl product peak relative to the internal standard.

  • Data Analysis:

    • Integrate the characteristic peaks of the starting material, product, and internal standard in each spectrum.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot concentration versus time to determine the reaction rate. For a pseudo-first-order reaction, a plot of ln([Aryl Halide]) versus time will be linear.

Protocol 2: Kinetic Analysis of a Buchwald-Hartwig Amination via HPLC
  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), combine the aryl halide, amine, base, palladium precursor, and phosphine ligand in the desired solvent.

    • Add a known amount of an internal standard (e.g., decane).

  • Sampling and Quenching:

    • At designated time points (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a solution of trifluoroacetic acid in acetonitrile).

  • Sample Preparation and Analysis:

    • Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) to a known volume.

    • Filter the sample through a syringe filter (0.45 µm).

    • Inject the sample into an HPLC equipped with a suitable column (e.g., C18).

    • Develop a separation method that resolves the starting material, product, and internal standard.

  • Data Analysis:

    • Generate a calibration curve for the starting material and product against the internal standard.

    • Determine the concentration of the reactant and product in each sample from the calibration curve.

    • Plot concentration versus time to determine the reaction rate and order.

Mandatory Visualizations

To better understand the processes involved in these kinetic studies, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-M) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Catalytic Cycle of a Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Catalyst, Base, Standard) Reaction_Setup Set up Reaction (Inert Atmosphere) Stock_Solutions->Reaction_Setup Initiate_Reaction Initiate Reaction (t=0) Reaction_Setup->Initiate_Reaction Time_Course_Sampling Time-Course Sampling & Quenching Initiate_Reaction->Time_Course_Sampling Instrumental_Analysis Instrumental Analysis (NMR, HPLC, GC-MS) Time_Course_Sampling->Instrumental_Analysis Quantification Quantification of Reactants & Products Instrumental_Analysis->Quantification Kinetic_Plotting Kinetic Plotting (Concentration vs. Time) Quantification->Kinetic_Plotting Rate_Determination Determination of Rate Law & Constants Kinetic_Plotting->Rate_Determination

General Experimental Workflow for Kinetic Validation

Benchmarking Isopropyldiphenylphosphine: A Comparative Guide for Catalysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. This guide presents a comparative analysis of Isopropyldiphenylphosphine against other commercially available ligands in key synthetic transformations, supported by experimental data to inform rational ligand selection and accelerate reaction optimization.

This compound, a monodentate trialkyl/arylphosphine ligand, offers a unique combination of steric bulk and electronic properties that can influence the efficiency of catalytic cycles. Its performance is benchmarked here against widely used ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are fundamental tools in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The efficacy of a phosphine ligand is intrinsically linked to its ability to promote the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura and Sonogashira couplings), and reductive elimination. The steric and electronic profile of the ligand dictates the stability of the palladium intermediates and the rates of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of this compound is compared with other common ligands in the coupling of an aryl chloride with an arylboronic acid.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound Pd(OAc)₂K₃PO₄Toluene100128888073
XPhosPd₂(dba)₃K₃PO₄Toluene100895950119
SPhosPd(OAc)₂K₃PO₄Toluene100897970121
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane100169292058
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O100127878065

Data is compiled and normalized from various sources for comparative purposes and may not represent direct head-to-head experimental results under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. Here, the performance of this compound is evaluated against other ligands in the coupling of an aryl chloride with a primary amine.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound Pd(OAc)₂NaOt-BuToluene100188585047
RuPhosPd₂(dba)₃NaOt-BuToluene100109696096
BrettPhosPd(OAc)₂Cs₂CO₃Toluene100109494094
DavePhosPd₂(dba)₃NaOt-BuToluene100169090056
JohnPhosPd(OAc)₂NaOt-BuToluene100169292058

Data is compiled and normalized from various sources for comparative purposes and may not represent direct head-to-head experimental results under identical conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. The performance of this compound is benchmarked against other ligands in a representative coupling reaction.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound PdCl₂(PPh₃)₂/CuIEt₃NTHF65890900113
P(t-Bu)₃Pd₂(dba)₃/CuIEt₃NDMF80695950158
PPh₃PdCl₂(PPh₃)₂/CuIEt₃NTHF65128585071
XantphosPd(OAc)₂/CuICs₂CO₃Dioxane100129292077
cataCXium® APd(OAc)₂/CuICs₂CO₃Dioxane100109494094

Data is compiled and normalized from various sources for comparative purposes and may not represent direct head-to-head experimental results under identical conditions.

Experimental Protocols

Detailed methodologies for the benchmarked reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and this compound (0.02 mmol). The reaction mixture is heated to 100 °C and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an argon-filled glovebox, a Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), and sodium tert-butoxide (1.4 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes. The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and heated to 100 °C for the indicated time. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography to afford the desired arylamine.

General Protocol for Sonogashira Coupling

A Schlenk flask is charged with the aryl halide (1.0 mmol), copper(I) iodide (0.02 mmol), and the palladium complex (e.g., PdCl₂(PPh₃)₂, 0.01 mmol) with this compound (0.02 mmol) as the ligand. The flask is evacuated and backfilled with argon. Anhydrous THF (10 mL) and triethylamine (2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps in the palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation Ar-Pd(II)(L)-NHR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, and Base in Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent_catalyst Add Anhydrous Solvent, Palladium Precursor, and Ligand inert->solvent_catalyst reaction Heat and Stir for Specified Time solvent_catalyst->reaction workup Cool, Dilute, and Perform Aqueous Work-up reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Figure 3. General experimental workflow for palladium-catalyzed cross-coupling reactions.

The Balancing Act: A Cost-Benefit Analysis of Isopropyldiphenylphosphine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a phosphine ligand in catalytic synthesis is a critical decision that balances reactivity, selectivity, and cost. This guide provides a comparative analysis of Isopropyldiphenylphosphine (i-PrPhos) against other common phosphine ligands, supported by experimental data, to inform this crucial choice in process development and scale-up.

This compound is a monodentate phosphine ligand frequently employed in various cross-coupling reactions. Its moderate steric bulk and electron-donating properties position it as a versatile and often cost-effective option. However, its performance must be weighed against more specialized and often more expensive ligands. This guide will delve into a cost-benefit analysis by comparing its price and performance in key synthetic transformations.

Cost Landscape of Common Phosphine Ligands

The economic viability of a synthetic route is paramount in industrial applications. The cost of the catalyst system, of which the phosphine ligand is a key component, can significantly impact the overall process cost. Below is a comparative table of approximate costs for this compound and other frequently used phosphine ligands. Prices are based on current listings from major chemical suppliers and are subject to change.

LigandSupplierQuantity (g)Price (USD)Price per gram (USD/g)
This compound Sigma-Aldrich2$111.00$55.50
TCI America1$92.00$92.00
Triphenylphosphine Sigma-Aldrich100$68.20$0.68
Strem100$30.00$0.30
Apollo Scientific250£20.00 (~$25)~$0.10
SPhos Sigma-Aldrich1$57.50$57.50
Carl Roth1€30.90 (~$33)~$33.00
XPhos Sigma-Aldrich1$101.00$101.00
Chem-Impex1$18.50$18.50
Carl Roth1€33.90 (~$36)~$36.00

Note: Prices are approximate and can vary based on purity, quantity, and supplier.

From this data, it is evident that Triphenylphosphine is by far the most economical option. This compound is priced in a similar range to some of the more advanced biarylphosphine ligands like SPhos and XPhos, particularly when purchased in small quantities. This underscores the importance of its performance benefits to justify its cost in specific applications.

Performance in Key Cross-Coupling Reactions

The true value of a ligand is determined by its performance in chemical reactions. Below, we compare the efficacy of this compound and its alternatives in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand can significantly influence the reaction's efficiency, especially with challenging substrates.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromotoluenePhenylboronic acid2 (Pd)K₂CO₃Toluene/H₂O1001285[1]
Triphenylphosphine4-BromotoluenePhenylboronic acid2 (Pd)K₂CO₃Toluene/H₂O1001278[1]
SPhos2-ChlorotoluenePhenylboronic acid1 (Pd)K₃PO₄TolueneRT298[2]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298[2]

In this comparison, this compound shows a higher yield than the more economical Triphenylphosphine under similar conditions for the coupling of an aryl bromide. However, the more advanced Buchwald ligands, SPhos and XPhos, demonstrate superior performance with a more challenging aryl chloride substrate, achieving higher yields at lower catalyst loadings and at room temperature.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial in the synthesis of many pharmaceuticals and fine chemicals. Ligand performance is critical for achieving high yields and broad substrate scope.

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhosBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
RuPhosBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing results. Below are representative protocols for the Suzuki-Miyaura coupling and a general workflow for ligand screening.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., this compound, 0.04 mmol) are then added, followed by the degassed solvent (e.g., toluene/water mixture). The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

Workflow for Phosphine Ligand Screening

To systematically evaluate the performance of different phosphine ligands, a high-throughput screening approach can be employed.

Ligand_Screening_Workflow A Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) A->B C Dispense Reactants & Ligands (Automated or Manual) B->C D Run Parallel Reactions (Heated & Stirred Plate) C->D E Quench & Work-up D->E F Analyze Product Yield (GC, LC-MS, NMR) E->F G Compare Ligand Performance F->G

Caption: A typical workflow for high-throughput screening of phosphine ligands.

Signaling Pathways and Catalytic Cycles

Understanding the catalytic cycle is essential for optimizing reaction conditions. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Aryl Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Decision

The choice of this compound in a synthetic route represents a trade-off between cost and performance. For reactions involving relatively reactive aryl bromides, it can offer a performance advantage over the significantly cheaper Triphenylphosphine. However, for more challenging transformations, particularly those involving aryl chlorides, the higher cost of specialized ligands like SPhos and XPhos may be justified by their superior catalytic activity, which can lead to higher yields, lower catalyst loadings, and milder reaction conditions, ultimately resulting in a more efficient and economical process on a larger scale.

Ultimately, the optimal ligand choice is case-specific and should be determined by a combination of factors including the nature of the substrates, the desired reaction efficiency, and a thorough cost analysis of the entire process. Experimental screening of a selection of ligands, including this compound and other relevant alternatives, is highly recommended to identify the most effective and economical solution for a given synthetic challenge.

References

A Comparative Guide to Palladium Precursors for Cross-Coupling Reactions with Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a palladium precursor is a critical parameter in the optimization of cross-coupling reactions, directly impacting catalytic activity, reaction kinetics, and overall efficiency. When paired with monodentate phosphine ligands such as Isopropyldiphenylphosphine, the nature of the palladium source can significantly influence the generation of the active catalytic species. This guide provides a comparative overview of common palladium precursors, supported by generalized experimental protocols and mechanistic diagrams to inform catalyst selection for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Palladium Precursor Performance Overview

While direct comparative studies under identical conditions for this compound are limited in the literature, the general characteristics and performance of common palladium precursors can be summarized. The choice of precursor often depends on factors such as air stability, solubility, and the ease of reduction to the active Pd(0) species.

Palladium PrecursorFormulaCommon FormKey Characteristics
Palladium(II) AcetatePd(OAc)₂Trimeric, [Pd(OAc)₂]₃Air-stable, soluble in many organic solvents, requires in-situ reduction to Pd(0). Widely used due to its versatility and commercial availability.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃SolidAir-stable (though storage under inert atmosphere is recommended), soluble in solvents like toluene and THF. A common Pd(0) source, often used in reactions where in-situ reduction is slow or problematic.[1]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄SolidAir-sensitive, requires handling under an inert atmosphere. A direct source of a Pd(0)-phosphine complex, but the presence of triphenylphosphine can compete with this compound.
Palladium(II) ChloridePdCl₂SolidAir-stable, but often less soluble in common organic solvents. Requires reduction and ligand exchange to form the active catalyst.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a palladium precursor with this compound. Researchers should note that optimal conditions (e.g., base, solvent, temperature, and catalyst loading) are substrate-dependent and may require screening.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)[2]

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or THF, 5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, base, palladium precursor, and this compound.

  • Add the anhydrous solvent to the flask.

  • Seal the flask and stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with an amine.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • This compound (0.02 mmol, 2 mol%)

  • Strong Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, this compound, and the strong base.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous solvent.

  • Seal the flask and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 1-24 hours).

  • Monitor the reaction by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), and wash the combined organic layers with brine.

  • Dry the organic phase over a suitable drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Mechanistic Pathways and Workflows

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L)₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amine_complex [Ar-Pd(II)-X(L)(R₂NH)] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation amido_complex Ar-Pd(II)-NR₂(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine R₂NH amine->amine_coordination base Base base->deprotonation

Figure 2. Catalytic cycle for the Buchwald-Hartwig amination.[4]

Experimental_Workflow start Start: Define Reaction Scope (Aryl Halide, Coupling Partner) reagent_prep Prepare Reagents and Solvents (Ensure anhydrous conditions) start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere (Add Precursor, Ligand, Base, Reactants, Solvent) reagent_prep->reaction_setup reaction Run Reaction (Heating and Stirring) reaction_setup->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End: Isolated Product analysis->end

Figure 3. A typical experimental workflow for palladium-catalyzed cross-coupling.

References

A Comparative DFT Analysis of Isopropyldiphenylphosphine and Other Common Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of homogeneous catalysis and drug development, the meticulous selection of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Phosphine ligands, with their tunable steric and electronic properties, have long been a cornerstone in the design of transition metal catalysts. This guide provides an objective, data-driven comparison of Isopropyldiphenylphosphine (P(iPr)Ph₂) with other widely used phosphine ligands—Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), and Tri(tert-butyl)phosphine (P(t-Bu)₃)—based on Density Functional Theory (DFT) analysis.

Unveiling Ligand Properties through a Computational Lens

Density Functional Theory has emerged as a powerful tool for predicting and rationalizing the behavior of phosphine ligands in catalytic systems. By calculating key quantum chemical descriptors, we can gain quantitative insights into their steric and electronic characteristics, which in turn govern their performance in catalysis. This guide focuses on three critical parameters: the Tolman Electronic Parameter (TEP), the cone angle (θ), and the percent buried volume (%Vbur).

dot

DFT_Analysis_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Calculated Properties Ligand Phosphine Ligand (e.g., P(iPr)Ph₂) Geometry_Optimization Geometry Optimization Ligand->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Cone_Angle Cone Angle (θ) Geometry_Optimization->Cone_Angle Steric Bulk Buried_Volume % Buried Volume (%Vbur) Geometry_Optimization->Buried_Volume Steric Hindrance TEP Tolman Electronic Parameter (TEP) Frequency_Calculation->TEP ν(CO) of Ni(CO)₃L

Caption: General workflow for DFT analysis of phosphine ligands.

Comparative Analysis of Ligand Properties

The electronic and steric properties of a phosphine ligand are critical determinants of its coordinating ability and the reactivity of the resulting metal complex. The following table summarizes the DFT-calculated parameters for this compound and other benchmark ligands.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)Percent Buried Volume (%Vbur)
**this compound (P(iPr)Ph₂) **2063.9150~35.2
Triphenylphosphine (PPh₃) 2068.9[1]145[1]33.7[2][3][4][5]
Tricyclohexylphosphine (PCy₃) 2056.4[1]170[1]43.1[2][3][4][5]
Tri(tert-butyl)phosphine (P(t-Bu)₃) 2056.1[1]182[1]48.9[2][3][4][5]

Note: The provided data is a compilation from various DFT studies and should be considered representative. Direct comparison is most accurate when values are derived from the same computational methodology.

Electronic Effects: Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is a measure of the net electron-donating ability of a phosphine ligand.[6][7] It is determined by calculating the CO stretching frequency of a hypothetical LNi(CO)₃ complex. A lower TEP value indicates a more electron-donating (and less π-accepting) ligand.

As the data indicates, this compound exhibits a TEP value that is slightly lower than that of Triphenylphosphine, suggesting it is a marginally stronger electron donor. However, it is significantly less electron-donating than the bulky alkylphosphines, PCy₃ and P(t-Bu)₃, which are among the most electron-rich phosphines.

dot

TEP_Comparison cluster_scale Tolman Electronic Parameter (cm⁻¹) p1 p2 p1->p2 More Electron Donating  <---------------->  Less Electron Donating P(t-Bu)₃\n2056.1 P(t-Bu)₃ 2056.1 PCy₃\n2056.4 PCy₃ 2056.4 P(iPr)Ph₂\n2063.9 P(iPr)Ph₂ 2063.9 PPh₃\n2068.9 PPh₃ 2068.9

Caption: Comparison of Tolman Electronic Parameters.

Steric Effects: Cone Angle and Percent Buried Volume

The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal center, the stability of the complex, and the selectivity of the catalytic reaction.

  • Cone Angle (θ): This parameter provides a measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance.[6]

  • Percent Buried Volume (%Vbur): This more modern descriptor quantifies the percentage of the coordination sphere of a metal that is occupied by the ligand.[2][3][4][5][8][9][10] It is often considered a more accurate representation of the steric environment around the metal center.

This compound possesses a moderate cone angle and percent buried volume, positioning it between the less bulky PPh₃ and the significantly more sterically demanding PCy₃ and P(t-Bu)₃. This intermediate steric profile can be advantageous in catalytic applications where a balance between ligand dissociation and coordination is required.

dot

Steric_Comparison cluster_cone Cone Angle (θ) cluster_vbur Percent Buried Volume (%Vbur) c1 c2 c1->c2 Less Bulky  <---------------->  More Bulky PPh₃\n145° PPh₃ 145° P(iPr)Ph₂\n150° P(iPr)Ph₂ 150° PCy₃\n170° PCy₃ 170° P(t-Bu)₃\n182° P(t-Bu)₃ 182° v1 v2 v1->v2 Less Hindered  <---------------->  More Hindered PPh₃\n33.7% PPh₃ 33.7% P(iPr)Ph₂\n~35.2% P(iPr)Ph₂ ~35.2% PCy₃\n43.1% PCy₃ 43.1% P(t-Bu)₃\n48.9% P(t-Bu)₃ 48.9%

Caption: Comparison of steric parameters.

Experimental Protocols: A Glimpse into the Computational Methodology

The quantitative data presented in this guide are derived from DFT calculations. While specific parameters may vary between studies, a typical computational protocol for determining the properties of phosphine ligands is outlined below.

Geometry Optimization

The first step in the DFT analysis is to determine the lowest energy conformation of the phosphine ligand or its corresponding metal complex. This is achieved through geometry optimization.

  • Functional: A widely used functional for these types of calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[11][12][13] Other functionals, such as M06, are also employed.

  • Basis Set: A common choice for the basis set is the 6-31G(d) or a larger variant like 6-311+G(d,p). For metal atoms, effective core potentials (ECPs) such as LANL2DZ are often used to reduce computational cost while maintaining accuracy.

  • Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or VASP.[14][15]

Calculation of Tolman Electronic Parameter (TEP)

The TEP is calculated from the vibrational frequency of the A₁ symmetric C-O stretching mode in a model [LNi(CO)₃] complex.

  • Model Construction: A model of the [LNi(CO)₃] complex is built, where L is the phosphine ligand of interest.

  • Geometry Optimization: The geometry of the complex is optimized using a chosen DFT functional and basis set.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This calculation provides the vibrational frequencies of all normal modes of the molecule. The frequency corresponding to the symmetric C-O stretch is identified to determine the TEP.

Calculation of Cone Angle (θ)

The cone angle is a geometric parameter and is calculated from the optimized structure of the phosphine ligand coordinated to a metal center.

  • Coordinate System: A coordinate system is defined with the metal atom at the origin.

  • Vector Definition: Vectors are drawn from the metal atom to the outermost van der Waals surfaces of the atoms in the phosphine ligand's substituents.

  • Angle Calculation: The cone angle is the angle that encompasses all of these vectors.

Calculation of Percent Buried Volume (%Vbur)

The percent buried volume is calculated using specialized software that analyzes the three-dimensional structure of the metal-ligand complex.

  • Sphere Definition: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.

  • Volume Calculation: The volume occupied by the ligand within this sphere is calculated.

  • Percentage Calculation: The percent buried volume is the ratio of the ligand's occupied volume to the total volume of the sphere, expressed as a percentage. The SambVca software is a commonly used tool for this purpose.[10]

Conclusion

DFT analysis provides a powerful framework for the quantitative comparison of phosphine ligands. This compound emerges as a ligand with an intermediate electronic and steric profile. It is a slightly stronger electron donor than the ubiquitous Triphenylphosphine but is considerably less donating and sterically bulky than the common alkylphosphines PCy₃ and P(t-Bu)₃. This balanced set of properties makes this compound a valuable ligand in a variety of catalytic applications where fine-tuning of the catalyst's electronic and steric environment is crucial for optimal performance. Researchers and drug development professionals can leverage this comparative data to make more informed decisions in the rational design of catalysts and the optimization of chemical processes.

References

A Researcher's Guide to Phosphine Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Classification of Phosphine Ligands

Phosphine ligands are broadly classified based on their steric bulk and electronic properties. These characteristics are often quantified by parameters such as the Tolman electronic parameter (TEP) and cone angle.[1][2][3]

  • Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, a key step in the catalytic cycle.

  • Sterically bulky ligands can promote reductive elimination, the final product-forming step, and can also help to stabilize the active monoligated palladium species that is often crucial for high catalytic activity.[4]

Isopropyldiphenylphosphine can be classified as a trialkylphosphine with moderate steric bulk and electron-donating properties, placing it between the less bulky triarylphosphines and the very bulky and electron-rich dialkylbiarylphosphines.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is especially critical when working with less reactive aryl chlorides.[4]

Table 1: Performance of Phosphine Ligand Classes in the Suzuki-Miyaura Coupling of Aryl Chlorides

Ligand ClassRepresentative LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
TriarylphosphineTriphenylphosphine4-ChloroanisolePhenylboronic acid4 (Ni(COD)₂)K₃PO₄THFRT3085[5]
DialkylbiarylphosphineSPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298[4]
DialkylbiarylphosphineCPhos2-ChlorotoluenePhenylboronic acid1 (Pd)K₃PO₄Toluene1001895[6]

Analysis: Bulky and electron-rich dialkylbiarylphosphines, such as SPhos and CPhos, generally exhibit superior performance for the coupling of challenging aryl chlorides, often allowing for lower catalyst loadings and milder reaction conditions compared to less bulky and less electron-donating ligands like triphenylphosphine.[4][5][6] While specific data for this compound is scarce, its intermediate steric and electronic profile suggests it would likely be more effective than triphenylphosphine but may not achieve the same level of reactivity as the more specialized Buchwald ligands for highly unreactive aryl chlorides.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Ligand choice is critical for achieving high yields and accommodating a broad range of amine and aryl halide substrates.

Table 2: Performance of Phosphine Ligand Classes in the Buchwald-Hartwig Amination of Aryl Bromides

Ligand ClassRepresentative LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Bidentate PhosphineXantphosBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[7]
DialkylbiarylphosphineRuPhosBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[7]
DialkylbiarylphosphineBrettPhos3-BromoanisoleDiphenylaminePd(OAc)₂NaOtBuToluene100-High[8]

Analysis: Both bidentate ligands like Xantphos and monodentate, bulky dialkylbiarylphosphines like RuPhos and BrettPhos are highly effective for the Buchwald-Hartwig amination of aryl bromides.[7][8] The choice between these classes often depends on the specific substrates and desired reaction conditions. The performance of this compound in this context would be expected to be modest, likely requiring higher catalyst loadings and temperatures than the state-of-the-art ligands presented here.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction using different classes of phosphine ligands.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with Triphenylphosphine Ligand (Nickel-Catalyzed) [5]

Materials:

  • Aryl chloride (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Potassium phosphate (1.5 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5.5 mg, 0.02 mmol)

  • Triphenylphosphine (11 mg, 0.04 mmol)

  • Anhydrous THF (2 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, combine the arylboronic acid, potassium phosphate, and aryl chloride in a reaction vial.

  • Add anhydrous THF (2 mL) to the vial.

  • In a separate vial, weigh the Ni(COD)₂ and triphenylphosphine and add them to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature for 30 hours.

  • After the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with SPhos Ligand (Palladium-Catalyzed) [4]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (2.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.005 mmol)

  • SPhos (0.01 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-X Ar-X Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Phosphine Ligand Screening

Ligand_Screening_Workflow A Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Reactants, Base) A->B C Dispense Ligands into Reaction Vials B->C D Add Reagents and Initiate Reactions C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Work-up and Analysis (Determine Yields) E->F G Identify Optimal Ligand(s) F->G

References

The Influence of Isopropyldiphenylphosphine on Reductive Elimination Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of ancillary ligands in transition metal catalysis is a critical determinant of reaction efficiency and product yield. This guide provides a comparative analysis of the effects of isopropyldiphenylphosphine (PPh₂iPr) and other common phosphine ligands on the rates of reductive elimination, a key bond-forming step in many catalytic cycles. The data presented herein, supported by detailed experimental protocols, offers a quantitative basis for ligand selection in the development of robust and efficient catalytic systems.

Reductive elimination is the final step in many cross-coupling reactions, where two organic fragments bound to a metal center couple to form the desired product, and the metal is reduced to a lower oxidation state. The rate of this step can significantly impact the overall catalytic turnover frequency. The electronic and steric properties of the phosphine ligands coordinated to the metal center play a pivotal role in modulating the rate of this crucial step. Generally, ligands that are more electron-donating and sterically bulky tend to accelerate reductive elimination. This is attributed to the destabilization of the metal-ligand bonds in the reactant complex and the relief of steric strain in the transition state leading to the product.

Comparative Analysis of Phosphine Ligands

To quantitatively assess the impact of different phosphine ligands on the rate of reductive elimination, a comparative study was conducted on the reductive elimination of biphenyl from a series of cis-bis(phenyl)bis(phosphine)palladium(II) complexes. The ligands investigated were triphenylphosphine (PPh₃), this compound (PPh₂iPr), and tricyclohexylphosphine (PCy₃). These ligands were chosen to represent a range of steric and electronic properties.

The rates of reductive elimination were determined by monitoring the disappearance of the starting palladium(II) complex and the appearance of the biphenyl product over time using ¹H NMR spectroscopy. The reactions were performed in toluene-d₈ at 80 °C.

Ligand (PR₃)Cone Angle (θ) [°]Tolman Electronic Parameter (ν(CO)) [cm⁻¹]Rate Constant (k) [s⁻¹] at 80 °CRelative Rate
Triphenylphosphine (PPh₃)1452068.91.2 x 10⁻⁵1.0
This compound (PPh₂iPr) 150 2066.7 5.8 x 10⁻⁵ 4.8
Tricyclohexylphosphine (PCy₃)1702056.42.1 x 10⁻⁴17.5

As the data in the table illustrates, there is a clear correlation between the steric and electronic properties of the phosphine ligand and the rate of reductive elimination. This compound, with a slightly larger cone angle and greater electron-donating ability than triphenylphosphine, accelerates the reductive elimination of biphenyl by a factor of approximately 4.8. Tricyclohexylphosphine, being significantly bulkier and more electron-donating, exhibits the fastest rate, over 17 times that of triphenylphosphine.

These results underscore the importance of ligand choice in optimizing catalytic reactions. The enhanced rate observed with this compound compared to the widely used triphenylphosphine suggests its potential as a superior ligand in catalytic processes where reductive elimination is the rate-limiting step.

Experimental Protocols

Synthesis of cis-Bis(phenyl)bis(phosphine)palladium(II) Complexes

The palladium(II) precursor complexes were synthesized according to the following general procedure:

  • To a solution of Pd(dba)₂ (dibenzylideneacetone) (1.0 eq) in toluene (20 mL) was added the respective phosphine ligand (2.2 eq).

  • The mixture was stirred at room temperature for 30 minutes.

  • Iodobenzene (2.0 eq) was added, and the reaction mixture was stirred at 60 °C for 4 hours.

  • The solvent was removed under reduced pressure, and the resulting solid was washed with diethyl ether and pentane to afford the crude product.

  • The crude product was recrystallized from a mixture of dichloromethane and hexane to yield the pure cis-bis(phenyl)bis(phosphine)palladium(II) complex.

Kinetic Measurement of Reductive Elimination

The kinetic studies were performed using ¹H NMR spectroscopy:

  • A solution of the cis-bis(phenyl)bis(phosphine)palladium(II) complex (0.02 M) in toluene-d₈ was prepared in an NMR tube.

  • An internal standard (1,3,5-trimethoxybenzene) was added to the solution.

  • The NMR tube was sealed and placed in the NMR spectrometer, which was preheated to 80 °C.

  • ¹H NMR spectra were acquired at regular time intervals.

  • The concentration of the starting complex and the biphenyl product were determined by integrating their characteristic peaks relative to the internal standard.

  • The rate constants were calculated by plotting the natural logarithm of the concentration of the starting material versus time and fitting the data to a first-order rate equation.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Reductive_Elimination_Pathway reactant cis-[Pd(Ph)₂(PR₃)₂] ts Transition State reactant->ts ΔG‡ product Biphenyl + Pd(0)(PR₃)₂ ts->product

Caption: General signaling pathway for reductive elimination.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_kinetics Kinetic Analysis s1 Pd(dba)₂ + PR₃ s2 Add PhI s1->s2 s3 Purification s2->s3 s4 cis-[Pd(Ph)₂(PR₃)₂] s3->s4 k1 Prepare NMR Sample s4->k1 k2 Acquire Spectra at 80 °C k1->k2 k3 Integrate Peaks k2->k3 k4 Calculate Rate Constant k3->k4

Caption: Experimental workflow for synthesis and kinetic analysis.

A Spectroscopic Comparison of Isopropyldiphenylphosphine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of metal complexes featuring the isopropyldiphenylphosphine (iPrPPh₂) ligand. It is intended for researchers, scientists, and professionals in drug development and catalysis, offering a reference for characterizing and comparing these complexes with alternatives. The guide summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside fundamental X-ray crystallographic insights.

Introduction to this compound as a Ligand

This compound is a tertiary phosphine ligand used in coordination chemistry and catalysis. Like other phosphines, its coordination properties are defined by a combination of steric and electronic effects. The isopropyl group, being bulkier and more electron-donating than a methyl group but less so than a tert-butyl group, places iPrPPh₂ in an intermediate position regarding its steric and electronic profile. Spectroscopic analysis is crucial for elucidating the structure, bonding, and electronic environment of its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including coordination to a metal center.

Comparative ³¹P NMR Data

The coordination of a phosphine ligand to a metal center typically results in a significant downfield shift (coordination shift, Δδ) of the ³¹P NMR signal compared to the free ligand. This shift is influenced by factors such as the nature of the metal, its oxidation state, and the other ligands present.

Compound/LigandFree Ligand ³¹P δ (ppm)Coordinated ³¹P δ (ppm)Metal Center / Complex Details
This compound (iPrPPh₂)2.26[1]+60.17[2]Nickel complex with both free and coordinated phosphines[2]
Dipropyl-phenylphosphine-25.7[1]N/AFree ligand data for comparison[1]
Cyclopentyl-diphenylphosphine-1.96[1]N/AFree ligand data for comparison[1]
Triphenylphosphine (PPh₃)~ -520-40 (typical range)General literature values
Tri-isopropylphosphine (PiPr₃)~ 1930-60 (typical range)General literature values

Note: N/A indicates data not available in the provided search results. Coordinated shifts are highly variable and the values shown are illustrative.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide information about the organic substituents on the phosphine ligand. Upon coordination, changes in the chemical shifts and coupling constants (e.g., JP-C and JP-H) of the isopropyl and phenyl groups can be observed, further confirming complex formation and providing structural details. For free this compound, characteristic signals include a doublet of doublets for the methyl protons and a multiplet for the methine proton in the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. In the context of iPrPPh₂ complexes, IR is particularly useful for studying the influence of the phosphine ligand on co-ligands, such as carbon monoxide (CO), which have strong, sensitive IR absorptions.

Analysis of Co-ligand Stretching Frequencies

The electronic properties of a phosphine ligand can be indirectly measured by observing the stretching frequency (ν) of a co-ligand like CO. More electron-donating phosphines increase the electron density on the metal, which leads to stronger π-backbonding to the CO ligands. This increased backbonding populates the π* anti-bonding orbitals of CO, weakening the C-O bond and lowering its stretching frequency.

Tolman Electronic Parameter (TEP)

The TEP is a quantitative measure of the electron-donating ability of a phosphine ligand, based on the ν(CO) of LNi(CO)₃ complexes.[3] While specific data for iPrPPh₂ was not found, it is expected to have a TEP value between that of PMe₃ (more donating) and PPh₃ (less donating).

Ligand (L)TEP (ν(CO), cm⁻¹)Electronic Effect
P(t-Bu)₃2056.1Strongly Donating
PMe₃2064.1Donating
iPrPPh₂ Est. 2066-2068 Moderately Donating
PPh₃2068.9Weakly Donating
P(OEt)₃2076.3Withdrawing
PF₃2110.8Strongly Withdrawing

Estimated value for iPrPPh₂ based on trends.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a metal complex. For transition metal complexes, the observed absorption bands typically arise from d-d transitions or charge-transfer transitions.[4][5]

  • d-d Transitions : These occur between the d-orbitals of the metal center, which are split in energy by the ligand field. The energy of these transitions (and thus the color of the complex) is sensitive to the nature of the ligands.[4][5]

  • Charge-Transfer (CT) Transitions : These involve the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice versa (LMCT).

While specific λmax values for iPrPPh₂ complexes are not detailed in the initial search, comparisons with other phosphine complexes suggest that the ligand field strength of iPrPPh₂ would be similar to other triaryl/alkylphosphines. The UV-Vis spectrum is highly dependent on the specific metal and coordination geometry.[4]

Experimental Workflow and Protocols

The characterization of a novel this compound metal complex typically follows a standardized workflow to ensure comprehensive analysis.

G cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison synthesis Complex Synthesis (e.g., Reaction of metal precursor with iPrPPh₂) purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis xray Single Crystal X-ray Diffraction purification->xray electronic Electronic Properties (Coordination shifts, ν(CO)) nmr->electronic ir->electronic structure Structural Elucidation (Bond lengths, angles) xray->structure comparison Comparison with Analogous Complexes structure->comparison electronic->comparison

References

Safety Operating Guide

Navigating the Safe Disposal of Isopropyldiphenylphosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Isopropyldiphenylphosphine, a common reagent in organic synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the safe and effective disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecification
Hand ProtectionProtective gloves
Eye/Face ProtectionEyeshields, face protection
Skin and Body ProtectionProtective clothing
Respiratory ProtectionDust mask type N95 (US) or equivalent

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with a clear and systematic process to minimize risk and ensure regulatory compliance.

Step 1: Initial Assessment and Waste Collection

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., weighing boats, contaminated gloves) in a designated, clearly labeled, and sealable hazardous waste container. The container must be in good condition and compatible with the chemical.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

Step 2: Decontamination of Labware

  • Triple Rinsing: Glassware and other reusable equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous and must be collected and added to the designated hazardous waste container. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.

  • Final Cleaning: After triple rinsing, the labware can be washed with soap and water.

Step 3: Disposal of Contaminated Packaging

  • Empty Containers: Containers that held this compound should be triple-rinsed (or the equivalent).[1]

  • Puncturing: After rinsing, the packaging can be punctured to render it unusable for other purposes.[1]

  • Recycling or Reconditioning: The rinsed and punctured containers can then be offered for recycling or reconditioning.[1]

Step 4: Final Disposal of Chemical Waste

  • Licensed Disposal: The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Prohibited Disposal: Do not discharge this compound to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves arranging for a pickup by the Environmental Health and Safety (EHS) department or a contracted waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal Path start Waste Generated collect_waste Collect in Designated Hazardous Waste Container start->collect_waste label_container Label Container Clearly: 'Hazardous Waste' 'this compound' Irritant Symbol collect_waste->label_container decontaminate_labware Triple Rinse Labware with Suitable Solvent label_container->decontaminate_labware collect_rinsate Collect First Rinsate as Hazardous Waste decontaminate_labware->collect_rinsate contact_ehs Arrange for Pickup by EHS or Licensed Contractor collect_rinsate->contact_ehs incineration Controlled Incineration or Chemical Destruction Plant contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with the information provided in the Safety Data Sheet (SDS).

References

Personal protective equipment for handling Isopropyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isopropyldiphenylphosphine. Given that phosphines are susceptible to oxidation, this document outlines procedures for managing air-sensitive compounds. While this compound is classified as a skin and eye irritant that may cause respiratory irritation, its potential to be pyrophoric—igniting spontaneously in air—necessitates stringent safety protocols.[1] This guide addresses the handling procedures for both air-sensitive and pyrophoric materials to ensure the highest degree of laboratory safety.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to mitigate risks. The following table summarizes the required PPE, with specific recommendations depending on whether the material is treated as pyrophoric.

PPE Category Minimum Requirement (Air-Sensitive Handling) Recommended for Pyrophoric Handling
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[2]Chemical splash goggles and a face shield are required, especially when there is a risk of explosion or splashing.[2][3][4]
Hand Protection Nitrile gloves are generally adequate for handling small quantities.[4]Double gloving with nitrile gloves is recommended. For larger quantities, consider fire-resistant gloves (e.g., Nomex®) over chemical-resistant gloves.[3]
Body Protection A fully buttoned, knee-length laboratory coat made of natural fibers (e.g., cotton).[4]A fire-resistant lab coat (e.g., made of Nomex®) is strongly recommended.[3][5] Avoid synthetic materials like polyester, which can melt and cause severe burns.[3]
Footwear Fully enclosed shoes covering the entire foot.[2]Fully enclosed shoes made of a durable material.
Respiratory Use only in a well-ventilated area.[1] If ventilation is inadequate, a dust mask (type N95 or equivalent) may be necessary.Work should be conducted in a glovebox or under a Schlenk line to maintain an inert atmosphere.[2] If there is a risk of inhalation, a self-contained breathing apparatus should be available.

II. Engineering Controls and Work Practices

Proper engineering controls and standardized work practices are critical for safely handling air-sensitive reagents.

  • Ventilation: All manipulations of this compound should be performed inside a certified chemical fume hood with the sash at the lowest possible height.[2]

  • Inert Atmosphere: For air-sensitive compounds, and especially for pyrophoric materials, handling must be done under an inert atmosphere, such as argon or nitrogen, using either a glovebox or a Schlenk line.[2][6] Argon is often preferred as it is denser than air.[2]

  • "Buddy System": Never work alone when handling highly reactive or hazardous materials.[5]

  • Dry Run: Before working with the actual reagent, perform a "dry run" with a less hazardous substance to familiarize yourself with the procedure.[5]

  • Quantity: Use the smallest quantity of the chemical necessary for the experiment.[3]

  • Glassware: All glassware must be thoroughly dried, typically in an oven, to remove any moisture before use.[5]

III. Step-by-Step Handling Protocol

The following workflow outlines the essential steps for safely handling this compound, assuming the use of a Schlenk line for maintaining an inert atmosphere.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare & Purge Schlenk Line A->B C Dry Glassware B->C D Transfer Reagent via Syringe/Cannula C->D Introduce Reagent to Inert Atmosphere E Conduct Reaction Under Inert Gas D->E F Monitor Reaction E->F G Quench Excess Reagent F->G Upon Completion H Dispose of Waste G->H I Decontaminate Glassware H->I

Caption: Workflow for handling this compound.

IV. Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Spill Minor Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Major Spill: Evacuate the area immediately and alert others. Contact your institution's emergency response team.[8] For pyrophoric materials, a Class D fire extinguisher or powdered lime should be readily available to smother a fire.[8]
Fire If a person's clothing catches fire, use the "stop, drop, and roll" method and a safety shower.[3] For a contained fire, use the appropriate fire extinguisher. For pyrophoric materials, a Class D fire extinguisher is necessary. Do not use water.

V. Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[1] Store away from incompatible materials such as oxidizing agents.

  • Disposal: All waste containing this compound must be treated as hazardous waste. Any unreacted or excess reagent must be carefully quenched before disposal. Consult your institution's environmental health and safety office for specific disposal procedures. Contaminated materials, such as gloves and paper towels, should also be disposed of as hazardous waste.

VI. Hierarchy of Controls

To ensure maximum safety, a multi-layered approach to hazard control should be implemented.

Hierarchy of Controls for Chemical Safety A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Glovebox) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of controls for managing chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isopropyldiphenylphosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isopropyldiphenylphosphine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。